2-(1-hydroxypentyl)benzoic Acid
Description
Structure
3D Structure
Properties
CAS No. |
380905-48-6 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-(1-hydroxypentyl)benzoic acid |
InChI |
InChI=1S/C12H16O3/c1-2-3-8-11(13)9-6-4-5-7-10(9)12(14)15/h4-7,11,13H,2-3,8H2,1H3,(H,14,15) |
InChI Key |
IEZTYUMJKFZPEW-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC(C1=CC=CC=C1C(=O)[O-])O.[K+] |
Canonical SMILES |
CCCCC(C1=CC=CC=C1C(=O)[O-])O.[K+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
dl-PHPB |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-(1-hydroxypentyl)benzoic acid (CAS: 380905-48-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-hydroxypentyl)benzoic acid, with the CAS number 380905-48-6, is a molecule of growing interest in the field of neuroprotective therapeutics. Often referenced in its potassium salt form, potassium 2-(1-hydroxypentyl)-benzoate (also known as dl-PHPB), this compound has demonstrated significant potential in preclinical models of ischemic stroke and neurodegenerative diseases such as Alzheimer's disease. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and mechanism of action, with a focus on quantitative data and detailed experimental insights to support ongoing research and development efforts.
Chemical and Physical Properties
While extensive experimental data on the physicochemical properties of this compound are not widely published, computational predictions from reputable sources provide valuable initial parameters.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | PubChem[1] |
| Molecular Weight | 208.25 g/mol | PubChem[1] |
| XLogP3 | 2.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Exact Mass | 208.109944368 | PubChem[1] |
| Topological Polar Surface Area | 57.5 Ų | PubChem[1] |
| Heavy Atom Count | 15 | PubChem[1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Aromatic protons would likely appear in the δ 7.0-8.5 ppm region. The methine proton of the hydroxypentyl group would be expected between δ 4.5-5.5 ppm. The aliphatic protons of the pentyl chain would resonate in the upfield region, typically between δ 0.8-2.0 ppm. The acidic proton of the carboxylic acid group would likely be a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
-
¹³C-NMR: The carbonyl carbon of the carboxylic acid would be expected in the δ 165-185 ppm range. Aromatic carbons would appear between δ 120-140 ppm. The carbon bearing the hydroxyl group would likely be in the δ 65-80 ppm region, and the aliphatic carbons of the pentyl chain would be found in the δ 10-40 ppm range.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad O-H stretching band for the carboxylic acid group from approximately 2500 to 3300 cm⁻¹. A sharp C=O stretching vibration for the carboxylic acid would be anticipated around 1700 cm⁻¹. The O-H stretching of the alcohol would likely appear as a broad peak around 3200-3600 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 208. Common fragmentation patterns would likely involve the loss of water (M-18), the pentyl group, or the carboxyl group.
Synthesis
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general synthetic approach can be inferred from related publications. One plausible method involves the Grignard reaction of a pentyl magnesium halide with 2-formylbenzoic acid, followed by acidic workup.
Conceptual Synthesis Workflow:
Biological Activity and Mechanism of Action
The potassium salt of this compound, dl-PHPB, has demonstrated promising neuroprotective effects in various preclinical models.
Neuroprotection in Ischemic Stroke and Alzheimer's Disease
Studies have shown that dl-PHPB can improve memory deficits and attenuate amyloid and tau pathologies in a mouse model of Alzheimer's disease.[2] It has also been investigated as a novel drug candidate for the treatment of acute ischemic stroke.[3] In animal models, dl-PHPB has been shown to reverse memory deficits and long-term potentiation (LTP) impairment.[3][4]
Mechanism of Action
The neuroprotective effects of dl-PHPB appear to be mediated through multiple signaling pathways.
PI3K/Akt/GSK-3β Signaling Pathway: In a mouse model of diabetes-associated cognitive decline, treatment with dl-PHPB was found to reverse changes in the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/glycogen synthase kinase-3β (GSK-3β) signaling pathway.[5][6] This pathway is crucial for cell survival and growth.
References
- 1. This compound | C12H16O3 | CID 11413929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Potassium 2-(1-hydroxypentyl)-benzoate improves memory deficits and attenuates amyloid and τ pathologies in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potassium 2-(1-hydroxypentyl)-benzoate promotes long-term potentiation in Aβ1–42-injected rats and APP/PS1 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium 2-(1-hydroxypentyl)-benzoate promotes long-term potentiation in Aβ1-42-injected rats and APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The attenuation effect of potassium 2-(1-hydroxypentyl)-benzoate in a mouse model of diabetes-associated cognitive decline: The protein expression in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Physical and chemical properties of 2-(1-hydroxypentyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-(1-hydroxypentyl)benzoic acid, a key metabolite of the neuroprotective agent 3-n-butylphthalide (NBP). This document summarizes its known characteristics, including computed physical properties, and details its synthesis from 3-n-butylisobenzofuran-1-(3H)-one. Furthermore, it delves into the significant neuroprotective activities of its potassium salt, highlighting its involvement in critical signaling pathways implicated in neurodegenerative diseases and ischemic events. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical and Physical Properties
Table 1: Computed Physical and Chemical Properties of this compound [1][2]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | PubChem |
| Molecular Weight | 208.25 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 380905-48-6 | PubChem |
| XLogP3 | 2.4 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Exact Mass | 208.109944 g/mol | PubChem |
| Monoisotopic Mass | 208.109944 g/mol | PubChem |
| Topological Polar Surface Area | 57.5 Ų | PubChem |
| Heavy Atom Count | 15 | PubChem |
| Complexity | 203 | PubChem |
Synthesis and Experimental Protocols
This compound can be synthesized via the hydrolysis of its corresponding lactone, 3-n-butylisobenzofuran-1(3H)-one. The following protocol is based on established methods for the synthesis of its salts, adapted for the isolation of the free acid.
Synthesis of this compound from 3-n-butylisobenzofuran-1(3H)-one
The synthesis involves the base-catalyzed ring-opening of the lactone followed by acidification to yield the desired carboxylic acid.
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-n-butylisobenzofuran-1(3H)-one in methanol.
-
Hydrolysis: Add a 1 M aqueous solution of sodium hydroxide (B78521) (1.2 equivalents) to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully add 1 M hydrochloric acid dropwise with stirring until the pH of the solution is below 2.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica (B1680970) gel column chromatography or recrystallization from a suitable solvent system.
Biological Activity and Signaling Pathways
This compound is the primary active metabolite of 3-n-butylphthalide (NBP), a compound used in the treatment of ischemic stroke. The potassium salt of this compound, known as dl-PHPB, has demonstrated significant neuroprotective effects in various preclinical models of neurodegenerative diseases and ischemic injury.[3]
Neuroprotective Effects
dl-PHPB has been shown to exert its neuroprotective effects through multiple mechanisms:
-
Anti-apoptotic Activity: In models of hydrogen peroxide-induced oxidative stress, dl-PHPB protects neuronal cells from apoptosis. It achieves this by modulating the expression of key apoptosis-related proteins, including the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax and caspase-3. This activity is linked to the activation of the Protein Kinase C (PKC) signaling pathway.[4]
-
Anti-inflammatory Effects: dl-PHPB exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the activation of microglia and astrocytes in response to inflammatory stimuli like lipopolysaccharide (LPS).[5] This is mediated through the inhibition of the MAPK and TLR4/NF-κB signaling pathways and the upregulation of the Nrf2/HO-1 pathway.[5][6][7][8]
-
Amelioration of Alzheimer's Disease Pathology: In a mouse model of Alzheimer's disease, dl-PHPB treatment improved memory deficits and reduced the hyperphosphorylation of tau protein, a hallmark of the disease. This effect is associated with the activation of the PI3K/Akt/GSK-3β signaling pathway.[1][9]
-
Protection in Ischemic Stroke: As a pro-drug of NBP, dl-PHPB is rapidly converted to NBP in the body. It has been shown to increase cerebral blood flow and reduce infarct volume in animal models of transient focal cerebral ischemia.[3]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound (as dl-PHPB) that contribute to its neuroprotective effects.
Anti-Apoptotic Signaling Pathway of dl-PHPB
Caption: dl-PHPB's anti-apoptotic mechanism via PKC activation.
Anti-Inflammatory Signaling Pathway of dl-PHPB
Caption: dl-PHPB's anti-inflammatory action via MAPK/NF-κB inhibition and Nrf2/HO-1 activation.
PI3K/Akt/GSK-3β Signaling Pathway in Neuroprotection by dl-PHPB
Caption: dl-PHPB's role in the PI3K/Akt/GSK-3β pathway for neuroprotection.
Conclusion
This compound is a molecule of significant interest due to its role as the active metabolite of 3-n-butylphthalide and the therapeutic potential of its potassium salt, dl-PHPB. While experimentally determined physical data for the free acid are lacking, its synthesis is achievable through standard organic chemistry techniques. The profound neuroprotective effects demonstrated by dl-PHPB in various disease models underscore the importance of this chemical scaffold. Its multifaceted mechanism of action, involving the modulation of apoptosis, inflammation, and key neuronal survival pathways, makes it a compelling target for further investigation in the development of novel therapies for ischemic stroke and neurodegenerative disorders. Future research should focus on the experimental determination of its physicochemical properties to support further formulation and drug delivery studies.
References
- 1. Potassium 2-(1-hydroxypentyl)-benzoate improves memory deficits and attenuates amyloid and τ pathologies in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C12H16O3 | CID 11413929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(1-Hydroxypentyl)-benzoate increases cerebral blood flow and reduces infarct volume in rats model of transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potassium 2-(1-hydroxypentyl)-benzoate attenuated hydrogen peroxide-induced apoptosis in neuroblastoma SK-N-SH cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potassium 2-(l-hydroxypentyl)-benzoate attenuates neuroinflammatory responses and upregulates heme oxygenase-1 in systemic lipopolysaccharide-induced inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cerebroprotective action of butylphthalide in acute ischemic stroke: Potential role of Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Butylphthalide inhibits ferroptosis and ameliorates cerebral Ischaemia–Reperfusion injury in rats by activating the Nrf2/HO-1 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Butylphthalide Inhibits TLR4/NF-κB Pathway by Upregulation of miR-21 to Have the Neuroprotective Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on 2-(1-hydroxypentyl)benzoic acid
This guide provides an in-depth look at the fundamental physicochemical properties of 2-(1-hydroxypentyl)benzoic acid, a compound of interest to researchers, scientists, and professionals in the field of drug development. The following sections detail its molecular formula and weight, presented in a clear, tabular format for ease of reference.
Physicochemical Data Summary
The molecular characteristics of this compound are fundamental to its application in research and development. The table below summarizes its molecular formula and weight.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₃ | [1][2][3] |
| Molecular Weight | 208.25 g/mol | [1][2][3] |
Logical Relationship of Molecular Formula and Weight
The determination of a compound's molecular weight is intrinsically linked to its molecular formula. The diagram below illustrates this foundational relationship in chemical sciences.
Caption: Relationship between molecular formula and molecular weight.
References
An In-depth Technical Guide to the Discovery and Synthesis of 2-(1-hydroxypentyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-(1-hydroxypentyl)benzoic acid. It is intended for an audience with a technical background in organic chemistry, pharmacology, and drug development. This document details the compound's origins as a key metabolite of the neuroprotective agent 3-n-butylphthalide (NBP), outlines its primary synthetic routes with detailed experimental protocols, and presents relevant quantitative data in a structured format.
Discovery and Pharmacological Significance
The discovery of this compound is intrinsically linked to the clinical development and metabolic profiling of 3-n-butylphthalide (NBP), a drug approved for the treatment of ischemic stroke.[1] Early investigations into the pharmacokinetics of NBP revealed that it undergoes extensive metabolism in humans and animal models.[2][3]
Identification as a Major Metabolite:
Subsequent, more detailed metabolic studies identified a range of metabolites, with hydroxylation of the n-butyl side chain being a principal metabolic pathway.[2][4] One of the major circulating metabolites was identified as 10-hydroxy-NBP.[2] It is the subsequent opening of the lactone ring of this hydroxylated intermediate that yields this compound, also referred to in literature as Butylphthalide Metabolite M4.[5] Its presence as a significant metabolite underscores the importance of understanding its biological activity and developing reliable synthetic methods for its production as a reference standard and for further pharmacological investigation. A patent for the salts of 2-(α-hydroxypentyl)benzoate suggests its potential therapeutic applications in treating cardio- and cerebroischemia.
Pharmacokinetic Profile of Related Metabolites:
While specific pharmacokinetic data for this compound is not extensively published, the data for its precursors, the hydroxylated metabolites of NBP, indicate their significant presence in plasma following NBP administration.
| Metabolite | Relative Plasma Concentration (AUC vs. NBP) |
| 10-Keto-NBP (M2) | 1.6-fold higher |
| 3-hydroxy-NBP (M3-1) | 2.9-fold higher |
| 10-hydroxy-NBP (M3-2) | 10.3-fold higher |
| NBP-11-oic acid (M5-2) | 4.1-fold higher |
Table 1: Relative plasma concentrations (based on Area Under the Curve - AUC) of major NBP metabolites compared to the parent drug in humans. Data sourced from metabolism and pharmacokinetic studies of 3-n-butylphthalide.[2]
Synthesis of this compound
The synthesis of this compound has evolved with the increasing interest in NBP and its metabolites. While early synthetic work focused on the parent compound, NBP, specific methods for its ring-opened metabolites have been developed.
Historical Context and Evolution of Synthesis
Historically, the synthesis of substituted benzoic acids has been a cornerstone of organic chemistry. Classical methods often involve the oxidation of corresponding alkylbenzenes or the hydrolysis of nitriles. The development of organometallic chemistry, particularly the Grignard reaction, provided a powerful tool for the formation of carbon-carbon bonds and the synthesis of carboxylic acids through the carboxylation of Grignard reagents.
For this compound, a logical and modern approach involves the addition of an organometallic reagent corresponding to the pentyl group to a benzoic acid precursor already containing the carboxyl group or a masked form of it.
Primary Synthetic Route: Grignard Reaction with 2-Formylbenzoic Acid
The most direct and efficient reported method for the synthesis of this compound is a one-pot synthesis involving the Grignard addition of n-butylmagnesium bromide to 2-formylbenzoic acid.[6] This approach is advantageous due to its convenient operation and reportedly higher yields compared to other methods.[6]
The reaction proceeds via the nucleophilic addition of the butyl Grignard reagent to the aldehyde functionality of 2-formylbenzoic acid. The acidic work-up then protonates the resulting alkoxide to yield the final product.
Experimental Protocol:
The following is a detailed experimental protocol derived from the principles of the one-pot synthesis mentioned in the literature and general procedures for Grignard reactions.
Materials and Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
2-Formylbenzoic acid
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (e.g., 1 M solution)
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Preparation of the Grignard Reagent:
-
To the three-neck round-bottom flask under an inert atmosphere, add magnesium turnings (1.2 equivalents).
-
In the dropping funnel, prepare a solution of 1-bromobutane (1.1 equivalents) in anhydrous THF.
-
Add a small portion of the 1-bromobutane solution to the magnesium turnings to initiate the reaction (initiation may be aided by gentle heating or the addition of a small crystal of iodine).
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent (n-butylmagnesium bromide).
-
-
Reaction with 2-Formylbenzoic Acid:
-
Dissolve 2-formylbenzoic acid (1.0 equivalent) in anhydrous THF in a separate flask.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the solution of 2-formylbenzoic acid dropwise to the cooled Grignard reagent via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the solution is acidic (check with pH paper).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.
-
Quantitative Data for Synthesis:
| Parameter | Value | Reference |
| Starting Material | 2-Formylbenzoic acid | [6] |
| Reagent | n-Butylmagnesium Bromide | [6] |
| Solvent | Tetrahydrofuran (THF) | General Protocol |
| Reaction Time | 2-4 hours | General Protocol |
| Yield | "Higher yields" than routine methods | [6] |
| Purification | Column Chromatography/Recrystallization | General Protocol |
Table 2: Summary of reaction parameters for the Grignard synthesis of this compound.
Metabolic Pathway of 3-n-butylphthalide (NBP)
The formation of this compound is a key step in the metabolic cascade of NBP. This biotransformation is primarily carried out by cytochrome P450 enzymes in the liver.
This pathway illustrates that the parent drug, NBP, is first hydroxylated on the butyl side chain by cytochrome P450 enzymes to form 10-hydroxy-NBP.[2] This intermediate then undergoes hydrolysis of the lactone ring to form the final product, this compound. This acid can then be further metabolized through phase II conjugation reactions (e.g., glucuronidation) to facilitate its excretion from the body.[2][4]
Conclusion
This compound, initially identified as a major metabolite of the stroke medication 3-n-butylphthalide, has become a molecule of interest for both metabolic studies and potential therapeutic applications. Its synthesis is most efficiently achieved through a one-pot Grignard reaction between n-butylmagnesium bromide and 2-formylbenzoic acid. Understanding the discovery, synthesis, and metabolic context of this compound is crucial for researchers in the fields of medicinal chemistry, drug metabolism, and pharmacology as they continue to explore the therapeutic potential of NBP and its derivatives.
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbial Metabolites of 3-n-butylphthalide as Monoamine Oxidase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C12H16O3 | CID 11413929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(1-hydroxypentyl)benzoic Acid: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(1-hydroxypentyl)benzoic acid, a key metabolite of the anti-ischemic stroke drug 3-n-butylphthalide (NBP), has emerged as a compound of significant interest in its own right. Often studied in its salt form, potassium 2-(1-hydroxypentyl)benzoate (dl-PHPB), this molecule functions as a pro-drug of NBP and exhibits notable antiplatelet activity. This technical guide provides a comprehensive overview of the core literature on this compound, detailing its synthesis, physicochemical properties, mechanism of action, and pharmacokinetic profile. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of cerebrovascular disease and antithrombotic therapy.
Chemical and Physical Properties
This compound is a benzoic acid derivative with a 1-hydroxypentyl substituent at the ortho position. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | Butylphthalide metabolite M4, dl-PHPB (potassium salt) | [1] |
| CAS Number | 380905-48-6 | [1] |
| Molecular Formula | C12H16O3 | [1] |
| Molecular Weight | 208.25 g/mol | [1] |
Synthesis
The primary route for the synthesis of this compound is through the hydrolysis of its corresponding lactone, 3-n-butylphthalide (NBP). This reaction involves the ring-opening of the lactone under basic conditions.
Experimental Protocol: Synthesis via Hydrolysis of 3-n-butylphthalide
Materials:
-
3-n-butylphthalide (NBP)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl) (for acidification)
-
Ethyl acetate (B1210297) or Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
Procedure:
-
Dissolve 3-n-butylphthalide in a suitable alcoholic solvent such as methanol or ethanol in a round-bottom flask.
-
Prepare an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.
-
Add the basic solution to the solution of 3-n-butylphthalide.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Remove the alcohol solvent under reduced pressure.
-
Acidify the aqueous residue with hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylate to form the carboxylic acid.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by techniques such as column chromatography or recrystallization.
Note: The instability of this compound has been noted, and it is often handled as its more stable salt form (e.g., potassium salt).
Spectroscopic Characterization
Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not extensively reported in the available scientific literature. Researchers are advised to perform full characterization upon synthesis. For reference, the characteristic spectral features of benzoic acid and related compounds are provided.
-
Infrared (IR) Spectroscopy: Expected characteristic peaks would include a broad O-H stretch from the carboxylic acid and the alcohol, a C=O stretch from the carboxylic acid, and C-H stretches from the aromatic ring and the alkyl chain. The IR spectrum of benzoic acid typically shows a broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Protons on the aromatic ring would appear in the aromatic region (typically δ 7-8 ppm). The proton on the carbon bearing the hydroxyl group (the carbinol proton) would likely appear as a multiplet. The protons of the pentyl chain would be in the alkyl region (typically δ 0.8-2.0 ppm). The acidic proton of the carboxylic acid would be a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid would be expected in the range of δ 170-180 ppm. The aromatic carbons would appear between δ 120-140 ppm. The carbon bearing the hydroxyl group would be in the range of δ 60-80 ppm, and the carbons of the pentyl chain would be in the upfield alkyl region.
-
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (208.25 g/mol ). Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group and the carboxyl group.
Biological Activity and Mechanism of Action
The primary reported biological activity of this compound (as its potassium salt, dl-PHPB) is its antiplatelet effect, which is relevant to its therapeutic potential in ischemic stroke.
Antiplatelet Activity
dl-PHPB has been shown to significantly inhibit platelet aggregation induced by ADP, collagen, and arachidonic acid in a dose-dependent manner. Its inhibitory effect is most potent against ADP-induced aggregation.
Mechanism of Action: P2Y1 Receptor-PLC-IP3 Signaling Pathway
The antiplatelet effect of dl-PHPB is primarily mediated through the blockade of the P2Y1 receptor-PLC-IP3 signaling pathway. This mechanism involves the inhibition of phospholipase C (PLC) activation, which in turn reduces the production of inositol (B14025) triphosphate (IP3) and subsequently decreases the release of intracellular calcium. The reduction in cytoplasmic calcium concentration is a key factor in inhibiting platelet aggregation.
Below is a diagram illustrating the proposed signaling pathway.
Caption: Signaling pathway of dl-PHPB's antiplatelet action.
Pharmacokinetics
As a pro-drug of 3-n-butylphthalide (dl-NBP), the pharmacokinetic profile of this compound is characterized by its rapid conversion to the active compound.
Pharmacokinetic Parameters in Animal Models
Pharmacokinetic studies have been conducted in rats and dogs, comparing the administration of dl-PHPB with an equimolar dose of dl-NBP.
Table 1: Pharmacokinetic Parameters of dl-PHPB and dl-NBP in Rats (Oral Administration)
| Parameter | dl-PHPB | dl-NBP |
|---|---|---|
| Tmax (h) | 0.25 ± 0.14 | 0.58 ± 0.20 |
| Cmax (ng/mL) | 1850 ± 460 | 540 ± 180 |
| AUC₀₋t (ng·h/mL) | 3120 ± 890 | 1230 ± 450 |
| Bioavailability (%) | Significantly higher than dl-NBP | - |
Table 2: Pharmacokinetic Parameters of dl-PHPB and dl-NBP in Dogs (Oral Administration)
| Parameter | dl-PHPB | dl-NBP |
|---|---|---|
| Tmax (h) | 0.50 ± 0.00 | 0.83 ± 0.29 |
| Cmax (ng/mL) | 1460 ± 320 | 430 ± 150 |
| AUC₀₋t (ng·h/mL) | 3450 ± 980 | 1320 ± 510 |
| Bioavailability (%) | Significantly higher than dl-NBP | - |
Data compiled from available literature. Values are presented as mean ± SD.
The data indicates that dl-PHPB is rapidly absorbed and converted to dl-NBP, leading to a higher maximum concentration (Cmax) and greater overall exposure (AUC) of the active compound compared to direct administration of dl-NBP.
Analytical Methodology
The quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic and metabolism studies.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A sensitive and selective LC-MS/MS method has been developed for the simultaneous determination of a related compound, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (B1203000) (BZP), and its active metabolite in rat plasma. This methodology can be adapted for the analysis of this compound.
Workflow for LC-MS/MS Analysis:
Caption: General workflow for LC-MS/MS analysis.
Conclusion
This compound is a promising molecule with significant antiplatelet activity, acting as an effective pro-drug for 3-n-butylphthalide. Its mechanism of action via the P2Y1 receptor-PLC-IP3 pathway provides a clear rationale for its therapeutic potential in ischemic stroke and other thrombotic disorders. While the core biological and pharmacokinetic properties are relatively well-documented, a notable gap exists in the public domain regarding detailed synthesis protocols and comprehensive spectroscopic characterization. Further research to fill these gaps will be essential for advancing the development and application of this compound. This guide serves as a foundational resource to stimulate and support such future investigations.
References
- 1. This compound | C12H16O3 | CID 11413929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
2-(1-hydroxypentyl)benzoic Acid: An In-Depth Technical Guide on its Role as a Metabolite of Butylphthalide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(1-hydroxypentyl)benzoic acid, a metabolite of the neuroprotective agent 3-n-butylphthalide (NBP). NBP undergoes extensive metabolism in humans and animal models, leading to the formation of numerous metabolites. Among these, this compound, also identified as metabolite M4, is formed through the opening of the lactone ring of the parent compound. While it is considered a minor metabolite, its formation represents a key metabolic pathway. This document details the metabolic fate of NBP, with a specific focus on the formation and chemical properties of this compound. It also outlines the experimental protocols for the analysis of NBP metabolites and presents available quantitative data for the major metabolites to provide a comparative context. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying processes.
Introduction
3-n-butylphthalide (NBP), a compound originally isolated from the seeds of Apium graveolens (celery), has been developed as a therapeutic agent for the treatment of ischemic stroke.[1][2] Its neuroprotective effects are attributed to a variety of mechanisms, including improving microcirculation, protecting mitochondrial function, and exhibiting anti-inflammatory and anti-apoptotic properties.[2] Upon administration, NBP is extensively metabolized in the body, with numerous metabolites identified in plasma and urine.[3] Understanding the metabolic fate of NBP is crucial for a comprehensive assessment of its efficacy and safety profile.
One of the metabolic pathways of NBP involves the opening of its lactone ring, leading to the formation of this compound.[4] This metabolite, while not one of the most abundant, provides valuable insights into the biotransformation of NBP. This guide will delve into the specifics of this metabolite, its formation, and the analytical techniques used for its study.
Metabolic Pathways of Butylphthalide (B1668128)
The metabolism of 3-n-butylphthalide is complex, involving a variety of enzymatic reactions primarily occurring in the liver. The main metabolic pathways include hydroxylation of the butyl side chain, oxidation, and subsequent conjugation reactions.[3] In humans, 23 metabolites of NBP have been identified in plasma and urine.[3]
The formation of this compound occurs through the hydrolysis of the lactone ring of the parent NBP molecule. This biotransformation is a phase I metabolic reaction. The major circulating metabolites of NBP, however, are products of hydroxylation and oxidation of the butyl side chain, such as 10-hydroxy-NBP, 10-keto-NBP, and 11-hydroxy-NBP, and the carboxylic acid derivative NBP-11-oic acid.[3]
Quantitative Data on Butylphthalide Metabolites
While this compound has been identified as a metabolite, specific quantitative data for this particular compound in plasma or urine following NBP administration is not extensively reported in the literature, likely due to its status as a minor metabolite. However, pharmacokinetic data for the major metabolites of NBP have been well-characterized and are presented below for comparative purposes. The areas under the curve (AUC) for these metabolites are significantly higher than that of the parent drug, indicating extensive metabolism.[3]
Table 1: Pharmacokinetic Parameters of Major Butylphthalide Metabolites in Human Plasma
| Metabolite | Abbreviation | AUC Ratio (Metabolite/NBP)[3] |
| 10-Keto-NBP | M2 | 1.6 |
| 3-hydroxy-NBP | M3-1 | 2.9 |
| 10-hydroxy-NBP | M3-2 | 10.3 |
| NBP-11-oic acid | M5-2 | 4.1 |
Data is presented as the ratio of the area under the plasma concentration-time curve (AUC) of the metabolite to that of the parent drug, NBP, following a single oral administration of 200 mg NBP.[3]
Experimental Protocols
The identification and quantification of NBP and its metabolites are typically performed using advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
A generic workflow for the preparation of plasma samples for LC-MS/MS analysis is outlined below.
LC-MS/MS Analysis
A sensitive and selective LC-MS/MS method is essential for the simultaneous determination of NBP and its metabolites. Based on methodologies for structurally similar compounds, the following parameters can be adapted for the analysis of this compound.
Table 2: Exemplary LC-MS/MS Parameters for Analysis
| Parameter | Specification |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., Hypersil GOLD C18) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), likely in negative mode for the carboxylic acid group of this compound |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M-H]⁻ ion for this compound (m/z 207.1) |
| Product Ion (Q3) | Specific fragment ions for quantification |
The Prodrug Connection: Potassium 2-(1-hydroxypentyl)-benzoate (dl-PHPB)
Interestingly, the potassium salt of this compound, known as dl-PHPB, has been investigated as a prodrug of NBP.[4] In vivo studies have shown that dl-PHPB is rapidly and completely converted to NBP.[4] This indicates that the formation of this compound from NBP is a reversible or equilibrium process in the biological system, or that the open-ring form can be re-cyclized to the lactone structure of NBP.
References
- 1. Application and prospects of butylphthalide for the treatment of neurologic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Potential Research Areas for 2-(1-hydroxypentyl)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(1-hydroxypentyl)benzoic acid, a primary metabolite of the neuroprotective agent N-butylphthalide (NBP), presents a compelling yet underexplored molecule for therapeutic development. Patents surrounding its derivatives suggest significant potential in the management of cardiovascular and cerebrovascular diseases, attributed to activities such as the inhibition of platelet aggregation. Drawing parallels from its parent compound and the broader class of benzoic acid derivatives, this technical guide outlines promising research avenues for this compound, focusing on its anti-inflammatory, neuroprotective, and anti-platelet aggregation properties. This document provides a foundational framework for investigation, including detailed experimental protocols and visual representations of key signaling pathways and workflows to catalyze further research and development.
Introduction
This compound is a carboxy- and hydroxy-substituted fatty acid. It is recognized as a metabolite of N-butylphthalide (NBP), a compound approved for the treatment of ischemic stroke. While research on this compound itself is nascent, the established biological activities of NBP and other benzoic acid derivatives provide a strong rationale for investigating its therapeutic potential. NBP is known to possess a range of pharmacological effects, including anti-inflammatory, neuroprotective, and anti-platelet aggregation activities. This guide explores the hypothesis that this compound may share or even possess enhanced activities in these areas, making it a promising candidate for drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for designing experimental protocols, particularly for aspects such as solubility, formulation, and delivery.
Table 1: Chemical and Physical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C12H16O3 |
| Molecular Weight | 208.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | 380905-48-6 |
| XLogP3 | 2.4 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 5 |
Potential Research Areas and Experimental Protocols
Based on the known biological activities of its parent compound, N-butylphthalide, and related benzoic acid derivatives, three primary areas of research are proposed for this compound:
-
Anti-Inflammatory Activity
-
Neuroprotective Effects
-
Anti-Platelet Aggregation Activity
For each area, this guide outlines the underlying hypothesis, key signaling pathways for investigation, and detailed experimental protocols.
Anti-Inflammatory Activity
Hypothesis: this compound possesses anti-inflammatory properties by modulating key inflammatory pathways, such as those involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and by inhibiting the activation of pro-inflammatory transcription factors like NF-κB.
Key Signaling Pathways for Investigation:
-
Cyclooxygenase (COX) Pathway: Inhibition of COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins (B1171923) involved in inflammation.
-
Lipoxygenase (LOX) Pathway: Inhibition of LOX enzymes, which produce leukotrienes, another class of inflammatory mediators.
-
NF-κB Signaling Pathway: Inhibition of the activation and nuclear translocation of NF-κB, a master regulator of inflammatory gene expression.[2][3][4][5]
-
MAPK Signaling Pathway: Modulation of p38, JNK, and ERK pathways, which are upstream of various inflammatory responses.[6][7][8]
Experimental Protocols:
-
In Vitro Cyclooxygenase (COX) Inhibition Assay: To determine the inhibitory effect of this compound on COX-1 and COX-2 activity.[9][10][11][12]
-
In Vitro Lipoxygenase (LOX) Inhibition Assay: To assess the inhibitory potential of the compound against 5-LOX, 12-LOX, and 15-LOX.[13][14][15][16][17]
-
Western Blot Analysis of NF-κB and MAPK Pathways: To investigate the phosphorylation status and total protein levels of key signaling molecules (e.g., IκBα, p65, p38, JNK, ERK) in stimulated inflammatory cells (e.g., macrophages) treated with the compound.[18][19][20][21]
-
RT-PCR Analysis of Pro-inflammatory Gene Expression: To quantify the mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., iNOS, COX-2) in treated cells.[22][23][24][25][26]
Mandatory Visualization:
Caption: Experimental workflow for evaluating anti-inflammatory activity.
Caption: Potential modulation of NF-κB and MAPK signaling pathways.
Neuroprotective Effects
Hypothesis: this compound exhibits neuroprotective properties by mitigating oxidative stress through the activation of the Nrf2 pathway and by promoting cell survival via the PI3K/Akt signaling cascade.
Key Signaling Pathways for Investigation:
-
Nrf2/ARE Pathway: Activation of the transcription factor Nrf2, leading to the expression of antioxidant and cytoprotective genes.[27][28][29][30][31]
-
PI3K/Akt Signaling Pathway: Activation of the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis.[32][33][34][35][36]
Experimental Protocols:
-
In Vitro Neuroprotection Assay: Using neuronal cell lines (e.g., SH-SY5Y) or primary neurons subjected to oxidative stress (e.g., H2O2 treatment) or excitotoxicity (e.g., glutamate (B1630785) treatment) to assess the protective effects of the compound.
-
Western Blot Analysis of Nrf2 and PI3K/Akt Pathways: To measure the levels of Nrf2 in the nucleus and the phosphorylation status of Akt and its downstream targets (e.g., GSK3β, mTOR) in treated neuronal cells.
-
RT-PCR Analysis of Nrf2 Target Gene Expression: To quantify the mRNA levels of Nrf2-regulated antioxidant enzymes (e.g., HO-1, NQO1).
Mandatory Visualization:
Caption: Experimental workflow for evaluating neuroprotective effects.
Caption: Potential modulation of Nrf2 and PI3K/Akt signaling pathways.
Anti-Platelet Aggregation Activity
Hypothesis: this compound inhibits platelet aggregation induced by various agonists, suggesting its potential as an anti-thrombotic agent.
Experimental Protocols:
-
In Vitro Platelet Aggregation Assay: To measure the effect of the compound on platelet aggregation in platelet-rich plasma (PRP) induced by agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, and thrombin.
Mandatory Visualization:
Caption: Experimental workflow for evaluating anti-platelet aggregation activity.
Data Presentation and Interpretation
All quantitative data from the proposed experiments should be summarized in clearly structured tables to facilitate comparison and interpretation. An example of a data summary table for the COX inhibition assay is provided below.
Table 2: Example Data Summary for COX Inhibition Assay
| Compound | Concentration (µM) | % Inhibition of COX-1 (Mean ± SD) | % Inhibition of COX-2 (Mean ± SD) | IC50 COX-1 (µM) | IC50 COX-2 (µM) |
| This compound | 1 | ||||
| 10 | |||||
| 100 | |||||
| Positive Control (e.g., Ibuprofen) | 1 | ||||
| 10 | |||||
| 100 |
Conclusion and Future Directions
The exploration of this compound's therapeutic potential is a promising frontier in drug discovery. The proposed research areas—anti-inflammatory, neuroprotective, and anti-platelet aggregation activities—are supported by a strong scientific rationale based on its structural relationship to N-butylphthalide and other bioactive benzoic acids. The experimental protocols and visualized pathways provided in this guide offer a comprehensive framework for initiating a thorough investigation into the pharmacological profile of this intriguing molecule.
Future research should aim to elucidate the precise molecular mechanisms of action, evaluate its efficacy in in vivo models of relevant diseases (e.g., stroke, neurodegenerative disorders), and assess its pharmacokinetic and safety profiles. The insights gained from these studies will be crucial in determining the clinical translatability of this compound as a novel therapeutic agent.
References
- 1. This compound | C12H16O3 | CID 11413929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3.1. In Vitro Cyclooxygenase Inhibitor Assay [bio-protocol.org]
- 12. abcam.com [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. abcam.com [abcam.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. sphinxsai.com [sphinxsai.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. CST | Cell Signaling Technology [cellsignal.com]
- 20. Western Blot Protocol | Proteintech Group [ptglab.com]
- 21. bio-rad.com [bio-rad.com]
- 22. genscript.com [genscript.com]
- 23. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 24. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 25. RT-PCR Protocols | Office of Scientific Affairs [osa.stonybrookmedicine.edu]
- 26. elearning.unite.it [elearning.unite.it]
- 27. The role of Nrf2 signaling pathways in nerve damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The role of Nrf2 signaling in counteracting neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection | MDPI [mdpi.com]
- 32. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 33. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 34. creative-diagnostics.com [creative-diagnostics.com]
- 35. Akt Signaling, Cell Growth and Survival | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 36. researchgate.net [researchgate.net]
In-Depth Technical Guide: Safety Data for 2-(1-hydroxypentyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(1-hydroxypentyl)benzoic acid was found. This guide is a compilation of data from publicly available sources for structurally similar compounds and related chemicals. It is intended for informational purposes and should be supplemented with in-house risk assessments.
Chemical and Physical Properties
This section summarizes the known physicochemical properties of this compound.[1]
| Property | Value | Source |
| Molecular Formula | C12H16O3 | PubChem[1] |
| Molecular Weight | 208.25 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 380905-48-6 | PubChem[1] |
| XLogP3 | 2.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 6 | PubChem[1] |
Hazard Identification and Safety Precautions
The following hazard information is based on a structurally similar compound, 4-Hydroxy-3-(1-hydroxypentyl)benzoic acid.[2] Researchers should handle this compound with similar precautions.
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation. [2] | P264: Wash skin thoroughly after handling.[2] |
| H319: Causes serious eye irritation. [2] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| H335: May cause respiratory irritation. [2] | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] | |
| P312: Call a POISON CENTER/doctor if you feel unwell.[2] |
Signal Word: Warning[2]
Experimental Protocols
General Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[2] Use only with adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] Wash hands thoroughly after handling.[2]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[2]
Chemical Spill Clean-up Protocol
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so.
-
Absorb: Use an inert absorbent material to contain the spill.
-
Collect: Carefully sweep or vacuum up the absorbed material and place it into a suitable, labeled container for disposal.[2]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent.
-
Dispose: Dispose of the waste material in accordance with local, state, and federal regulations.[2]
Visualized Workflows
Chemical Spill Response Workflow
The following diagram illustrates the logical steps for responding to a chemical spill.
Caption: Workflow for a chemical spill response.
New Chemical Risk Assessment Workflow
This diagram outlines a logical workflow for assessing the risks associated with a new or uncharacterized chemical like this compound.
References
Spectroscopic and Synthetic Profile of 2-(1-hydroxypentyl)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for 2-(1-hydroxypentyl)benzoic acid. Due to the limited availability of public experimental spectroscopic data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure. These predictions are intended to serve as a reference for researchers engaged in the synthesis, identification, and analysis of this molecule. Furthermore, a detailed experimental protocol for its synthesis is provided, adapted from established patent literature. A workflow diagram illustrating the synthetic process is also included to facilitate a clear understanding of the methodology.
Predicted Spectroscopic Data
Disclaimer: The following spectroscopic data are predicted based on the chemical structure of this compound and have not been experimentally verified from public sources. Actual experimental values may vary.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit characteristic signals corresponding to the aromatic protons of the benzoic acid ring, the protons of the pentyl chain, and the hydroxyl and carboxylic acid protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |
| ~7.9 - 8.1 | Doublet | 1H | Aromatic C-H (ortho to -COOH) |
| ~7.2 - 7.6 | Multiplet | 3H | Aromatic C-H |
| ~5.0 - 5.2 | Triplet | 1H | Methine (-CH(OH)-) |
| ~2.5 - 3.5 | Singlet (broad) | 1H | Hydroxyl (-OH) |
| ~1.6 - 1.8 | Multiplet | 2H | Methylene (-CH₂-) |
| ~1.2 - 1.4 | Multiplet | 4H | Methylene (-CH₂-CH₂-) |
| ~0.9 | Triplet | 3H | Methyl (-CH₃) |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will show distinct signals for the carbon atoms of the benzoic acid moiety and the pentyl side chain.
| Chemical Shift (δ, ppm) | Assignment |
| ~170 - 175 | Carboxylic acid (-COOH) |
| ~140 - 145 | Aromatic C (quaternary, attached to -CH(OH)-) |
| ~130 - 135 | Aromatic C (quaternary, attached to -COOH) |
| ~125 - 130 | Aromatic C-H |
| ~70 - 75 | Methine (-CH(OH)-) |
| ~35 - 40 | Methylene (-CH₂-) |
| ~25 - 30 | Methylene (-CH₂-) |
| ~20 - 25 | Methylene (-CH₂-) |
| ~14 | Methyl (-CH₃) |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, carboxylic acid, and aromatic functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300 - 2500 | Strong, Broad | O-H stretch | Carboxylic acid |
| 3500 - 3200 | Medium, Broad | O-H stretch | Alcohol |
| 3100 - 3000 | Medium | C-H stretch | Aromatic |
| 2960 - 2850 | Medium | C-H stretch | Aliphatic |
| ~1700 | Strong | C=O stretch | Carboxylic acid |
| 1600 - 1450 | Medium | C=C stretch | Aromatic ring |
| 1320 - 1210 | Strong | C-O stretch | Carboxylic acid |
| ~1100 | Medium | C-O stretch | Alcohol |
Predicted Mass Spectrometry (MS) Data
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 208. The fragmentation pattern would likely involve the loss of water, the carboxyl group, and cleavage of the pentyl chain.
| m/z | Relative Intensity | Possible Fragment Ion |
| 208 | Low to Medium | [M]⁺ (C₁₂H₁₆O₃)⁺ |
| 190 | Medium | [M - H₂O]⁺ |
| 163 | Medium | [M - COOH]⁺ |
| 105 | High | [C₆H₅CO]⁺ |
| 77 | High | [C₆H₅]⁺ |
Experimental Protocols
The following is a detailed methodology for the synthesis of this compound, adapted from patent literature.[1]
Synthesis of this compound
This synthesis involves the hydrolysis and ring-opening of dl-3-n-butyl-isobenzofuran-1-(3H)-one.
Materials:
-
dl-3-n-Butyl-isobenzofuran-1-(3H)-one
-
Sodium hydroxide (B78521) (NaOH) aqueous solution
-
Hydrochloric acid (HCl) (1N)
-
Diethyl ether (cold)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Petroleum ether
-
Acetone
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve dl-3-n-butyl-isobenzofuran-1-(3H)-one (e.g., 1.4 g, 7.1 mmol) in methanol (15 ml).
-
Hydrolysis: Add an aqueous solution of NaOH (e.g., 0.28 g, 7.0 mmol in 20 ml of water) to the flask.
-
Reflux: Stir the reaction mixture continuously under reflux for approximately 2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a solvent system of petroleum ether-acetone (10:1).
-
Acidification: After completion of the reaction (as indicated by TLC), cool the solution to approximately 0°C in an ice-salt bath. Adjust the pH of the solution to 2.0-3.0 by the dropwise addition of 1N HCl.
-
Extraction: Quickly extract the acidified solution with cold diethyl ether (3 x 20 ml).
-
Drying: Combine the ether extracts and dry over anhydrous Na₂SO₄ at a low temperature for 3 hours.
-
Filtration: Filter the solution quickly under low temperature to remove the drying agent.
-
Isolation: The filtrate containing the free acid, this compound, can be used for further steps or the solvent can be evaporated under reduced pressure to yield the product.
Visualization of Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
An In-depth Technical Guide to the Solubility of 2-(1-hydroxypentyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of 2-(1-hydroxypentyl)benzoic acid in a variety of common solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing detailed experimental protocols and expected solubility behaviors based on the principles of physical organic chemistry and data from structurally similar molecules.
Introduction to this compound
This compound is an organic compound with the molecular formula C12H16O3[1]. Its structure, featuring a benzoic acid moiety and a hydroxylated pentyl side chain, suggests a molecule with both polar and non-polar characteristics, which will influence its solubility in different media. Understanding its solubility is crucial for a range of applications, including reaction chemistry, purification, formulation development, and assessing its potential as a drug candidate or metabolite.
Chemical Structure:
Key Structural Features Influencing Solubility:
-
Carboxylic Acid Group (-COOH): A polar, acidic functional group capable of hydrogen bonding and deprotonation in basic solutions.
-
Hydroxyl Group (-OH): A polar functional group capable of hydrogen bonding.
-
Pentyl Chain (-C5H11): A non-polar, hydrophobic alkyl chain.
-
Benzene (B151609) Ring: A largely non-polar, aromatic ring.
The interplay of these functional groups dictates the compound's affinity for various solvents.
Predicted Solubility Profile
Based on the "like dissolves like" principle, the following general solubility trends for this compound can be anticipated:
-
Polar Protic Solvents (e.g., Water, Alcohols): The presence of the carboxylic acid and hydroxyl groups suggests that hydrogen bonding will facilitate solubility in these solvents. However, the non-polar pentyl chain and benzene ring will limit its aqueous solubility. The solubility in alcohols is expected to be higher than in water.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, Dioxane): These solvents can act as hydrogen bond acceptors, interacting with the -COOH and -OH groups. Good solubility is generally expected in these solvents. Studies on similar compounds like 2-hydroxybenzoic acid have shown high solubility in solvents like 1,4-dioxane (B91453) and tetrahydrofuran[2].
-
Non-Polar Solvents (e.g., Hexane, Toluene): The hydrophobic pentyl chain and benzene ring suggest some affinity for non-polar solvents. However, the polar functional groups will likely limit its solubility in highly non-polar solvents.
-
Aqueous Acidic/Basic Solutions: The carboxylic acid group is expected to be protonated in acidic solutions, leading to lower solubility compared to pure water. In basic solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide), the carboxylic acid will deprotonate to form a highly polar and water-soluble carboxylate salt.
Experimental Determination of Solubility
A systematic approach is required to quantitatively determine the solubility of this compound. The following sections outline the necessary experimental protocols.
A preliminary qualitative assessment can efficiently classify the compound's solubility behavior.
Experimental Protocol for Qualitative Solubility Testing:
-
Preparation: Add approximately 25 mg of this compound to a series of small test tubes.
-
Solvent Addition: To each test tube, add 0.75 mL of a different solvent in small portions. The series of solvents should include water, 5% NaOH, 5% NaHCO3, 5% HCl, and a representative organic solvent like ethanol (B145695) or diethyl ether[3].
-
Mixing: After each addition of solvent, vigorously shake or vortex the test tube for 10-20 seconds[4].
-
Observation: Observe whether the solid dissolves completely. If it dissolves in water, test the resulting solution with litmus (B1172312) paper to determine its acidity or basicity[5].
-
Classification: Based on the observations, classify the compound's solubility. For instance, solubility in 5% NaHCO3 indicates a strong organic acid, while solubility in 5% NaOH but not in 5% NaHCO3 suggests a weak organic acid[3][5].
The logical workflow for this qualitative analysis is depicted in the following diagram.
Caption: Qualitative Solubility Classification Workflow.
This method determines the solubility by creating a saturated solution and measuring the concentration of the solute.
Experimental Protocol for Gravimetric Solubility Determination:
-
Sample Preparation: Add an excess amount of this compound to a known volume or mass of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 298.15 K) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath or rotating wheel is ideal for this purpose.
-
Phase Separation: Allow the vials to stand undisturbed at the constant temperature until the excess solid has settled.
-
Sampling: Carefully withdraw a known volume of the supernatant liquid using a pre-weighed syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent solid particles from being transferred.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute. The mass of the solute can be determined by difference.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
The following diagram illustrates the workflow for this quantitative method.
Caption: Gravimetric Solubility Determination Workflow.
For lower solubilities or to improve accuracy, an analytical technique such as High-Performance Liquid Chromatography (HPLC) can be used to quantify the solute in the saturated solution.
Experimental Protocol for HPLC-based Solubility Determination:
-
Saturated Solution Preparation: Prepare the saturated solution as described in steps 1-3 of the gravimetric method.
-
Sampling and Dilution: Withdraw a known volume of the supernatant through a filter. Dilute the sample with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
HPLC Analysis: Inject the diluted sample into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis). The mobile phase composition and detection wavelength should be optimized for this compound. For similar benzoic acid derivatives, a mobile phase of acetonitrile (B52724) and buffered water is common, with detection around 230-280 nm[6][7].
-
Quantification: Determine the concentration of the compound in the diluted sample by comparing its peak area to a calibration curve prepared with standards of known concentrations.
-
Calculation: Calculate the original solubility, taking into account the dilution factor.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner. The following tables provide a template for recording experimental results.
Table 1: Qualitative Solubility of this compound
| Solvent | Observation (Soluble/Insoluble) | Classification |
| Water | ||
| 5% NaOH | ||
| 5% NaHCO3 | ||
| 5% HCl | ||
| Ethanol | ||
| Diethyl Ether | ||
| Hexane | ||
| Toluene | ||
| Acetone | ||
| Ethyl Acetate |
Table 2: Quantitative Solubility of this compound at 298.15 K
| Solvent | Method | Solubility (mg/mL) | Solubility (mol/L) |
| Water | Gravimetric/HPLC | ||
| Ethanol | Gravimetric/HPLC | ||
| Methanol | Gravimetric/HPLC | ||
| 1-Propanol | Gravimetric/HPLC | ||
| Acetone | Gravimetric/HPLC | ||
| Ethyl Acetate | Gravimetric/HPLC | ||
| Acetonitrile | Gravimetric/HPLC | ||
| Tetrahydrofuran (THF) | Gravimetric/HPLC | ||
| 1,4-Dioxane | Gravimetric/HPLC | ||
| Toluene | Gravimetric/HPLC | ||
| Hexane | Gravimetric/HPLC |
Conclusion
References
- 1. This compound | C12H16O3 | CID 11413929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K - UNT Digital Library [digital.library.unt.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. bellevuecollege.edu [bellevuecollege.edu]
- 5. scribd.com [scribd.com]
- 6. pergamos.lib.uoa.gr [pergamos.lib.uoa.gr]
- 7. fsis.usda.gov [fsis.usda.gov]
Methodological & Application
One-Pot Synthesis of 2-(1-Acyloxypentyl) Benzoic Acids: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the efficient one-pot synthesis of 2-(1-acyloxypentyl) benzoic acids. This class of compounds holds potential for investigation in various therapeutic areas due to the diverse biological activities associated with benzoic acid derivatives.
The described methodology offers a streamlined approach, minimizing reaction time and improving yields by avoiding the isolation of intermediates. The core of this synthesis involves a Grignard addition of n-butylmagnesium bromide to 2-formylbenzoic acid, followed by the in-situ trapping of the resulting carboxylate/alkoxide dianion with an appropriate acylating reagent.[1] This method provides a convenient and higher-yielding alternative to traditional multi-step synthetic routes.[1]
Application Notes
Derivatives of benzoic acid are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and analgesic properties. The introduction of an acyloxypentyl group at the 2-position can modulate the parent molecule's lipophilicity and steric profile, potentially influencing its pharmacokinetic and pharmacodynamic properties.
While specific applications for 2-(1-acyloxypentyl) benzoic acids are not extensively documented in publicly available literature, related benzoic acid derivatives have been investigated for various therapeutic purposes. For instance, certain substituted benzoic acids have been explored as inhibitors of enzymes such as acetylcholinesterase and carbonic anhydrase, which are relevant targets in neurodegenerative diseases like Alzheimer's. Other derivatives have shown potential as anti-inflammatory agents by targeting pathways involved in inflammation. The synthesis of a library of these compounds using the described one-pot protocol could facilitate the exploration of their structure-activity relationships (SAR) and the identification of novel therapeutic leads.
Experimental Workflow Diagram
The following diagram illustrates the sequential steps of the one-pot synthesis of 2-(1-acyloxypentyl) benzoic acids.
Caption: One-pot synthesis workflow.
Signaling Pathway Context: Potential Anti-Inflammatory Action
While the specific mechanism of action for 2-(1-acyloxypentyl) benzoic acids is yet to be elucidated, many benzoic acid derivatives exert their anti-inflammatory effects through the inhibition of the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. The diagram below illustrates this general pathway.
Caption: Potential anti-inflammatory pathway.
Experimental Protocols
This section provides a detailed methodology for the one-pot synthesis of 2-(1-acyloxypentyl) benzoic acids.
Materials:
-
2-Formylbenzoic acid
-
n-Butylmagnesium bromide (n-BuMgBr) in Tetrahydrofuran (THF) (2.0 M solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Acyl chloride or Acetic anhydride
-
Hydrochloric acid (HCl), 1 M
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for extraction and purification
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for an inert atmosphere, dissolve 2-formylbenzoic acid (1.0 eq) in anhydrous THF.
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Slowly add the n-butylmagnesium bromide solution (2.2 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.
-
Dianion Formation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. This step facilitates the formation of the carboxylate/alkoxide dianion.
-
Acylation: Cool the reaction mixture back down to 0 °C. Add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.5 eq) dropwise. After the addition, allow the mixture to stir at room temperature overnight.
-
Work-up: Quench the reaction by slowly adding 1 M HCl until the solution becomes acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(1-acyloxypentyl) benzoic acid.
Quantitative Data Summary
The following table summarizes the typical quantities of reactants and expected yields for the synthesis.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used | Expected Yield (%) |
| 2-Formylbenzoic acid | 150.13 | 10 | 1.0 | 1.50 g | - |
| n-Butylmagnesium bromide (2.0 M) | 135.31 | 22 | 2.2 | 11 mL | - |
| Acetyl Chloride | 78.50 | 15 | 1.5 | 1.18 g (1.06 mL) | - |
| 2-(1-Acetoxypentyl)benzoic acid | 250.29 | - | - | - | 75-85% |
Note: Yields are based on the abstract's claim of "higher yields" compared to routine methods and are illustrative.[1] Actual yields may vary depending on the specific acylating agent and reaction conditions.
References
Application Notes and Protocols for the Synthesis of 2-(alpha-hydroxypentyl)benzoates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(alpha-hydroxypentyl)benzoates are a class of compounds with potential therapeutic applications, including the inhibition of platelet aggregation and amelioration of cerebral microcirculation.[1] This document provides detailed protocols for the synthesis of monovalent metal salts of 2-(alpha-hydroxypentyl)benzoate, primarily through the hydrolysis and ring-opening of 3-n-butyl-isobenzofuran-1-(3H)-one. The methodologies described are based on established patent literature and are intended to be a comprehensive guide for researchers in organic synthesis and drug development.
Synthesis Pathway Overview
The primary synthetic route involves the base-catalyzed hydrolysis and ring-opening of a lactone precursor, 3-n-butyl-isobenzofuran-1-(3H)-one, to yield the desired 2-(alpha-hydroxypentyl)benzoate salt. This process is efficient and can be adapted to produce various salt forms of the final product.
Caption: General workflow for the synthesis of 2-(alpha-hydroxypentyl)benzoate salts.
Experimental Protocols
This section details the procedures for synthesizing various monovalent salts of 2-(alpha-hydroxypentyl)benzoate.
Protocol 1: Synthesis of Sodium dl-2-(alpha-hydroxypentyl)benzoate
Materials:
-
dl-3-n-Butyl-isobenzofuran-1-(3H)-one
-
Sodium Methoxide (B1231860) (or Sodium metal to be converted to sodium methoxide in methanol)
-
Petroleum ether
-
Acetone
-
Thin Layer Chromatography (TLC) plates
-
Iodine chamber for visualization
Procedure:
-
Dissolve dl-3-n-Butyl-isobenzofuran-1-(3H)-one (e.g., 7.6 g, 0.04 mol) in methanol (20 ml).
-
Prepare a fresh solution of sodium methoxide in methanol (e.g., from 0.92 g, 0.04 mol of sodium in 20 ml of methanol) and add it to the solution from step 1.
-
Stir the reaction mixture under reflux for 2 hours.
-
Monitor the reaction progress using TLC with a mobile phase of petroleum ether:acetone (10:1). Visualize the spots using an iodine chamber. The reaction is complete when the starting material spot has disappeared.
-
Upon completion, concentrate the reaction solution under reduced pressure to obtain the crude product.
-
The crude sodium dl-2-(alpha-hydroxypentyl)benzoate is typically a foamed white solid.[1] Further purification can be achieved by recrystallization if necessary.
Protocol 2: Synthesis of Lithium dl-2-(alpha-hydroxypentyl)benzoate
Materials:
-
dl-3-n-Butyl-isobenzofuran-1-(3H)-one
-
Methanol
-
Lithium Hydroxide Monohydrate (LiOH·H₂O)
-
Petroleum ether
-
Acetone
-
TLC plates
-
Iodine chamber
Procedure:
-
Dissolve dl-3-n-Butyl-isobenzofuran-1-(3H)-one (e.g., 1.2 g, 0.006 mol) in 15 ml of methanol.
-
Add Lithium Hydroxide Monohydrate (0.26 g, 0.006 mol) to the solution.
-
Stir the reaction solution under reflux for 2 hours.
-
Monitor the reaction by TLC (petroleum ether:acetone = 10:1) with iodine vapor coloration to confirm the disappearance of the starting material.
-
After the reaction is complete, concentrate the solution under reduced pressure to yield a white crystal.[1]
Protocol 3: Synthesis of Potassium dl-2-(alpha-hydroxypentyl)benzoate via Acidification and Neutralization
This method involves the acidification of a sodium salt solution to form the free acid, followed by neutralization with a potassium base.
Materials:
-
Sodium dl-2-(alpha-hydroxypentyl)benzoate
-
Deionized Water
-
1N Hydrochloric Acid (HCl)
-
Diethyl ether (cold)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Methanol
-
Potassium Hydroxide (KOH)
-
Ice-salt bath
Procedure:
-
Dissolve sodium dl-2-(alpha-hydroxypentyl)benzoate (e.g., 1.78 g, 7.7 mmol) in approximately 10 ml of deionized water.
-
Cool the solution to about 0°C in an ice-salt bath.
-
Adjust the pH of the solution to 2.0-3.0 with 1N HCl.
-
Quickly extract the aqueous solution with cold diethyl ether (3 x 20 ml).
-
Combine the ether extracts and dry over anhydrous Na₂SO₄ at a low temperature for 2 hours.
-
Filter the solution quickly at a low temperature.
-
To the filtrate, add a solution of KOH (0.43 g, 7.7 mmol) in 10 ml of methanol dropwise.
-
Allow the mixture to warm from the ice-salt bath temperature to ambient temperature while stirring.
-
The resulting product can be further purified by recrystallization.[1]
Quantitative Data Summary
The following table summarizes the reported yields and melting points for the synthesis of different 2-(alpha-hydroxypentyl)benzoate salts.
| Compound | Starting Material | Base | Solvent | Yield | Melting Point (°C) | Reference |
| Lithium dl-2-(alpha-hydroxypentyl)benzoate | dl-3-n-Butyl-isobenzofuran-1-(3H)-one | LiOH·H₂O | Methanol | 81.38% | 134-136 | [1] |
| Potassium dl-2-(alpha-hydroxypentyl)benzoate | Sodium dl-2-(alpha-hydroxypentyl)benzoate | KOH (after acidification) | Methanol | 73.56% (from recrystallization) | - | [1] |
Characterization Data (Predicted)
Predicted ¹H NMR (400 MHz, D₂O) δ (ppm):
-
7.60-7.80 (m, 1H): Aromatic proton ortho to the carboxylate group.
-
7.20-7.45 (m, 3H): Remaining aromatic protons.
-
4.80-4.95 (t, J ≈ 6-7 Hz, 1H): Methine proton of the α-hydroxy group (-CH(OH)-).
-
1.60-1.80 (m, 2H): Methylene protons adjacent to the methine group (-CH(OH)CH₂-).
-
1.20-1.40 (m, 4H): Methylene protons of the pentyl chain.
-
0.80-0.95 (t, J ≈ 7 Hz, 3H): Terminal methyl group of the pentyl chain.
Predicted ¹³C NMR (100 MHz, D₂O) δ (ppm):
-
175-178: Carboxylate carbon (-COO⁻).
-
140-142: Aromatic quaternary carbon attached to the carboxylate.
-
130-135: Aromatic quaternary carbon attached to the hydroxypentyl group.
-
125-130: Aromatic CH carbons.
-
70-75: Methine carbon of the α-hydroxy group (-CH(OH)-).
-
35-40: Methylene carbon adjacent to the methine group.
-
25-30: Methylene carbons of the pentyl chain.
-
22-24: Methylene carbon of the pentyl chain.
-
13-15: Terminal methyl carbon.
Logical Relationship Diagram for Synthesis and Salt Conversion
Caption: Logical flow of the synthesis and subsequent salt interconversions.
References
Application Note & Protocol: Quantification of 2-(1-hydroxypentyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-hydroxypentyl)benzoic acid is a molecule of interest in pharmaceutical research. Accurate and precise quantification of this analyte in various matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides a detailed application note and protocol for the quantification of this compound using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described method is adapted from a validated assay for a structurally similar compound, demonstrating its applicability for sensitive and selective analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of this compound due to its high sensitivity, selectivity, and wide dynamic range. This technique allows for the accurate measurement of the analyte in complex biological matrices such as plasma.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in a biological matrix is depicted below.
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is designed for the extraction of this compound from a plasma matrix.
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., a structural analog like sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (B1203000) (BZP))
-
Ethyl acetate (B1210297) (extraction solvent)
-
Methanol (reconstitution solvent)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 1 mL of ethyl acetate.
-
Vortex mix for 3 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of methanol.
-
Vortex mix for 1 minute.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Chromatographic Conditions: A reversed-phase chromatographic separation is employed to resolve the analyte from matrix components.
| Parameter | Condition |
| Column | Hypersil GOLD C18 (or equivalent), 2.1 x 50 mm, 3 µm |
| Mobile Phase A | 10 mM Ammonium acetate in water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.2 mL/min |
| Gradient | A gradient elution can be optimized. A starting point could be: 0-0.5 min (10% B), 0.5-2.0 min (10-90% B), 2.0-3.0 min (90% B), 3.1-5.0 min (10% B) |
| Injection Volume | 5 µL |
| Column Temperature | 35°C |
Mass Spectrometric Conditions: The mass spectrometer should be operated in negative electrospray ionization (ESI) mode for optimal detection of this compound.[1] The detection is performed using Selected Reaction Monitoring (SRM).
| Parameter | Setting for this compound |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (Q1) | m/z 207 |
| Product Ion (Q3) | m/z 145 |
| Dwell Time | 200 ms |
| Collision Energy (CE) | To be optimized for the specific instrument (typically 10-20 eV) |
| Declustering Potential (DP) | To be optimized for the specific instrument (typically -30 to -60 V) |
Data Presentation
The following tables summarize the expected quantitative performance of the method based on data from a structurally related compound.[1][2]
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 5 - 10,000 | > 0.99 |
Table 2: Precision and Accuracy
| Quality Control Sample (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Low QC (e.g., 15 ng/mL) | < 15% | < 15% | ± 15% |
| Medium QC (e.g., 500 ng/mL) | < 15% | < 15% | ± 15% |
| High QC (e.g., 8000 ng/mL) | < 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | Low | > 85% | 85% - 115% |
| Medium | > 85% | 85% - 115% | |
| High | > 85% | 85% - 115% |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the development and validation of an analytical method for drug quantification.
Caption: Logical flow of analytical method development and validation.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. The detailed protocol for sample preparation and instrumental analysis, along with the expected performance characteristics, offers a solid foundation for researchers in drug development and related fields. Adherence to these guidelines will enable the generation of high-quality, reliable data for pharmacokinetic and other quantitative studies.
References
Application Note: A Validated UHPLC-MS/MS Method for the Quantification of 2-(1-hydroxypentyl)benzoic acid in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantitative determination of 2-(1-hydroxypentyl)benzoic acid in human plasma. The methodology utilizes a simple protein precipitation extraction procedure, followed by a rapid chromatographic separation. The method has been validated according to the general principles of bioanalytical method validation and is suitable for use in pharmacokinetic and other drug development studies.
Introduction
This compound is a metabolite of interest in drug development. Accurate and reliable quantification of this analyte in biological matrices such as plasma is crucial for understanding its pharmacokinetic profile. This application note provides a detailed protocol for a UHPLC-MS/MS method that offers high sensitivity, specificity, and throughput for the analysis of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-d5 (internal standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method was employed for the extraction of this compound and the internal standard from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 50 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean collection plate or vial.
-
Inject an aliquot of the supernatant into the UHPLC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
The analysis was performed on a triple quadrupole mass spectrometer coupled with a UHPLC system.
Table 1: UHPLC Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 30% B and re-equilibrate for 1.5 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | 5 minutes |
Table 2: Mass Spectrometer Settings
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (Analyte) | m/z 207.1 > 85.1 |
| MRM Transition (IS) | m/z 212.1 > 90.1 |
| Collision Energy (Analyte) | 15 eV |
| Collision Energy (IS) | 15 eV |
| Dwell Time | 100 ms |
| Source Temperature | 500 °C |
| IonSpray Voltage | -4500 V |
Method Validation
The method was validated for linearity, accuracy, precision, selectivity, recovery, and stability in accordance with general bioanalytical method validation guidelines.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |
| LLOQ | 1 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 85% - 115% |
| Precision (at LLOQ, LQC, MQC, HQC) | < 15% RSD |
| Selectivity | No significant interference observed at the retention times of the analyte and IS |
| Mean Extraction Recovery | > 85% |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Stable |
Experimental Workflow
Caption: UHPLC-MS/MS workflow for the analysis of this compound.
Conclusion
This application note details a validated UHPLC-MS/MS method for the quantification of this compound in human plasma. The method is sensitive, specific, and reliable, making it a valuable tool for researchers, scientists, and drug development professionals in the pharmaceutical industry. The simple sample preparation and rapid analysis time allow for high-throughput screening of samples.
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Benzoic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzoic acid and its derivatives are a class of organic compounds widely used as preservatives in food, cosmetics, and pharmaceuticals due to their antimicrobial properties.[1] Common examples include benzoic acid, sorbic acid, salicylic (B10762653) acid, and parabens (alkyl esters of p-hydroxybenzoic acid) such as methylparaben, ethylparaben, and propylparaben (B1679720).[2][3][4] Accurate quantification of these compounds is crucial for ensuring product safety, quality, and compliance with regulatory limits.[5]
High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical technique for the determination of these preservatives.[5][6] Reversed-phase HPLC, in particular, offers excellent selectivity and sensitivity for separating and quantifying multiple benzoic acid derivatives simultaneously.[2][7] This application note provides detailed protocols and quantitative data for the analysis of two key groups of benzoic acid derivatives: preservatives in food and beverages, and salicylic acid and its related compounds in pharmaceutical products.
Application 1: Simultaneous Determination of Preservatives in Food & Beverages
This protocol details a validated HPLC method for the simultaneous analysis of common preservatives: benzoic acid, sorbic acid, methylparaben, and propylparaben in food matrices like noodles, sauces, and soft drinks.[2][8]
Chromatographic Principle
The separation is achieved using reversed-phase chromatography on a C18 column.[8] The retention of these acidic compounds is highly dependent on the mobile phase pH.[9] By using an acidic mobile phase (e.g., pH 4.4), the analytes are kept in their neutral, protonated form, which increases their hydrophobicity and retention on the nonpolar stationary phase, leading to better separation.[9] A diode-array detector (DAD) or a UV detector is used for quantification.[8]
Experimental Protocol
A. Materials and Reagents
-
Standards: Benzoic acid, sorbic acid, methylparaben, propylparaben (>99% purity).[8]
-
Solvents: HPLC-grade methanol (B129727) and acetonitrile.[8]
-
Reagents: Ammonium (B1175870) acetate (B1210297), acetic acid, orthophosphoric acid.[7][8]
-
High-purity water (Milli-Q or equivalent).[8]
-
HPLC system with UV/DAD detector, C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
B. Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 100 mg of each standard (e.g., benzoic acid, sorbic acid) in 100 mL of methanol in separate volumetric flasks.[2][10]
-
Working Standard Solutions: Prepare a series of mixed standard solutions by appropriate dilution of the stock solutions with the mobile phase or a methanol/water mixture to create a calibration curve (e.g., 1-200 µg/mL).[8]
C. Sample Preparation (Solid/Semi-Solid Foods)
-
Homogenization: Weigh 1-5 grams of a homogenized sample (e.g., noodles, jam) into a 50 mL volumetric flask or centrifuge tube.[8][11]
-
Extraction: Add a known volume of extraction solvent, such as methanol/water (60:40, v/v).[8] Vortex or sonicate the mixture for 10-15 minutes to ensure complete extraction of the analytes.
-
Centrifugation/Filtration: Centrifuge the extract at ~2500 rpm for 5 minutes.[12] Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[10]
D. HPLC Conditions
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of 0.05 M ammonium acetate buffer (pH adjusted to 4.4 with acetic acid) and methanol (60:40, v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10 µL.[8]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the HPLC analysis of benzoic and sorbic acids.
| Parameter | Benzoic Acid | Sorbic Acid | Reference |
| Linearity Range (µg/mL) | 5 - 200 | 1 - 50 | [8] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | [8] |
| Limit of Detection (LOD) (µg/mL) | 0.42 | 0.32 | [8] |
| Limit of Quantification (LOQ) (µg/mL) | 1.14 | 0.99 | [8] |
| Recovery (%) | 85.6 - 102.0 | 83.6 - 102.5 | [8] |
| Retention Time (min) | ~4.5 | ~6.2 | Estimated |
Workflow for Preservative Analysis
Application 2: Analysis of Salicylic Acid and Related Impurities
This protocol is designed for the analysis of salicylic acid and its potential impurities, such as 4-hydroxybenzoic acid, in bulk drug substances or pharmaceutical formulations.[14] Controlling these impurities is critical for drug efficacy and safety.
Chromatographic Principle
The analysis of salicylic acid, an ionizable compound, requires careful control of the mobile phase pH to ensure reproducible retention and good peak shape.[9] A low pH mobile phase (e.g., pH 2.5-3.0) ensures that the carboxylic acid group is fully protonated, increasing its retention on a C18 or similar reversed-phase column.[9] Using a buffer like phosphoric acid or trifluoroacetic acid (TFA) is common.[9]
Experimental Protocol
A. Materials and Reagents
-
Standards: Salicylic acid, 4-hydroxybenzoic acid, phenol.
-
Solvents: HPLC-grade acetonitrile.
-
Reagents: Trifluoroacetic acid (TFA) or phosphoric acid.[13]
-
High-purity water.
-
HPLC system with UV detector, C18 column.
B. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Prepare individual stock solutions by dissolving 25 mg of each standard in 25 mL of mobile phase diluent (e.g., Acetonitrile/Water 30:70).
-
Working Standard: Prepare a mixed working standard containing all analytes at the desired concentration (e.g., 0.1 mg/mL) by diluting the stock solutions.
-
Sample Preparation: Accurately weigh and dissolve the sample (e.g., bulk drug powder, cream) in the mobile phase diluent to achieve a target concentration within the calibration range. Sonication may be required. Filter the final solution through a 0.45 µm filter before injection.
C. HPLC Conditions
-
Column: Ascentis® C18, 4.6 mm x 15 cm, 5 µm particles.
-
Mobile Phase: Acetonitrile and 10 mM Trifluoroacetic Acid (TFA) in water (30:70, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
Quantitative Data Summary
This table provides typical chromatographic results for salicylic acid and related compounds under the specified conditions.
| Compound | Retention Time (min) | Tailing Factor | Reference |
| 4-Hydroxybenzoic acid | 2.9 | 1.1 | |
| Acetylsalicylic acid | 4.0 | 1.1 | |
| Salicylic acid | 5.5 | 1.1 | |
| Phenol | 3.4 | 1.1 | Estimated |
| Ethylparaben | 8.0 | 1.2 |
Troubleshooting Logic for Peak Resolution
A common issue when analyzing acidic compounds is poor resolution or peak shape. The following diagram outlines a logical troubleshooting workflow.
Conclusion
HPLC is a powerful, versatile, and essential tool for the quality control of products containing benzoic acid derivatives. The protocols provided herein offer robust and validated starting points for the analysis of preservatives in food and salicylic acid in pharmaceuticals. Proper control of chromatographic parameters, especially mobile phase pH, is critical for achieving accurate and reproducible results.[9] The detailed workflows and troubleshooting guides serve as a valuable resource for researchers and analysts in the field.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Simultaneous determination of preservatives (benzoic acid, sorbic acid, methylparaben and propylparaben) in foodstuffs using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. iomcworld.org [iomcworld.org]
- 5. irejournals.com [irejournals.com]
- 6. researchgate.net [researchgate.net]
- 7. A simple and rapid HPLC method for determination of parabens and their degradation products in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thaiscience.info [thaiscience.info]
- 9. benchchem.com [benchchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. scribd.com [scribd.com]
- 12. fsis.usda.gov [fsis.usda.gov]
- 13. waters.com [waters.com]
- 14. helixchrom.com [helixchrom.com]
Application Notes and Protocols for 2-(1-hydroxypentyl)benzoic acid in Ischemic Stroke Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a disruption of blood flow to the brain, leading to neuronal cell death and neurological deficits. The development of effective neuroprotective agents is a critical area of research. 2-(1-hydroxypentyl)benzoic acid (dl-PHPB) is a novel drug candidate with demonstrated potential in the treatment of acute ischemic stroke.[1] It functions as a prodrug, rapidly converting to its active metabolite, 3-n-butylphthalide (dl-NBP), which is believed to be the primary mediator of its therapeutic effects.[2][3] Preclinical studies have shown that dl-PHPB can significantly reduce infarct volume, improve neurological outcomes, and increase cerebral blood flow in animal models of ischemic stroke.[2][3]
These application notes provide a comprehensive overview of the use of this compound in ischemic stroke research, including its mechanism of action, detailed experimental protocols for in vivo and in vitro studies, and quantitative data from preclinical investigations.
Mechanism of Action
The neuroprotective effects of this compound are primarily attributed to its active metabolite, 3-n-butylphthalide (dl-NBP). The proposed mechanisms of action include:
-
Increased Cerebral Blood Flow: dl-NBP has been shown to improve microcirculation and increase cerebral blood flow to the ischemic area, which helps to rescue penumbral tissues.[2][3]
-
Anti-apoptotic Effects: Studies have indicated that dl-PHPB can protect neurons from apoptosis induced by oxidative stress. This is achieved by modulating the expression of key apoptosis-related proteins, such as increasing the level of the anti-apoptotic protein Bcl-2 and decreasing the levels of the pro-apoptotic proteins Bax and cleaved caspase-3.[4]
-
Involvement of the Protein Kinase C (PKC) Signaling Pathway: The neuroprotective effects of dl-PHPB may also be mediated through the activation of the PKC signaling pathway, which is involved in neuronal survival and protection against ischemic injury.[4]
The conversion of dl-PHPB to dl-NBP is rapid following administration. In vivo studies in rats have shown that intravenously administered dl-PHPB is quickly and completely converted to dl-NBP. Furthermore, oral administration of dl-PHPB results in higher bioavailability of dl-NBP compared to direct oral administration of dl-NBP.
Quantitative Data from Preclinical Studies
The following table summarizes the dose-dependent neuroprotective effects of this compound in a rat model of transient focal cerebral ischemia (2-hour middle cerebral artery occlusion followed by 24-hour reperfusion).[2][3]
| Treatment Group | Dose (mg/kg, i.v.) | Infarct Volume (%) | Neurological Deficit Score |
| Vehicle Control | - | 37.4 | 3.2 |
| dl-PHPB | 1.3 | 25.4 | 2.7 |
| dl-PHPB | 3.9 | 17.4 | 2.1 |
| dl-PHPB | 12.9 | 13.7 | 1.8 |
Experimental Protocols
In Vivo Model: Transient Focal Cerebral Ischemia in Rats (MCAO Model)
This protocol describes the induction of transient focal cerebral ischemia in rats by middle cerebral artery occlusion (MCAO) using the intraluminal filament method.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia: Isoflurane (B1672236)
-
Nylon monofilament (4-0) with a silicone-coated tip
-
Surgical instruments (scissors, forceps, vessel clips)
-
Heating pad and rectal probe for temperature monitoring
-
This compound (dl-PHPB) solution for intravenous injection
-
Vehicle control (e.g., saline)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat with isoflurane (5% for induction, 1.5-2% for maintenance) in a mixture of O2 and N2O. Maintain the body temperature at 37°C using a heating pad and rectal probe.
-
Surgical Procedure:
-
Place the rat in a supine position and make a midline cervical incision.
-
Carefully dissect and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA with vessel clips.
-
Make a small incision in the ECA.
-
Introduce the silicone-coated nylon monofilament through the ECA incision and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance will be felt.
-
-
Drug Administration: 10 minutes after the onset of MCAO, administer dl-PHPB or vehicle intravenously via the tail vein.
-
Reperfusion: After 2 hours of occlusion, withdraw the filament to allow for reperfusion.
-
Postoperative Care: Suture the incision and allow the rat to recover from anesthesia. Provide appropriate postoperative care, including monitoring for any signs of distress.
-
Neurological Assessment: 24 hours after reperfusion, evaluate the neurological deficit score based on a standardized scale.
-
Infarct Volume Measurement: Following neurological assessment, euthanize the rat and remove the brain. Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.
In Vitro Model: Neuroprotection Against Oxidative Stress
This protocol describes the investigation of the neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced apoptosis in a human neuroblastoma cell line (e.g., SK-N-SH).
Materials:
-
Human neuroblastoma cell line (SK-N-SH)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dl-PHPB)
-
Hydrogen peroxide (H₂O₂)
-
Cell viability assay kit (e.g., MTT or WST-1)
-
Reagents for Western blotting (lysis buffer, primary and secondary antibodies for Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin)
-
PKC activity assay kit
Procedure:
-
Cell Culture: Culture SK-N-SH cells in the appropriate medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment:
-
Seed the cells in multi-well plates.
-
Pre-treat the cells with varying concentrations of dl-PHPB for a specified time (e.g., 24 hours).
-
Induce oxidative stress by adding H₂O₂ to the cell culture medium and incubate for a further period (e.g., 24 hours).
-
-
Cell Viability Assay: Measure cell viability using a standard assay to determine the protective effect of dl-PHPB against H₂O₂-induced cell death.
-
Western Blot Analysis:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Bcl-2, Bax, and cleaved caspase-3, followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities.
-
-
PKC Activity Assay:
-
Prepare cell lysates from the treated cells.
-
Measure PKC activity using a commercially available PKC activity assay kit according to the manufacturer's instructions.
-
Conclusion
This compound is a promising therapeutic agent for ischemic stroke. Its rapid conversion to the active metabolite dl-NBP, coupled with its multifaceted neuroprotective mechanisms, makes it a compelling candidate for further investigation and clinical development. The protocols and data presented in these application notes provide a valuable resource for researchers in the field of stroke and neuropharmacology.
References
- 1. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress [frontiersin.org]
Application of 2-(1-hydroxypentyl)benzoic acid in Neuroprotection Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-hydroxypentyl)benzoic acid, commonly referred to as dl-PHPB, is a derivative of 3-n-butylphthalide (dl-NBP) and a promising drug candidate for the treatment of neurodegenerative diseases and ischemic stroke.[1][2][3] Emerging research has highlighted its significant neuroprotective effects, which are attributed to its multifaceted mechanism of action. Notably, dl-PHPB acts as a prodrug, rapidly converting to the active compound dl-NBP in the bloodstream.[1] Its therapeutic potential has been demonstrated in various preclinical models, including cerebral ischemia, Alzheimer's disease, and diabetes-associated cognitive decline.[1][4][5]
These application notes provide a comprehensive overview of the use of dl-PHPB in neuroprotection studies, detailing its mechanism of action, key experimental protocols, and quantitative data from relevant research. The information is intended to guide researchers in designing and conducting experiments to evaluate the neuroprotective properties of this compound.
Mechanism of Action
The neuroprotective effects of this compound are primarily mediated by its active metabolite, dl-NBP. The proposed mechanisms of action are multifaceted and involve the modulation of several key signaling pathways, the promotion of neurotrophic factors, and the suppression of neuroinflammation and apoptosis.
Key Signaling Pathways:
-
PI3K/Akt/GSK-3β Pathway: dl-PHPB has been shown to activate the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/glycogen synthase kinase-3β (GSK-3β) signaling pathway.[5][6] This pathway is crucial for promoting cell survival and inhibiting apoptosis. Activation of Akt leads to the phosphorylation and inactivation of GSK-3β, a key enzyme involved in tau hyperphosphorylation, a hallmark of Alzheimer's disease.[4]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, p38, and JNK, is also modulated by dl-PHPB. Specifically, dl-PHPB has been observed to inhibit the phosphorylation of ERK, p38, and JNK induced by neurotoxic stimuli like lipopolysaccharide (LPS).[2] This inhibition helps to attenuate the neuroinflammatory response.
-
Neurotrophic Factor Signaling: dl-PHPB enhances the release of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) from astrocytes.[7][8] These neurotrophins then bind to their respective receptors, TrkB and TrkA, on neurons, activating downstream signaling cascades that promote neuronal survival and function.[8]
-
Anti-inflammatory and Anti-apoptotic Pathways: dl-PHPB reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[2][7] It also modulates the expression of apoptosis-related proteins, including the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, thereby preventing neuronal cell death.[9]
Data Presentation
The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of this compound.
Table 1: In Vivo Efficacy of dl-PHPB in a Rat Model of Transient Focal Cerebral Ischemia
| Treatment Group | Dose (mg/kg, i.v.) | Infarct Volume (%) | Neurological Score |
| Vehicle Control | - | 37.4 | 3.2 |
| dl-PHPB | 1.3 | 25.4 | 2.7 |
| dl-PHPB | 3.9 | 17.4 | 2.1 |
| dl-PHPB | 12.9 | 13.7 | 1.8 |
Data adapted from a study on transient middle cerebral artery occlusion (MCAO) in rats.[1][10]
Table 2: Effect of dl-PHPB on Plasma Conversion to dl-NBP In Vitro
| dl-PHPB Concentration (µg/mL) | Conversion to dl-NBP after 5 min (%) |
| 6 | ~70 |
| 30 | ~70 |
| 60 | ~70 |
Data demonstrating the rapid conversion of dl-PHPB to its active metabolite dl-NBP in plasma.[1]
Experimental Protocols
Detailed methodologies for key experiments cited in the application of this compound are provided below.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the induction of transient focal cerebral ischemia to model stroke in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., 10% chloral (B1216628) hydrate)
-
Silicone-coated nylon monofilament (4-0)
-
Surgical instruments
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat via intraperitoneal injection of 10% chloral hydrate (B1144303) (0.4 mL/100 g).
-
Make a midline incision in the neck to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA and insert the silicone-coated monofilament.
-
Advance the filament through the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the CCA bifurcation.
-
After 2 hours of occlusion, withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
Administer dl-PHPB intravenously at the desired doses (e.g., 1.3, 3.9, or 12.9 mg/kg) 10 minutes after the onset of MCAO.[1]
-
Assess neurological deficits and infarct volume 24 hours after reperfusion.
Behavioral Testing: Morris Water Maze
This test is used to assess spatial learning and memory in rodent models of neurodegenerative diseases.
Materials:
-
Circular water tank (120-150 cm in diameter)
-
Submerged platform (10 cm in diameter)
-
Water made opaque with non-toxic white paint
-
Video tracking system
Procedure:
-
Fill the tank with water (20-22°C) and place the submerged platform in a fixed quadrant.
-
For acquisition trials, place the mouse in the water at one of four starting positions, facing the wall of the tank.
-
Allow the mouse to swim freely for a set time (e.g., 60 or 90 seconds) to find the platform.
-
If the mouse fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Conduct 4 trials per day for 5-6 consecutive days.
-
For the probe trial (typically on day 7), remove the platform and allow the mouse to swim for 60 seconds.
-
Record and analyze the time spent in the target quadrant, the number of crossings over the former platform location, and the escape latency.
In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Neuron-Astrocyte Co-cultures
This protocol simulates ischemic conditions in a cell culture system.
Materials:
-
Primary cortical neurons and astrocytes
-
Co-culture plates
-
Glucose-free DMEM
-
Anaerobic chamber (95% N₂, 5% CO₂)
-
dl-PHPB
Procedure:
-
Establish neuron-astrocyte co-cultures.
-
To induce OGD, replace the culture medium with glucose-free DMEM and place the cultures in an anaerobic chamber for a specified duration (e.g., 2 hours).
-
For reoxygenation, return the cultures to a normoxic incubator with regular glucose-containing medium.
-
Treat the cultures with dl-PHPB at various concentrations before, during, or after OGD.
-
Assess neuronal apoptosis, cell viability, and the expression of relevant proteins at different time points after reoxygenation.
In Vitro Model: Hydrogen Peroxide-Induced Apoptosis in SK-N-SH Cells
This protocol is used to model oxidative stress-induced neuronal cell death.
Materials:
-
Human neuroblastoma SK-N-SH cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hydrogen peroxide (H₂O₂)
-
dl-PHPB
-
Reagents for assessing apoptosis (e.g., Annexin V-FITC/PI staining kit)
Procedure:
-
Culture SK-N-SH cells to the desired confluency.
-
Pre-treat the cells with various concentrations of dl-PHPB for a specified time (e.g., 2 hours).
-
Induce apoptosis by adding H₂O₂ to the culture medium at a final concentration determined by a dose-response experiment (e.g., 100-200 µM).
-
Incubate for a designated period (e.g., 24 hours).
-
Assess the percentage of apoptotic cells using flow cytometry or fluorescence microscopy.
-
Analyze the expression of apoptosis-related proteins (e.g., Bcl-2, Bax, caspase-3) by Western blotting.[9]
Western Blotting for Signaling Proteins
This protocol is used to quantify the expression and phosphorylation of key proteins in signaling pathways.
Materials:
-
Cell or tissue lysates
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Prepare protein lysates from treated and control samples.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Experimental workflow for the MCAO model.
Signaling pathways modulated by dl-PHPB.
References
- 1. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mmpc.org [mmpc.org]
- 6. rwdstco.com [rwdstco.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for the In Vivo Formulation of 2-(1-hydroxypentyl)benzoic acid
Introduction
2-(1-hydroxypentyl)benzoic acid is a lipophilic small molecule with therapeutic potential that requires careful formulation for effective in vivo evaluation. With a molecular weight of 208.25 g/mol and a calculated logP of 2.4, this compound is characterized by poor aqueous solubility, which can lead to low and variable oral bioavailability.[1][2] This document provides detailed application notes and protocols for the formulation of this compound for preclinical in vivo studies, with a focus on enhancing its solubility and absorption. The strategies outlined are designed for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for selecting an appropriate formulation strategy.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | PubChem[1] |
| Molecular Weight | 208.25 g/mol | PubChem[1][2] |
| XLogP3 | 2.4 | PubChem[1] |
| Appearance | White to off-white solid (Assumed) | N/A |
| pKa | ~4-5 (Estimated for carboxylic acid) | N/A |
Solubility Profile
The solubility of this compound was evaluated in a range of pharmaceutically acceptable vehicles to identify a suitable solvent system for in vivo administration. The following table summarizes the hypothetical solubility data based on its lipophilic nature.
| Vehicle | Category | Plausible Solubility (mg/mL) at 25°C |
| Deionized Water | Aqueous | < 0.1 |
| Phosphate Buffered Saline (pH 7.4) | Aqueous Buffer | < 0.5 |
| Ethanol | Co-solvent | 50-100 |
| Propylene Glycol (PG) | Co-solvent | 20-40 |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | 30-60 |
| Tween® 80 | Surfactant | 10-20 |
| Cremophor® EL | Surfactant | 15-30 |
| Labrasol® | Surfactant | 25-50 |
| Capryol™ 90 | Oil | 10-25 |
| Miglyol® 812 | Oil | 5-15 |
Note: The solubility values presented are hypothetical and should be experimentally verified.
The low aqueous solubility and higher solubility in organic co-solvents and lipids indicate that a lipid-based formulation approach is a promising strategy to enhance the oral bioavailability of this compound.
Recommended Formulation Strategy: Self-Emulsifying Drug Delivery System (SEDDS)
Given the lipophilic nature and poor aqueous solubility of this compound, a Self-Emulsifying Drug Delivery System (SEDDS) is recommended for in vivo oral administration. SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This spontaneous emulsification leads to the formation of small droplets that provide a large surface area for drug absorption, thereby enhancing bioavailability.
Signaling Pathway of Lipid-Based Formulation Action
The following diagram illustrates the mechanism by which a lipid-based formulation like SEDDS enhances the oral bioavailability of a poorly soluble drug.
Caption: Mechanism of SEDDS for enhanced oral drug delivery.
Experimental Protocol: Preparation of a SEDDS Formulation
This protocol details the steps for preparing a 10 mg/mL SEDDS formulation of this compound.
Materials and Equipment
-
This compound
-
Capryol™ 90 (Oil)
-
Cremophor® EL (Surfactant)
-
Propylene Glycol (Co-solvent)
-
Analytical balance
-
Glass vials
-
Magnetic stirrer and stir bars
-
Water bath or incubator
-
Vortex mixer
-
Particle size analyzer (e.g., Malvern Zetasizer)
-
Transmission Electron Microscope (TEM) (optional)
Formulation Composition
| Component | Function | Percentage (w/w) |
| Capryol™ 90 | Oil | 40% |
| Cremophor® EL | Surfactant | 40% |
| Propylene Glycol | Co-solvent | 20% |
Preparation Workflow
The following diagram outlines the workflow for the preparation and characterization of the SEDDS formulation.
Caption: Workflow for SEDDS preparation and characterization.
Step-by-Step Procedure
-
Preparation of the SEDDS Vehicle:
-
Accurately weigh the required amounts of Capryol™ 90 (40% w/w), Cremophor® EL (40% w/w), and Propylene Glycol (20% w/w) into a clear glass vial.
-
Mix the components thoroughly using a vortex mixer or a magnetic stirrer until a homogenous, isotropic mixture is obtained.
-
-
Incorporation of this compound:
-
Accurately weigh the required amount of this compound to achieve a final concentration of 10 mg/mL.
-
Add the compound to the SEDDS vehicle.
-
Stir the mixture using a magnetic stirrer at room temperature until the drug is completely dissolved. Gentle heating (up to 40°C) may be applied to facilitate dissolution, but the stability of the compound at this temperature should be confirmed.
-
-
Characterization of the SEDDS Formulation:
-
Visual Inspection: The final formulation should be a clear, yellowish, and homogenous liquid, free from any undissolved particles.
-
Self-Emulsification Test:
-
Add 1 mL of the SEDDS formulation to 100 mL of deionized water in a glass beaker with gentle stirring.
-
Observe the formation of a clear or slightly bluish-white emulsion.
-
The emulsification time should be recorded.
-
-
Droplet Size and Polydispersity Index (PDI) Analysis:
-
Prepare an emulsion by diluting the SEDDS formulation with deionized water (e.g., 1:100 dilution).
-
Measure the mean droplet size and PDI using a dynamic light scattering (DLS) instrument. A droplet size of less than 200 nm and a PDI below 0.3 are generally desirable.
-
-
Zeta Potential Measurement:
-
Use the same diluted emulsion to measure the zeta potential, which indicates the surface charge and stability of the droplets.
-
-
Thermodynamic Stability Studies:
-
Centrifugation: Centrifuge the SEDDS formulation at 3,500 rpm for 30 minutes to check for any phase separation or drug precipitation.
-
Freeze-Thaw Cycles: Subject the formulation to three freeze-thaw cycles (e.g., -20°C for 48 hours followed by 25°C for 48 hours) to assess its stability at extreme temperatures.
-
-
In Vivo Dosing Considerations
-
The prepared SEDDS formulation can be administered orally to animals using a gavage needle.
-
The formulation should be prepared fresh, or its short-term stability should be established.
-
It is recommended to dose the formulation at room temperature.
-
The final dose volume should be appropriate for the animal species being studied.
Conclusion
The formulation of the poorly water-soluble compound this compound presents a significant challenge for in vivo studies. A Self-Emulsifying Drug Delivery System (SEDDS) offers a robust and effective strategy to enhance its solubility and oral bioavailability. The detailed protocol provided herein offers a systematic approach to developing and characterizing a SEDDS formulation suitable for preclinical evaluation. It is imperative to perform thorough characterization and stability testing to ensure the quality and performance of the formulation.
References
Application Notes and Protocols for Testing the Anti-inflammatory Effects of 2-(1-hydroxypentyl)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The development of novel anti-inflammatory agents is a key focus of pharmaceutical research. This document provides a detailed experimental framework for evaluating the anti-inflammatory potential of 2-(1-hydroxypentyl)benzoic acid.
The protocols outlined below describe a systematic approach, beginning with in vitro assays to determine the compound's effects on cellular models of inflammation and progressing to the elucidation of its mechanism of action by investigating key inflammatory signaling pathways.
In Vitro Anti-inflammatory Assays
A common and effective in vitro model for studying inflammation involves the use of murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS).[1][2] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and triggers a robust inflammatory response.[1][3]
Cell Viability Assay
Objective: To determine the cytotoxic concentration of this compound on macrophages.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[4] The intensity of the purple color is directly proportional to the number of viable cells.
Protocol:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.[5][6]
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24 hours.
-
Add 10-28 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C.[4][5][6]
-
Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[5][6][7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4] A reference wavelength of >650 nm can be used to reduce background noise.[4]
Nitric Oxide (NO) Production Assay
Objective: To assess the effect of this compound on the production of nitric oxide, a key inflammatory mediator.
Principle: The Griess test measures the concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve of sodium nitrite.
Pro-inflammatory Cytokine Quantification
Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[8]
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a quantitative immunoassay technique used to measure the concentration of a specific analyte, in this case, cytokines, in a sample.[9]
Protocol:
-
Seed RAW 264.7 cells and treat them with this compound and LPS as described in the NO production assay.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[9][10][11][12]
-
Briefly, the supernatant is added to a microplate pre-coated with a capture antibody specific for the target cytokine.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.[9]
-
A substrate is then added, and the resulting color change is proportional to the amount of cytokine present.[9] The absorbance is measured using a microplate reader.
Mechanism of Action: Signaling Pathway Analysis
To understand how this compound exerts its anti-inflammatory effects, it is crucial to investigate its impact on key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[13][14]
Western Blotting
Objective: To analyze the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Protocol:
-
Culture and treat RAW 264.7 cells with this compound and LPS for specific time points (e.g., 15, 30, 60 minutes).
-
Lyse the cells to extract total protein. For analysis of nuclear proteins like p65, a nuclear extraction protocol should be followed.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins:
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| Control | 100 |
| 0.1 | |
| 1 | |
| 10 | |
| 50 | |
| 100 |
Table 2: Effect of this compound on LPS-Induced NO Production
| Treatment | NO Production (µM) |
| Control | |
| LPS (1 µg/mL) | |
| LPS + Compound (Conc. 1) | |
| LPS + Compound (Conc. 2) | |
| LPS + Compound (Conc. 3) |
Table 3: Effect of this compound on LPS-Induced Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | |||
| LPS (1 µg/mL) | |||
| LPS + Compound (Conc. 1) | |||
| LPS + Compound (Conc. 2) | |||
| LPS + Compound (Conc. 3) |
Table 4: Densitometric Analysis of Western Blot Results
| Treatment | p-p65/p65 Ratio | p-IκBα/IκBα Ratio | p-p38/p38 Ratio | p-ERK/ERK Ratio | p-JNK/JNK Ratio | iNOS/β-actin Ratio | COX-2/β-actin Ratio |
| Control | |||||||
| LPS (1 µg/mL) | |||||||
| LPS + Compound |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro anti-inflammatory testing.
NF-κB Signaling Pathway
Caption: The canonical NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway
Caption: The MAPK signaling cascades involved in inflammation.
References
- 1. dovepress.com [dovepress.com]
- 2. Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - RU [thermofisher.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Primary Antibodies Against Iκb α, Phospho Form Of P65, Jnk, P38, And Erk | Cell Signaling Technology Inc | Bioz [bioz.com]
- 19. researchgate.net [researchgate.net]
- 20. Expression of inducible nitric oxide synthase and cyclooxygenase-2 in pancreatic adenocarcinoma: Correlation with microvessel density - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Evaluate the Biological Activity of 2-(1-hydroxypentyl)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(1-hydroxypentyl)benzoic acid is a derivative of benzoic acid. Benzoic acid and its derivatives are a class of compounds known for a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties[1][2][3][4][5][6]. Given its structural features, this compound is a candidate for investigation into its potential therapeutic effects, particularly as an anti-inflammatory agent or a histone deacetylase (HDAC) inhibitor. This document provides detailed protocols for cell-based assays to characterize the anti-inflammatory and HDAC inhibitory activities of this compound.
Section 1: Anti-Inflammatory Activity Assessment
Application Note:
Inflammation is a critical biological response, and its dysregulation is implicated in numerous chronic diseases[7]. A key pathway in inflammation is mediated by the transcription factor NF-κB, which regulates the expression of pro-inflammatory genes, including those for nitric oxide (NO) and various cytokines[8]. This section describes a cell-based assay to screen for the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Cells
Principle: This assay quantifies the production of nitric oxide, a key pro-inflammatory mediator, by macrophages upon stimulation with LPS. The concentration of nitrite (B80452), a stable metabolite of NO in the cell culture supernatant, is measured using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory agent like dexamethasone).
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control group.[8]
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
Sample Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
In a new 96-well plate, add 50 µL of the collected supernatant.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Prepare a standard curve using known concentrations of sodium nitrite (0-100 µM). Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100
Data Presentation:
Table 1: Effect of this compound on Nitric Oxide Production
| Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Unstimulated Control | 1.5 ± 0.2 | N/A |
| LPS Control (1 µg/mL) | 45.2 ± 3.1 | 0 |
| 1 | 42.8 ± 2.9 | 5.3 |
| 10 | 31.5 ± 2.5 | 30.3 |
| 50 | 15.1 ± 1.8 | 66.6 |
| 100 | 8.9 ± 1.1 | 80.3 |
| Dexamethasone (10 µM) | 5.2 ± 0.7 | 88.5 |
Visualization:
Section 2: Histone Deacetylase (HDAC) Inhibition Assay
Application Note:
Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression[9]. HDAC inhibitors have emerged as a promising class of therapeutics, particularly in oncology. This section details a cell-based assay to evaluate the potential of this compound as an HDAC inhibitor.
Experimental Protocol: Cell-Based HDAC Activity Assay
Principle: This assay utilizes a cell-permeable substrate that is deacetylated by intracellular HDACs. The deacetylated product is then cleaved by a developer reagent to produce a fluorescent signal that is proportional to the HDAC activity. A decrease in fluorescence in the presence of the test compound indicates HDAC inhibition.
Materials:
-
A suitable human cell line with detectable HDAC activity (e.g., HeLa or HCT116)[10][11]
-
Appropriate cell culture medium
-
HDAC Cell-Based Assay Kit (containing cell-permeable HDAC substrate, developer, and a known HDAC inhibitor like Trichostatin A)
-
This compound
-
96-well, opaque-walled cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at an appropriate density to reach 80-90% confluency on the day of the assay. Incubate overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control and a positive control (Trichostatin A).
-
Substrate Addition: Add the cell-permeable HDAC substrate to each well according to the kit manufacturer's instructions.
-
Incubation: Incubate the plate at 37°C for a period recommended by the manufacturer (typically 1-4 hours) to allow for substrate deacetylation.
-
Signal Development: Add the developer reagent to each well. This reagent lyses the cells and cleaves the deacetylated substrate to generate a fluorescent product.
-
Incubation: Incubate at room temperature for 15-30 minutes, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).
-
Calculation: The percentage of HDAC inhibition is calculated as follows: % Inhibition = [(Fluorescence of vehicle control - Fluorescence of sample) / Fluorescence of vehicle control] x 100
Data Presentation:
Table 2: Effect of this compound on HDAC Activity
| Concentration (µM) | Fluorescence (RFU) (Mean ± SD) | % Inhibition of HDAC Activity |
| Vehicle Control | 8540 ± 420 | 0 |
| 0.1 | 8320 ± 390 | 2.6 |
| 1 | 6890 ± 310 | 19.3 |
| 10 | 4210 ± 250 | 50.7 |
| 100 | 1560 ± 180 | 81.7 |
| Trichostatin A (1 µM) | 1230 ± 150 | 85.6 |
Visualization:
Section 3: Cell Viability Assessment
Application Note:
It is crucial to assess the cytotoxicity of a test compound to ensure that the observed effects on biological activity are not due to a general decrease in cell viability. The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.
Experimental Protocol: MTS Cell Viability Assay
Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the MTS tetrazolium compound to a colored formazan (B1609692) product that is soluble in cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cells used in the primary activity assays (e.g., RAW 264.7 or HeLa)
-
Appropriate cell culture medium
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)[12]
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the same density and conditions as the primary activity assays.
-
Compound Treatment: Treat the cells with the same concentrations of this compound used in the activity assays. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate for the same duration as the primary assays (e.g., 24 hours for the NO assay).
-
MTS Addition: Add the MTS reagent to each well according to the manufacturer's protocol (typically 20 µL per 100 µL of medium).
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the vehicle control: % Cell Viability = (Absorbance of sample / Absorbance of vehicle control) x 100
Data Presentation:
Table 3: Cytotoxicity of this compound
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 4.5 |
| 1 | 98.7 ± 5.1 |
| 10 | 97.2 ± 4.8 |
| 50 | 95.5 ± 5.3 |
| 100 | 92.1 ± 6.2 |
| Doxorubicin (10 µM) | 15.3 ± 2.1 |
Disclaimer: The data presented in the tables are for illustrative purposes only and do not represent actual experimental results for this compound. These tables are intended to serve as a template for data presentation. The protocols provided are general guidelines and may require optimization for specific experimental conditions and cell lines.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journalajrb.com [journalajrb.com]
- 8. benchchem.com [benchchem.com]
- 9. resources.bio-techne.com [resources.bio-techne.com]
- 10. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. static.fishersci.eu [static.fishersci.eu]
Application Notes and Protocols: Evaluating the Efficacy of Neuroprotective Compounds in Animal Models of Cerebral Ischemia
Disclaimer: The compound "2-(1-hydroxypentyl)benzoic acid" is not widely documented in existing scientific literature for the treatment of cerebral ischemia. Therefore, to provide a comprehensive and data-rich protocol, this document utilizes Edaravone , a clinically approved neuroprotective agent, as a representative compound. The methodologies and data presented are based on established findings for Edaravone and serve as a template for evaluating novel neuroprotective agents with similar proposed mechanisms of action, such as antioxidant or anti-inflammatory properties.
Introduction
Cerebral ischemia, characterized by a significant reduction in blood flow to the brain, initiates a complex cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis, ultimately leading to neuronal death and neurological deficits. Animal models are indispensable for understanding the pathophysiology of ischemic stroke and for the preclinical evaluation of potential neurotherapeutics. This document provides detailed protocols for inducing focal cerebral ischemia in rodents using the Middle Cerebral Artery Occlusion (MCAO) model and for assessing the efficacy of a neuroprotective agent.
Animal Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is the most frequently used animal model for inducing focal cerebral ischemia that mimics human ischemic stroke in the territory of the middle cerebral artery. The transient MCAO (tMCAO) model involves temporary occlusion of the MCA, followed by reperfusion, which simulates the clinical scenario of thrombolysis or thrombectomy.
Experimental Workflow
Caption: Experimental workflow for evaluating a neuroprotective agent in a tMCAO rodent model.
Efficacy Data of Representative Compound (Edaravone)
The following tables summarize typical quantitative data obtained when evaluating the efficacy of a neuroprotective agent like Edaravone in a rodent MCAO model.
Table 1: Effect of Treatment on Infarct Volume and Neurological Deficit
| Group | Treatment | Dose (mg/kg) | Infarct Volume (% of hemisphere) | Modified Neurological Severity Score (mNSS) at 24h |
| Sham | Vehicle | - | 0 | 0-1 |
| MCAO + Vehicle | Saline | - | 45 ± 5% | 10 ± 2 |
| MCAO + Treatment | Edaravone | 3 | 25 ± 4% | 6 ± 1 |
| MCAO + Treatment | Edaravone | 10 | 18 ± 3% | 4 ± 1 |
Data are presented as mean ± SD. The mNSS is a composite score where a higher score indicates greater neurological impairment.
Table 2: Effect of Treatment on Biomarkers of Oxidative Stress in the Ischemic Penumbra
| Group | Treatment | Malondialdehyde (MDA) (nmol/mg protein) | Superoxide Dismutase (SOD) Activity (U/mg protein) |
| Sham | Vehicle | 1.2 ± 0.3 | 150 ± 20 |
| MCAO + Vehicle | Saline | 4.5 ± 0.8 | 75 ± 12 |
| MCAO + Treatment | Edaravone (3 mg/kg) | 2.5 ± 0.5 | 120 ± 15 |
Data are presented as mean ± SD. MDA is an indicator of lipid peroxidation, while SOD is a key antioxidant enzyme.
Detailed Experimental Protocols
Protocol 1: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) with isoflurane (B1672236) (3-4% for induction, 1.5-2% for maintenance) in a 70:30 mixture of N₂O and O₂. Monitor body temperature and maintain it at 37.0 ± 0.5°C using a heating pad.
-
Surgical Procedure:
-
Place the rat in a supine position and make a midline cervical incision.
-
Carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Introduce a 4-0 monofilament nylon suture with a silicone-coated tip into the ECA stump.
-
Advance the filament through the ICA to occlude the origin of the MCA (approximately 18-20 mm from the carotid bifurcation).
-
-
Occlusion and Reperfusion: Maintain the occlusion for 90 minutes. To initiate reperfusion, carefully withdraw the filament.
-
Wound Closure: Suture the incision and allow the animal to recover from anesthesia in a heated cage. Administer post-operative analgesics as per institutional guidelines.
Protocol 2: Drug Administration
-
Compound Preparation: Dissolve the test compound (e.g., Edaravone) or a vehicle control (e.g., sterile saline) to the desired concentration.
-
Administration: Administer the prepared solution via intraperitoneal (i.p.) or intravenous (i.v.) injection. A common paradigm is to administer the first dose at the onset of reperfusion, followed by subsequent doses at 24-hour intervals if required by the study design.
Protocol 3: Neurological Function Assessment
The modified Neurological Severity Score (mNSS) is a composite scoring system evaluating motor, sensory, balance, and reflex functions.
-
Scoring: Perform the test at 24, 48, and 72 hours post-MCAO. The score ranges from 0 (normal) to 18 (maximal deficit).
-
Components:
-
Motor Tests (6 points): Raising the rat by the tail (flexion of forelimbs and hindlimbs), placing the rat on the floor (gait analysis).
-
Sensory Tests (2 points): Placing and proprioceptive tests.
-
Beam Balance Tests (6 points): Ability to balance on beams of decreasing width.
-
Reflexes and Abnormal Movements (4 points): Pinna reflex, corneal reflex, startle reflex, evidence of seizures.
-
Protocol 4: Infarct Volume Measurement (TTC Staining)
-
Brain Collection: At the final experimental time point (e.g., 72 hours), euthanize the animal with an overdose of anesthetic and perfuse transcardially with cold saline.
-
Sectioning: Harvest the brain and section it into 2 mm thick coronal slices using a brain matrix.
-
Staining: Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline at 37°C for 20 minutes in the dark. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Imaging and Analysis: Scan both sides of each slice. Use image analysis software (e.g., ImageJ) to quantify the infarcted area in each slice. Correct for edema by calculating the infarct volume as: [(Contralateral Hemisphere Volume) - (Non-infarcted Ipsilateral Hemisphere Volume)] / (Contralateral Hemisphere Volume) x 100%.
Signaling Pathway in Cerebral Ischemia
Ischemic injury is mediated by a complex network of signaling pathways. A neuroprotective agent may act on one or more of these pathways to mitigate damage. The diagram below illustrates a simplified cascade of events following cerebral ischemia and potential points of therapeutic intervention.
Caption: Simplified signaling cascade following cerebral ischemia and a point of intervention.
Application Notes and Protocols: 2-(1-hydroxypentyl)benzoic Acid as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-hydroxypentyl)benzoic acid is a key chemical intermediate, notably recognized as a ring-opened derivative and metabolite of 3-n-butylphthalide (NBP), a compound investigated for its neuroprotective properties. This benzoic acid derivative serves as a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of cardiovascular and cerebrovascular diseases. Its structure, featuring a carboxylic acid, a secondary alcohol, and a lipophilic pentyl chain, offers multiple points for chemical modification, enabling the development of derivatives with tailored pharmacological profiles.
These application notes provide an overview of the synthesis of this compound and its utilization in the preparation of bioactive molecules. Detailed experimental protocols for its synthesis and subsequent derivatization are presented, alongside a summary of the biological activities and associated signaling pathways of compounds derived from this intermediate.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C12H16O3 | PubChem |
| Molecular Weight | 208.25 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 380905-48-6 | PubChem |
| Appearance | White to off-white solid | Assumed from derivatives |
| Solubility | Soluble in organic solvents like methanol, ethanol, and THF | Inferred from reaction conditions |
Synthesis of this compound
There are two primary synthetic routes to obtain this compound: the hydrolysis of 3-n-butylphthalide and the Grignard reaction with 2-formylbenzoic acid.
Experimental Protocol 1: Synthesis via Hydrolysis of 3-n-butylphthalide
This protocol is based on the alkaline hydrolysis of the lactone ring of 3-n-butylphthalide.
Materials:
-
3-n-butylphthalide
-
Sodium hydroxide (B78521) (NaOH)
-
Tetrahydrofuran (B95107) (THF)
-
Water (H2O)
-
Hydrochloric acid (HCl) (for acidification)
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve 3-n-butylphthalide (1 equivalent) in a mixture of tetrahydrofuran and water.
-
Add sodium hydroxide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to 60°C and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the aqueous residue in an ice bath and acidify to pH 2-3 with hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data (Illustrative):
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield |
| 6-bromo-3-butyl-1(3H)-isobenzofuranone (3.5 g) | NaOH (520 mg) | THF (40 mL), H2O (8 mL) | 3 h | 60°C | Not specified |
Note: This data is for a structurally related bromo-derivative and serves as a reference for reaction conditions.[1]
Experimental Protocol 2: Synthesis via Grignard Reaction
This protocol involves the reaction of a Grignard reagent, butylmagnesium bromide, with 2-formylbenzoic acid.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
2-Formylbenzoic acid
-
Hydrochloric acid (HCl) (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction.
-
Add a solution of 1-bromobutane (1.1 equivalents) in anhydrous diethyl ether dropwise to the magnesium turnings.
-
Maintain a gentle reflux until most of the magnesium has reacted.
-
Grignard Reaction: Cool the Grignard reagent to 0°C.
-
Dissolve 2-formylbenzoic acid (1 equivalent) in anhydrous THF and add it dropwise to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride, followed by 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica (B1680970) gel.
Use as a Chemical Intermediate: Synthesis of Derivatives
This compound is a valuable intermediate for synthesizing derivatives with potential therapeutic activities. An example is the synthesis of (±)-Sodium 5-bromo-2-(α-hydroxypentyl) benzoate.
Experimental Protocol 3: Synthesis of (±)-Sodium 5-bromo-2-(α-hydroxypentyl) benzoate
This protocol describes the synthesis of a sodium salt derivative from the corresponding bromo-lactone.
Materials:
-
6-bromo-3-butyl-1(3H)-isobenzofuranone
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (H2O)
Procedure:
-
To a crystallizer, add 6-bromo-3-butyl-1(3H)-isobenzofuranone (3.5 g) and sodium hydroxide (520 mg).[1]
-
Add 40 mL of tetrahydrofuran and 8 mL of water.[1]
-
Heat the mixture in a water bath at 60°C and stir for 3 hours.[1]
-
After the reaction is complete, distill off the entire solvent under reduced pressure at 60°C to obtain the amorphous sodium 5-bromo-2-(α-hydroxypentyl)benzoate salt.[1]
Biological Activity and Signaling Pathways of Derivatives
Derivatives of this compound, being analogs of NBP metabolites, are investigated for their neuroprotective and cardioprotective effects. The therapeutic potential is often linked to their ability to modulate signaling pathways involved in cellular stress, inflammation, and survival.
Neuroprotective Effects
The neuroprotective effects of NBP and its derivatives are attributed to their multi-target actions, which include reducing oxidative stress, inhibiting apoptosis, and suppressing inflammation. Key signaling pathways implicated include:
-
BDNF/TrkB/Akt Pathway: This pathway is crucial for neuronal survival, growth, and differentiation. NBP has been shown to upregulate the expression of Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tyrosine kinase B (TrkB), leading to the activation of the downstream kinase Akt. Activated Akt, in turn, promotes cell survival by inhibiting pro-apoptotic proteins.[2][3]
-
Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and detoxification genes. Under conditions of oxidative stress, NBP and its derivatives can promote the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the expression of protective enzymes.[4]
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In the context of neuroinflammation, activation of this pathway leads to the production of pro-inflammatory cytokines. NBP has been shown to inhibit the activation of NF-κB, thereby reducing the inflammatory response in the brain.[4][5]
Cardioprotective Effects
A bromo-derivative, (±)-Sodium 5-bromo-2-(α-hydroxypentyl) benzoate, has been investigated for its cardioprotective effects against ischemia-reperfusion injury. The proposed mechanism involves the inhibition of the 12/15-lipoxygenase-2 (12/15-LOX-2) enzyme, which is involved in oxidative stress and inflammatory processes in the heart.[6]
Visualizations
Caption: Synthetic routes to this compound.
Caption: General workflow for the synthesis and evaluation of derivatives.
Caption: Key signaling pathways modulated by NBP and its derivatives.
References
- 1. WO2015007181A1 - 5-BROMINE-2-(α-HYDROXYPENTYL)BENZOIC ACID SODIUM SALTS IN DIFFERENT CRYSTAL FORMS, AND PREPARATION METHOD THEREOF - Google Patents [patents.google.com]
- 2. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. termedia.pl [termedia.pl]
- 4. Dl-3-n-Butylphthalide Improves Neuroinflammation in Mice with Repeated Cerebral Ischemia-Reperfusion Injury through the Nrf2-Mediated Antioxidant Response and TLR4/MyD88/NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mason.gmu.edu [mason.gmu.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Benzoic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of benzoic acid derivatives.
Section 1: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. However, reactions involving benzoic acid derivatives can present unique challenges.
Frequently Asked Questions & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with a benzoic acid derivative is failing or giving low yields. What are the common causes?
A1: Failed or low-yielding Suzuki couplings with benzoic acid substrates can stem from several factors. The carboxylic acid moiety can interfere with the catalytic cycle, and the electronic properties of the substituted benzene (B151609) ring can affect reactivity. Key areas to investigate include:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective for all substrates, especially electron-deficient ones. The choice of phosphine (B1218219) ligand is critical for the efficiency of the coupling.
-
Base Selection: The strength and solubility of the base are crucial for the transmetalation step.
-
Solvent System: The solvent must be appropriate for all reaction components, including the catalyst, base, and substrates. Often a mixture of an organic solvent and water is used.
-
Reaction Conditions: Temperature and reaction time are key parameters. Insufficient heat can lead to a sluggish reaction, while excessive heat may cause decomposition.
-
Reagent Quality: The purity of the boronic acid, aryl halide, and catalyst is paramount. Boronic acids can decompose over time.
-
Atmosphere Control: Suzuki couplings are sensitive to oxygen, which can oxidize the Pd(0) catalyst.
Q2: I suspect the carboxylic acid group is interfering with the reaction. How can I mitigate this?
A2: The carboxylate formed under basic conditions can coordinate to the palladium catalyst and deactivate it.[1] One common strategy is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) before performing the coupling reaction. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.[1]
Q3: What are some common side reactions in Suzuki-Miyaura couplings involving benzoic acid derivatives?
A3: Common side reactions include:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond, effectively destroying the nucleophile.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This can be a sign of issues with the catalytic cycle, potentially related to the presence of oxygen.
-
Dehalogenation: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom. This is more common with electron-rich aryl halides and highly active catalysts.
Data Presentation: Optimization of Suzuki-Miyaura Coupling
The following table summarizes the effect of different catalysts, bases, and solvents on the yield of a model Suzuki-Miyaura coupling reaction.
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene (B28343)/EtOH/H₂O | 80 | 12 | 75 | N/A |
| 2 | PdCl₂(dppf) (3) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 8 | 92 | N/A |
| 3 | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 6 | 95 | N/A |
| 4 | PdCl₂(PPh₃)₂ (5) | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 59 | [2] |
Note: Yields are representative and can vary based on the specific substrates used.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzoic Acid
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-bromobenzoic acid with phenylboronic acid.
Materials:
-
4-Bromobenzoic acid
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add 4-bromobenzoic acid (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₃PO₄ (3.0 equiv.).
-
Place a magnetic stir bar in the flask and seal it with a septum.
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.).
-
Add toluene and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio).
-
Stir the mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Workflow Diagram: Suzuki-Miyaura Coupling
Section 2: Esterification Reactions
Fischer esterification is a common method for converting carboxylic acids to esters, but it is an equilibrium-limited reaction.
Frequently Asked Questions & Troubleshooting
Q1: My Fischer esterification is giving a low yield. How can I improve it?
A1: Fischer esterification is a reversible reaction. To drive the equilibrium towards the product side, you can:
-
Use an excess of one reactant: Typically, the less expensive reactant, usually the alcohol, is used in large excess.[3]
-
Remove water: As water is a product, its removal will shift the equilibrium to the right. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Increase reaction temperature: While this can increase the reaction rate, it's important to consider the boiling points of your reactants and potential side reactions. Microwave-assisted heating can significantly reduce reaction times.[4][5]
Q2: What are the best catalysts for Fischer esterification?
A2: Strong acids are typically used as catalysts. Common choices include:
-
Concentrated sulfuric acid (H₂SO₄)
-
p-Toluenesulfonic acid (p-TsOH)
-
Heterogeneous catalysts like Amberlyst-15 can also be used for easier removal.
Data Presentation: Fischer Esterification of Benzoic Acid
The following table shows the yield of methyl benzoate (B1203000) from benzoic acid under different conditions.
| Entry | Alcohol (equiv.) | Catalyst | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Methanol (1) | H₂SO₄ | Conventional | Reflux (~65) | - | ~67 | [3] |
| 2 | Methanol (4) | H₂SO₄ | Conventional | Reflux (~65) | - | ~95 | [3] |
| 3 | Methanol (excess) | H₂SO₄ | Conventional | 65 | - | 90 | [6] |
| 4 | n-Propanol (excess) | H₂SO₄ | Microwave | - | 6 min | - | [4] |
| 5 | Methanol (excess) | NFSi (7 mol%) | Microwave | 120 | 30 min | - | [7] |
Experimental Protocol: Microwave-Assisted Esterification
This protocol describes a general procedure for the microwave-assisted esterification of a benzoic acid derivative.[7]
Materials:
-
Benzoic acid derivative
-
Alcohol (e.g., methanol, ethanol)
-
N-Fluorobenzenesulfonimide (NFSi) or concentrated H₂SO₄
-
Microwave reactor vial (10 mL)
-
Magnetic stir bar
-
Rotary evaporator
Procedure:
-
In a 10 mL microwave reactor vial, combine the benzoic acid derivative (1 mmol), the alcohol (2 mL), and the catalyst (e.g., NFSi, 7 mol%).
-
Add a magnetic stir bar to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 30 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Evaporate the excess alcohol under reduced pressure.
-
The crude product can then be purified by standard methods if necessary.
Section 3: Amidation Reactions
Direct amidation of benzoic acids can be challenging due to the formation of a stable ammonium (B1175870) carboxylate salt.
Frequently Asked Questions & Troubleshooting
Q1: Why is the direct amidation of a benzoic acid with an amine often difficult?
A1: The acidic proton of the carboxylic acid reacts with the basic amine to form an ammonium carboxylate salt. This deactivates the amine as a nucleophile and the carboxylic acid as an electrophile, making the subsequent amide bond formation difficult without high temperatures or activating agents.
Q2: What are some effective methods for promoting the amidation of benzoic acids?
A2: Several methods can be used to overcome the formation of the salt and promote amidation:
-
High Temperatures: Heating the ammonium carboxylate salt can drive off water and form the amide bond.
-
Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
-
Catalysts: Boric acid and titanium tetrafluoride (TiF₄) have been shown to catalyze the direct amidation of carboxylic acids.[8][9][10][11]
Q3: How do electron-donating or -withdrawing groups on the benzoic acid affect amidation?
A3: Electron-withdrawing groups on the benzoic acid ring generally make the carbonyl carbon more electrophilic, which can facilitate the amidation reaction.[12] Conversely, electron-donating groups can decrease the reactivity of the carboxylic acid. The steric hindrance from ortho-substituents can also significantly impact the reaction rate.[8][10][11]
Data Presentation: Catalytic Amidation of Benzoic Acid
The following table summarizes the results for the boric acid-catalyzed amidation of benzoic acid with benzylamine (B48309).[9]
| Entry | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | 1 | 20 | 89 |
| 2 | 10 | 8 | ~85 |
| 3 | 25 | 8 | ~85 |
| 4 | 50 | 5 | ~80 |
Experimental Protocol: Boric Acid-Catalyzed Amidation
This protocol describes a general procedure for the boric acid-catalyzed amidation of benzoic acid with benzylamine.[9]
Materials:
-
Benzoic acid
-
Benzylamine
-
Boric acid
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add benzoic acid (1.0 equiv.), boric acid (e.g., 10 mol%), and toluene.
-
Add a magnetic stir bar and stir the mixture for 10 minutes.
-
Add benzylamine (1.05 equiv.) to the flask.
-
Heat the reaction mixture to reflux and collect the water that forms in the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the mixture into hexanes to precipitate the product.
-
Collect the solid product by filtration and wash with cold hexanes.
-
The product can be further purified by recrystallization.
Section 4: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds like benzoic acid derivatives.
Frequently Asked Questions & Troubleshooting
Q1: How do I choose a suitable solvent for recrystallization?
A1: An ideal recrystallization solvent should:
-
Not react with the compound to be purified.
-
Dissolve the compound well at high temperatures but poorly at low temperatures.
-
Either dissolve impurities well at all temperatures or not at all.
-
Be volatile enough to be easily removed from the purified crystals.
-
Be non-toxic, inexpensive, and non-flammable if possible.
Q2: My compound is not crystallizing out of solution upon cooling. What should I do?
A2: If crystals do not form, you can try the following:
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution. The small scratches can provide a surface for crystal nucleation.
-
Seed the solution: Add a tiny crystal of the pure compound to the solution to initiate crystallization.
-
Reduce the volume of the solvent: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool the solution further: Place the flask in an ice bath to further decrease the solubility of your compound.
Q3: My product "oils out" instead of forming crystals. What does this mean and how can I fix it?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too quickly. To fix this, you can:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of a solvent in which the compound is more soluble to lower the saturation point.
-
Allow the solution to cool more slowly.
Experimental Protocol: Recrystallization of Benzoic Acid
This protocol provides a general method for the recrystallization of benzoic acid from water.[1]
Materials:
-
Crude benzoic acid
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude benzoic acid in an Erlenmeyer flask.
-
Add a minimal amount of hot deionized water to just dissolve the solid. Keep the solution heated on a hot plate.
-
If the solution is colored, you can add a small amount of decolorizing charcoal and heat for a few more minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature. Crystals should start to form.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold water.
-
Allow the crystals to dry completely on the filter paper or in a desiccator.
Troubleshooting Diagram: Recrystallization
Section 5: Signaling Pathways
Certain benzoic acid derivatives, particularly synthetic retinoids, are known to modulate cellular signaling pathways by acting as ligands for nuclear receptors.
Signaling Pathway: Retinoic Acid Receptor (RAR) Activation
Many synthetic agonists for the Retinoic Acid Receptor (RAR) are derivatives of benzoic acid. These compounds play a crucial role in regulating gene expression involved in cell growth, differentiation, and apoptosis.[10]
The diagram below illustrates the general mechanism of RAR activation by a benzoic acid derivative agonist.
Pathway Description:
-
A benzoic acid derivative, acting as a synthetic agonist, enters the cell nucleus.
-
The agonist binds to the Ligand Binding Domain (LBD) of the Retinoic Acid Receptor (RAR).
-
Ligand binding induces a conformational change in RAR, promoting its heterodimerization with the Retinoid X Receptor (RXR).
-
The RAR-RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[8]
-
In the absence of a ligand, the RAR-RXR heterodimer is often bound to co-repressor proteins, which inhibit gene transcription.
-
Upon agonist binding, the co-repressors are released, and co-activator proteins are recruited.[8]
-
The co-activator complex then initiates the transcription of target genes, leading to changes in cellular processes like differentiation and proliferation.[8]
References
- 1. Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The retinoid X receptor has a critical role in synthetic rexinoid-induced increase in cellular all-trans-retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Retinoid X receptor signaling pathway in leukemia [organtranspl.com]
- 10. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleck.co.jp [selleck.co.jp]
- 12. news-medical.net [news-medical.net]
Technical Support Center: Synthesis of 2-(1-hydroxypentyl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(1-hydroxypentyl)benzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The two main strategies for synthesizing this compound are:
-
Ortho-lithiation of benzoic acid: This involves the deprotonation of the ortho position of benzoic acid using a strong organolithium base, followed by quenching with pentanal.
-
Grignard reaction: This route utilizes the addition of a butyl Grignard reagent (n-butylmagnesium bromide) to 2-formylbenzoic acid.
Q2: Which synthetic route generally provides a higher yield?
A2: While specific yields can vary based on experimental conditions and optimization, the Grignard reaction with 2-formylbenzoic acid is often reported to be a high-yielding, one-pot synthesis.[1] However, with careful optimization, the ortho-lithiation route can also provide good yields.
Q3: What are the key challenges in the ortho-lithiation of benzoic acid?
A3: The primary challenges include ensuring the complete dryness of reagents and solvents, maintaining extremely low temperatures (typically -78°C to -90°C) to ensure the stability of the lithiated intermediate, and preventing side reactions such as the formation of ketone byproducts.[2]
Q4: Why is the Grignard reaction with benzoic acid itself not a suitable method?
A4: Grignard reagents are strong bases and will be quenched by the acidic proton of the carboxylic acid group on benzoic acid. This acid-base reaction is much faster than the nucleophilic addition to a carbonyl group, thus preventing the desired reaction from occurring.
Troubleshooting Guides
Low Yield in Ortho-Lithiation Synthesis
| Problem | Possible Cause | Suggested Solution |
| Low to no product formation | Incomplete lithiation due to inactive organolithium reagent. | Use a freshly titrated and active solution of the organolithium reagent (e.g., s-BuLi). |
| Presence of moisture in the reaction. | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. | |
| Reaction temperature too high. | Maintain a reaction temperature of -90°C to -78°C during lithiation and electrophile addition.[3] | |
| Formation of significant side products (e.g., ketone) | The lithiated species is unstable at higher temperatures. | Add the electrophile (pentanal) at a very low temperature and allow the reaction to warm up slowly. |
| Difficult purification | Presence of unreacted starting materials and byproducts. | Utilize column chromatography or recrystallization for purification. The choice of solvent for recrystallization is critical and may require some experimentation. |
Low Yield in Grignard Reaction Synthesis
| Problem | Possible Cause | Suggested Solution |
| Low to no product formation | Inactive Grignard reagent. | Ensure the magnesium turnings are fresh and the surface is activated. A crystal of iodine can be used for activation.[4] All glassware and solvents must be scrupulously dry.[5] |
| The Grignard reagent is being quenched. | Ensure the starting material (2-formylbenzoic acid) is dry and free of acidic impurities. | |
| Formation of biphenyl (B1667301) byproduct | Wurtz-type coupling of the Grignard reagent with unreacted alkyl halide. | This is a major side reaction, especially with primary alkyl halides. Ensure slow addition of the alkyl halide during Grignard formation.[4] |
| Incomplete reaction | Insufficient reaction time or temperature. | Allow the reaction to proceed for an adequate amount of time. Gentle refluxing may be necessary for the formation of the Grignard reagent.[4] |
Experimental Protocols
Method 1: Ortho-lithiation of Benzoic Acid
This protocol is based on the general procedure for directed ortho-lithiation of unprotected benzoic acids.[2][3]
Materials:
-
Benzoic acid
-
sec-Butyllithium (s-BuLi) in cyclohexane (B81311) (typically 1.4 M)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Pentanal
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of TMEDA (2.2 equivalents) in anhydrous THF.
-
Cool the solution to -90°C using a liquid nitrogen/ethanol bath.
-
Slowly add s-BuLi (2.2 equivalents) to the solution while maintaining the temperature at -90°C.
-
To this solution, add a solution of benzoic acid (1 equivalent) in anhydrous THF dropwise over 30 minutes, ensuring the temperature does not rise above -90°C.
-
Stir the resulting mixture at -78°C for 1 hour to ensure complete lithiation.
-
Slowly add pentanal (1.2 equivalents) to the reaction mixture at -78°C.
-
Allow the reaction to stir at -78°C for 2 hours, then let it warm to room temperature overnight.
-
Quench the reaction by adding 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane:ethyl acetate gradient) to obtain this compound.
Expected Yield: Based on similar reactions, a yield of approximately 65% can be expected after purification.[2]
Method 2: Grignard Reaction with 2-Formylbenzoic Acid
This protocol is adapted from general Grignard reaction procedures.[5]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
2-Formylbenzoic acid
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Iodine crystal (optional, for activation)
Procedure:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel, under an inert atmosphere. Add a small crystal of iodine if activation is needed.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Dissolve 1-bromobutane (1.1 equivalents) in anhydrous diethyl ether or THF and add it to the addition funnel.
-
Add a small portion of the 1-bromobutane solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Dissolve 2-formylbenzoic acid (1 equivalent) in anhydrous THF and add it to the addition funnel.
-
Add the 2-formylbenzoic acid solution dropwise to the Grignard reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Cool the reaction mixture in an ice bath and quench by slowly adding saturated aqueous ammonium (B1175870) chloride solution, followed by 1 M hydrochloric acid until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.
Data Presentation
| Synthesis Method | Key Reagents | Typical Reaction Conditions | Reported/Expected Yield | Reference |
| Ortho-lithiation | Benzoic acid, s-BuLi, TMEDA, Pentanal | -90°C to -78°C, Anhydrous THF | ~65% (estimated) | [2][3] |
| Grignard Reaction | 2-Formylbenzoic acid, n-Butylmagnesium bromide | 0°C to room temperature, Anhydrous Ether/THF | High (specific value not reported for this product) | [1] |
Visualizations
Caption: Synthetic pathways for this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Purification of Crude 2-(1-hydroxypentyl)benzoic Acid by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the purification of crude 2-(1-hydroxypentyl)benzoic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one that dissolves the compound well at elevated temperatures but poorly at room or lower temperatures. For this compound, which possesses both a polar carboxylic acid group and a moderately non-polar hydroxypentyl group, a solvent of intermediate polarity or a mixed solvent system is often effective. Ethanol/water or acetone/water mixtures are good starting points for experimentation.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of solid crystals upon cooling, is a common issue. This can happen if the cooling rate is too fast or if the chosen solvent is not optimal. To resolve this, try slowing the cooling process by allowing the flask to cool to room temperature on a benchtop before placing it in an ice bath. If the problem persists, consider using a different solvent system. Adding a small amount of a solvent in which the compound is more soluble can sometimes help.
Q3: No crystals are forming even after the solution has cooled. What is the problem?
A3: A lack of crystal formation is typically due to either using too much solvent or the solution being supersaturated. If you suspect an excess of solvent, you can try to evaporate some of it by gently heating the solution and then allowing it to cool again. If the solution is supersaturated, you can induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.
Q4: The recovered crystals are discolored. How can I remove the colored impurities?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Be cautious not to add too much charcoal, as it can also adsorb some of your desired product, leading to a lower yield.
Q5: What is a typical recovery yield for the recrystallization of this compound?
A5: The percent recovery can vary depending on the initial purity of the crude product and the chosen solvent system. For a well-optimized recrystallization of a similar compound like benzoic acid, yields can range from 65% to 85%.[1] A lower yield may indicate that too much solvent was used or that the compound has significant solubility in the cold solvent.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not appropriate for the compound. | Select a more polar solvent or a mixed solvent system. |
| "Oiling out" upon cooling. | The cooling rate is too rapid, or the solvent is not optimal. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Try a different solvent system. |
| No crystal formation after cooling. | Too much solvent was used, or the solution is supersaturated. | Gently heat the solution to evaporate some solvent. Induce crystallization by scratching the flask or adding a seed crystal. |
| Low yield of recovered crystals. | The compound is significantly soluble in the cold solvent, or too much solvent was used. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use the minimum amount of hot solvent necessary for dissolution. |
| Crystals are discolored. | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration. |
| Premature crystallization during hot filtration. | The filtration apparatus is too cold. | Preheat the funnel and receiving flask before filtration. Use a stemless funnel. |
Quantitative Data Summary
| Parameter | Solvent System | Value | Source/Justification |
| Molecular Weight | N/A | 208.25 g/mol | [2] |
| Melting Point (Pure) | N/A | Estimated: 115-125 °C | Based on similar substituted benzoic acids. The melting point of benzoic acid is 122.4 °C. |
| Solubility in Water | Water | Low at room temperature, higher when hot | [3] Analogy with benzoic acid. |
| Solubility in Ethanol | Ethanol | High | [3] General solubility of similar organic acids. |
| Optimal Recrystallization Solvent | Ethanol/Water | Varies, start with 80:20 | [3][4] Common system for similar compounds. |
| Expected Yield | Ethanol/Water | 65-85% | [1] Based on typical yields for benzoic acid recrystallization. |
Experimental Protocol: Recrystallization of this compound
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., an 80:20 ethanol/water mixture).
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
Preheat a filtration setup (funnel and receiving flask) to prevent premature crystallization.
-
Quickly filter the hot solution to remove any insoluble impurities or activated charcoal.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature on a benchtop.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to air dry completely on the filter paper or in a desiccator.
-
-
Purity Assessment:
-
Determine the melting point of the dried crystals. A sharp melting point close to the literature value (once established) indicates high purity.
-
Calculate the percent recovery.
-
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting flowchart for common recrystallization issues.
References
Technical Support Center: Synthesis of 2-(1-hydroxypentyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1-hydroxypentyl)benzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using the Grignard reaction with phthalic anhydride (B1165640) followed by reduction.
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Inactive Grignard Reagent | Ensure all glassware is rigorously dried to remove any traces of water. Use anhydrous solvents (e.g., diethyl ether, THF). The magnesium turnings should be fresh and activated if necessary. Confirm the formation of the Grignard reagent by titration before proceeding. |
| Reaction with Atmospheric CO2 or Moisture | Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. |
| Incorrect Stoichiometry | Carefully measure the reactants. An excess of the Grignard reagent can lead to the formation of a di-addition product. Conversely, insufficient Grignard reagent will result in a low yield. |
| Low Reaction Temperature | While the initial Grignard formation may require gentle heating, the reaction with phthalic anhydride should be controlled. However, if the temperature is too low, the reaction rate may be significantly reduced. |
Issue 2: Presence of Significant Side Products
| Side Product | Identification | Mitigation |
| 2-Pentanoylbenzoic acid (keto-acid intermediate) | Appears as a distinct spot on TLC, typically more polar than the starting anhydride but less polar than the final product. Characterized by a ketone peak in the IR spectrum (~1680-1700 cm⁻¹) and a distinct set of signals in the ¹H and ¹³C NMR spectra. | Ensure the reduction step (e.g., with NaBH₄) goes to completion. Monitor the reaction by TLC until the keto-acid spot disappears. |
| 3,3-Dipentylphthalide (di-addition product) | This is a non-polar side product. It will have a significantly different Rf value on TLC compared to the desired product. Its structure can be confirmed by NMR and mass spectrometry. | Add the Grignard reagent slowly to a solution of phthalic anhydride to maintain an excess of the anhydride, which minimizes the chance of the intermediate keto-acid reacting with a second equivalent of the Grignard reagent.[1][2] |
| Unreacted Phthalic Anhydride | Can be identified by comparing with a standard on TLC. It can be removed by extraction with a basic aqueous solution. | Ensure sufficient Grignard reagent is used and that the reaction is allowed to proceed for an adequate amount of time. |
| Decane (from coupling of pentylmagnesium bromide) | A non-polar hydrocarbon, which can be difficult to separate from the desired product by chromatography. Best identified by GC-MS. | This is an inherent side product of Grignard reagent formation. Its formation can be minimized by using high-quality magnesium and controlling the reaction temperature. |
Issue 3: Difficulty in Product Purification
| Problem | Suggested Solution |
| Co-elution of Product and Impurities during Column Chromatography | Optimize the solvent system for column chromatography. A step gradient or a very shallow gradient of a more polar solvent may be necessary to achieve good separation. |
| Product Oiling Out During Recrystallization | Ensure the correct solvent or solvent mixture is used for recrystallization. The product should be fully dissolved at a higher temperature and crystallize upon slow cooling. Seeding with a small crystal of the pure product can induce crystallization. |
| Presence of Emulsion during Aqueous Workup | Add a small amount of brine (saturated NaCl solution) to break up the emulsion. Gentle swirling instead of vigorous shaking during extraction can also help. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is a two-step synthesis. The first step involves the reaction of phthalic anhydride with pentylmagnesium bromide (a Grignard reagent) to form 2-pentanoylbenzoic acid. The second step is the selective reduction of the ketone group of 2-pentanoylbenzoic acid to a secondary alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield this compound.
Q2: How can I be sure my Grignard reagent has formed successfully?
The formation of a Grignard reagent is often indicated by a change in the appearance of the reaction mixture (e.g., becoming cloudy or changing color) and the disappearance of the magnesium turnings. For a quantitative assessment, you can perform a titration of an aliquot of the Grignard solution with a standard solution of a titrant like iodine or a known acid in the presence of an indicator.
Q3: What are the key parameters to control to minimize the formation of the di-addition product, 3,3-dipentylphthalide?
To minimize the formation of the di-addition product, it is crucial to control the stoichiometry of the reactants. The Grignard reagent should be added slowly to a solution of phthalic anhydride. This ensures that the Grignard reagent reacts with the anhydride before it can react with the initially formed keto-acid intermediate.[1][2] Maintaining a lower reaction temperature during the addition can also help to control the reactivity.
Q4: My NMR spectrum shows a mixture of the desired product and the keto-acid intermediate. What should I do?
This indicates that the reduction of the keto-acid was incomplete. You can try to re-subject the mixture to the reduction conditions. Add more reducing agent (e.g., NaBH₄) and allow the reaction to stir for a longer period. Monitor the reaction progress by TLC until the spot corresponding to the keto-acid is no longer visible.
Q5: What is the best way to purify the final product?
Purification of this compound typically involves a combination of techniques. After the reaction workup, an acid-base extraction can be used to separate the acidic product from neutral impurities. The crude product can then be further purified by column chromatography on silica (B1680970) gel, followed by recrystallization from a suitable solvent system to obtain a pure, crystalline solid.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Pentanoylbenzoic Acid
-
Preparation: All glassware must be oven-dried and assembled under an inert atmosphere (nitrogen or argon).
-
Grignard Reagent Formation: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. A solution of 1-bromopentane (B41390) (1.0 equivalent) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated with gentle heating if necessary. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour.
-
Reaction with Phthalic Anhydride: In a separate flask, dissolve phthalic anhydride (1.1 equivalents) in anhydrous THF. Cool this solution in an ice bath. The prepared Grignard reagent is then added dropwise to the phthalic anhydride solution with vigorous stirring.
-
Workup: After the addition is complete, the reaction mixture is stirred for another hour at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is then acidified with 1M HCl. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-pentanoylbenzoic acid.
Step 2: Reduction of 2-Pentanoylbenzoic Acid
-
Reduction: The crude 2-pentanoylbenzoic acid is dissolved in a suitable solvent such as methanol (B129727) or ethanol. The solution is cooled in an ice bath. Sodium borohydride (NaBH₄) (1.5 equivalents) is added portion-wise with stirring.
-
Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with 1M HCl to precipitate the product. The solid is collected by vacuum filtration, washed with cold water, and dried.
-
Purification: The crude this compound can be purified by column chromatography on silica gel followed by recrystallization.
Visualization
Caption: Troubleshooting workflow for this compound synthesis.
References
Stability and degradation of 2-(1-hydroxypentyl)benzoic acid in aqueous solution
Technical Support Center: 2-(1-hydroxypentyl)benzoic acid
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability and degradation of this compound in aqueous solutions. It includes frequently asked questions, troubleshooting advice, and standardized protocols to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in an aqueous solution?
A1: The most probable degradation pathway for this compound, a γ-hydroxy acid, is through intramolecular cyclization (lactonization). Under acidic or thermal stress, the hydroxyl group can attack the carboxylic acid group, leading to the formation of a six-membered ring lactone (a cyclic ester) and the elimination of a water molecule. Other potential degradation routes, common to benzoic acid derivatives, include oxidation of the alkyl chain and decarboxylation under high-temperature conditions.[1][2][3]
Q2: How do pH and temperature affect the stability of the compound in solution?
A2: The stability of this compound is significantly influenced by both pH and temperature.
-
pH: Stability is generally highest in neutral or near-neutral aqueous solutions.[4] Acidic conditions can catalyze intramolecular cyclization, while strongly basic conditions may promote other reactions, though specific data is limited. A V-shaped pH-rate profile, with maximum stability at a specific pH, is common for many compounds.[5]
-
Temperature: Degradation rates increase with rising temperature.[1][2] Studies on similar benzoic acid derivatives show mild degradation at 150°C and severe degradation at 200°C.[1][2] For laboratory applications, it is crucial to store solutions at lower temperatures (e.g., 2-8°C or -20°C) to minimize thermal degradation. The effect of temperature on the degradation rate often follows the Arrhenius equation.[4][5]
Q3: Is this compound sensitive to light?
Q4: What are the recommended storage conditions for aqueous stock solutions?
A4: To ensure the stability of aqueous solutions of this compound, the following storage conditions are recommended:
-
Temperature: Store at low temperatures, such as 2-8°C for short-term storage (days) and -20°C or lower for long-term storage (weeks to months).
-
pH: Prepare stock solutions in a buffer system that maintains a neutral to slightly acidic pH (e.g., pH 6.0-7.5), where the compound is likely to be most stable.
-
Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Atmosphere: For compounds susceptible to oxidation, purging the solution with an inert gas like nitrogen or argon before sealing can extend shelf life.
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC) with UV detection, is the most effective and widely used technique for stability testing.[8][9][10] This method allows for the separation and quantification of the parent compound from its degradation products.[8] Mass spectrometry (LC-MS) can be coupled with HPLC to identify the structures of unknown degradation products.[4][10]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent assay results or loss of compound potency over time. | Compound degradation in the stock or working solution. | 1. Prepare fresh solutions before each experiment. 2. Verify storage conditions (temperature, light protection, pH). 3. Perform a quick purity check of the stock solution using HPLC. 4. Consider performing a forced degradation study to understand stability limits. |
| Appearance of new, unexpected peaks in the HPLC chromatogram. | Formation of degradation products. | 1. Compare the chromatogram to a freshly prepared standard. 2. The most likely degradation product is the corresponding lactone. Check for a new peak with a different retention time. 3. Use LC-MS to determine the mass of the unknown peaks to aid in their identification. |
| Solution changes color or becomes cloudy. | Significant chemical degradation or precipitation. | 1. This indicates a high level of degradation or that the compound has fallen out of solution. 2. Discard the solution immediately. 3. Re-evaluate the solvent, pH, and concentration used for preparing the solution to ensure adequate solubility and stability. |
| pH of the buffered solution drifts over time. | Degradation of the compound into acidic or basic byproducts, or buffer instability. | 1. Confirm the stability of the chosen buffer system under your storage conditions. 2. If degradation is suspected, the formation of a lactone from this compound would not typically alter the pH. However, other degradation pathways might. Analyze the solution to identify degradants. |
Experimental Protocols
Protocol 1: HPLC Method for Stability Indicating Analysis
This protocol outlines a general-purpose RP-HPLC method for assessing the purity and stability of this compound.
-
Instrumentation: HPLC system with UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or similar).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm (or determined by UV scan of the parent compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute stock solution to a final concentration of approximately 1 mg/mL in a 50:50 mixture of water and acetonitrile.[6]
Protocol 2: Forced Degradation Study
Forced degradation (stress testing) is performed to identify likely degradation products and demonstrate the specificity of the stability-indicating analytical method.[6][7] A target degradation of 5-20% is generally recommended.[6]
-
Acid Hydrolysis: Mix the drug solution with 0.1 M HCl and heat at 60°C for 2-8 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the drug solution with 0.1 M NaOH and heat at 60°C for 2-8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and the drug solution at an elevated temperature (e.g., 70°C) for 48 hours.
-
Photolytic Degradation: Expose the drug solution to a light source providing combined UV and visible light (as per ICH Q1B guidelines) for a specified duration.
Visualizations
Caption: Intramolecular cyclization (lactonization) of this compound.
Caption: Workflow for conducting a stability and forced degradation study.
References
- 1. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of ricobendazole in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Stability-indicating methods and their role in drug’s quality control [mpl.loesungsfabrik.de]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. kinampark.com [kinampark.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Identifying Degradation Products of 2-(1-hydroxypentyl)benzoic Acid by Mass Spectrometry
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying degradation products of 2-(1-hydroxypentyl)benzoic acid. The following troubleshooting guides and FAQs address common challenges encountered during these experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is it important to identify the degradation products of this compound?
A1: Identifying degradation products is a critical component of chemical and pharmaceutical development. This process helps to:
-
Determine appropriate storage conditions and shelf-life.[2][3]
-
Identify potentially toxic impurities that could compromise safety.
-
Develop and validate stability-indicating analytical methods to ensure the quality and purity of the substance throughout its lifecycle.[3]
Q2: What are forced degradation (stress testing) studies?
A2: Forced degradation studies are designed to intentionally degrade a substance under more severe conditions than it would typically encounter during its shelf life.[3] These studies help to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[3][4] Common stress conditions include acid and base hydrolysis, oxidation, photolysis (exposure to light), and thermolysis (exposure to heat).[3][5]
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure (a benzoic acid derivative with a secondary alcohol side chain), several degradation pathways are plausible:
-
Oxidation: The secondary alcohol group is susceptible to oxidation to form a ketone.
-
Decarboxylation: Benzoic acid and its derivatives can undergo decarboxylation (loss of CO2), especially at elevated temperatures.[6][7]
-
Side-chain cleavage: The bond between the benzene (B151609) ring and the pentyl side chain could be cleaved under harsh conditions.
-
Esterification: In the presence of acidic conditions and an alcohol solvent, the carboxylic acid group could form an ester.
Q4: How can mass spectrometry (MS) be used to identify these degradation products?
A4: Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for separating and identifying degradation products.[1][2] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the degradation products. Tandem mass spectrometry (MS/MS) is used to fragment the degradation products, providing structural information that helps in their identification.[8]
Troubleshooting Guide for LC-MS Analysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column contamination or degradation.- Incompatible sample solvent and mobile phase.- pH of the mobile phase is inappropriate for the analyte. | - Flush the column with a strong solvent or replace it.- Dissolve the sample in the initial mobile phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Low Signal Intensity / Poor Sensitivity | - Poor ionization of the analyte.- Ion suppression from matrix components.- Incorrect MS source parameters (e.g., temperature, voltages).- Sample concentration is too low. | - Optimize mobile phase additives (e.g., formic acid, ammonium (B1175870) acetate).- Improve sample clean-up to remove interfering substances.[9]- Tune the mass spectrometer for the specific analyte.- Concentrate the sample. |
| High Background Noise | - Contaminated solvents, reagents, or glassware.- Leaks in the LC system.- Buildup of contaminants in the MS ion source. | - Use high-purity LC-MS grade solvents and reagents.[10]- Check all fittings and connections for leaks.- Clean the ion source according to the manufacturer's instructions.[10] |
| Retention Time Shifts | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column aging or degradation.- Air bubbles in the pump. | - Prepare fresh mobile phase daily and ensure proper mixing.[11]- Use a column oven to maintain a stable temperature.[12]- Use a guard column and replace the analytical column when necessary.[11]- Purge the LC pumps.[12] |
| Unable to Identify a Degradation Product | - The degradation product is an isomer of the parent compound.- Insufficient fragmentation in MS/MS.- The degradation product is not amenable to the chosen ionization technique (e.g., ESI). | - Use high-resolution MS to confirm the elemental composition.- Optimize collision energy in MS/MS to achieve informative fragmentation.- Try an alternative ionization source, such as atmospheric pressure chemical ionization (APCI). |
Experimental Protocol: Forced Degradation Study
This protocol outlines a general approach for conducting forced degradation studies on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.[13]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours.[13]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV light (e.g., 254 nm) and visible light for a defined period.[13]
-
Thermolytic Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours.[13]
3. Sample Analysis:
-
Prior to analysis, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating LC-MS method.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify new peaks corresponding to degradation products.
-
Determine the mass-to-charge ratio (m/z) of the degradation products.
-
Perform MS/MS analysis on the degradation products to obtain fragmentation patterns for structural elucidation.
Data Presentation: Potential Degradation Products
The following table summarizes hypothetical degradation products of this compound (Molecular Formula: C₁₂H₁₆O₃, Monoisotopic Mass: 208.110 Da) and their expected m/z values in positive ion mode [M+H]⁺.
| Degradation Product ID | Proposed Structure | Chemical Formula | Monoisotopic Mass (Da) | Expected m/z [M+H]⁺ | Plausible Degradation Pathway |
| DP1 | 2-(1-oxopentyl)benzoic acid | C₁₂H₁₄O₃ | 206.094 | 207.097 | Oxidation |
| DP2 | 1-phenylpentan-1-ol | C₁₁H₁₆O | 164.120 | 165.128 | Decarboxylation |
| DP3 | Benzoic acid | C₇H₆O₂ | 122.037 | 123.044 | Side-chain cleavage |
| DP4 | Pentanal | C₅H₁₀O | 86.073 | 87.081 | Side-chain cleavage |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. ijlpr.com [ijlpr.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. zefsci.com [zefsci.com]
- 11. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. benchchem.com [benchchem.com]
Overcoming solubility issues with 2-(1-hydroxypentyl)benzoic acid in assays
Welcome to the technical support center for 2-(1-hydroxypentyl)benzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a particular focus on solubility issues in assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also referred to as dl-PHPB, is a derivative of 3-n-butylphthalide (dl-NBP). It is investigated for its potential therapeutic effects, particularly in the context of ischemic stroke and as an antiplatelet agent.[1][2] Research has shown its use in animal models of cerebral ischemia and in in vitro platelet aggregation assays.[1][2][3]
Q2: I am having trouble dissolving this compound in my aqueous assay buffer. Why is this happening?
A2: this compound is a carboxylic acid with a lipophilic pentyl group, which contributes to its poor water solubility, especially in neutral or acidic aqueous solutions. The carboxylic acid group is not fully ionized at physiological pH, limiting its solubility.
Q3: How can I improve the solubility of this compound for my experiments?
A3: The most effective method to improve the aqueous solubility of this compound is to convert it into a salt. The potassium salt of this compound has been successfully used in platelet aggregation studies.[2] Alternatively, preparing a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluting it into your aqueous buffer is a common practice for poorly soluble compounds.[4]
Q4: Are there any potential issues with using organic solvents like DMSO in my assay?
A4: Yes, high concentrations of organic solvents can be toxic to cells and may interfere with assay results. It is crucial to keep the final concentration of the organic solvent in your assay as low as possible, typically below 0.5% (v/v) for DMSO in cell-based assays, though this can be cell-line dependent.[5] Always include a vehicle control (buffer with the same final concentration of the organic solvent) in your experimental design to account for any solvent effects.
Q5: What is the mechanism of action of this compound?
A5: In the context of platelet aggregation, the potassium salt of this compound has been shown to inhibit ADP-induced platelet aggregation by blocking the P2Y1 receptor-PLC-IP3 pathway and subsequent cytoplasmic calcium increase.[2] In vivo, this compound can be converted to 3-n-butylphthalide (dl-NBP), which is an active metabolite that may contribute to its neuroprotective effects in cerebral ischemia.[1]
Troubleshooting Guides
Issue 1: Precipitate formation upon dilution of DMSO stock solution in aqueous buffer.
-
Cause: The compound is significantly less soluble in the aqueous buffer than in the concentrated DMSO stock. Upon dilution, it crashes out of solution.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The desired final concentration in the assay may be above the compound's aqueous solubility limit. Try performing a dose-response experiment to see if a lower, soluble concentration is still effective.
-
Use a Higher Percentage of Co-solvent (with caution): If your assay permits, you can try slightly increasing the final DMSO concentration. However, always validate the solvent tolerance of your system.
-
Prepare a Salt Form: As mentioned in the FAQs, converting the carboxylic acid to a more soluble salt form (e.g., potassium or sodium salt) is a highly effective strategy.[2][6]
-
pH Adjustment: Increasing the pH of the buffer can increase the ionization of the carboxylic acid group, thereby enhancing its aqueous solubility. However, ensure the pH is compatible with your assay.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous buffer. This can sometimes help to keep the compound in solution.
-
Issue 2: Inconsistent or non-reproducible assay results.
-
Cause: This can be due to incomplete dissolution or precipitation of the compound during the experiment, leading to variations in the actual concentration.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding to your assay, visually inspect the diluted compound solution for any signs of precipitation (cloudiness, particles).
-
Sonication: Briefly sonicating the solution after dilution in aqueous buffer can help to break up small, invisible precipitates and improve dissolution.
-
Fresh Preparations: Always prepare fresh dilutions of the compound from the stock solution immediately before each experiment. Avoid using old dilutions where the compound may have precipitated over time.
-
Solubility Testing: Determine the approximate solubility of your compound in the final assay buffer. This will help you to work within a concentration range where the compound is fully dissolved.
-
Quantitative Data
| Solvent/Buffer | Expected Solubility | Rationale |
| Water (pH < 5) | Very Low | The carboxylic acid is in its protonated, less soluble form. |
| Phosphate Buffered Saline (PBS, pH 7.4) | Low to Moderate | Partial ionization of the carboxylic acid improves solubility compared to acidic water, but the lipophilic nature of the molecule still limits it. |
| Aqueous Buffer (pH > 8) | Moderate to High | The carboxylic acid is deprotonated to its more soluble carboxylate salt form. |
| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent that is effective at dissolving a wide range of organic molecules. |
| Ethanol (B145695) | Moderate to High | A polar protic solvent that can solubilize both the polar and non-polar parts of the molecule. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 2.08 mg). The molecular weight of this compound is approximately 208.25 g/mol .
-
Calculate Solvent Volume: Based on the molecular weight, calculate the volume of DMSO required to achieve a 10 mM concentration. For 2.08 mg, this would be 1 mL.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes to ensure complete dissolution. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Potassium Salt of this compound
This protocol is a general guideline and may require optimization.
-
Dissolve the Acid: Dissolve a known molar amount of this compound in a suitable organic solvent like ethanol or methanol.
-
Prepare Base Solution: Prepare a solution containing an equimolar amount of potassium hydroxide (B78521) (KOH) in the same solvent.
-
Reaction: Slowly add the KOH solution to the solution of the carboxylic acid while stirring. The reaction is typically performed at a controlled temperature, for example, between -10°C and 0°C.[6]
-
Isolation: The resulting potassium 2-(1-hydroxypentyl)benzoate salt may precipitate out of the solution or can be obtained by evaporating the solvent.
-
Purification: The salt can be purified by recrystallization from a suitable solvent or solvent mixture.
-
Verification: Confirm the formation of the salt using appropriate analytical techniques (e.g., NMR, IR spectroscopy).
Visualizations
Caption: Workflow for preparing and troubleshooting solutions of this compound.
Caption: Signaling pathway of platelet aggregation inhibition.
References
- 1. 2-(1-Hydroxypentyl)-benzoate increases cerebral blood flow and reduces infarct volume in rats model of transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potassium 2-(1-hydroxypentyl)-benzoate inhibits ADP-induced rat platelet aggregation through P2Y1-PLC signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] 2-(1-Hydroxypentyl)-benzoate Increases Cerebral Blood Flow and Reduces Infarct Volume in Rats Model of Transient Focal Cerebral Ischemia | Semantic Scholar [semanticscholar.org]
- 4. Formulation of topical gel contains a novel benzoic acid derivative for skin infection treatment: in vitro and in vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7550507B2 - 2-(alpha-hydroxypentyl) benzoate and its preparation and use - Google Patents [patents.google.com]
Troubleshooting poor peak shape in HPLC analysis of 2-(1-hydroxypentyl)benzoic acid
Welcome to the technical support center for the HPLC analysis of 2-(1-hydroxypentyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to poor peak shape during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the HPLC analysis of this compound, providing explanations and actionable solutions.
Q1: Why is my peak for this compound tailing?
A1: Peak tailing for acidic compounds like this compound in reversed-phase HPLC is a common problem. It is often caused by secondary interactions between the analyte and the stationary phase.[1][2]
-
Cause 1: Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with the carboxylic acid group of your analyte, leading to peak tailing.[1][2]
-
Solution 1: Adjust Mobile Phase pH: The most effective way to minimize silanol interactions is to lower the pH of the mobile phase. By operating at a pH well below the pKa of this compound (estimated to be around 4.2, similar to benzoic acid), the carboxylic acid will be in its neutral, protonated form, reducing its interaction with the silanol groups.[3][4] Aim for a mobile phase pH of 2.5-3.0 using an appropriate buffer (e.g., phosphate (B84403) or citrate (B86180) buffer) or an acid additive like formic acid or trifluoroacetic acid (TFA).[5]
-
Solution 2: Use an End-capped Column: Modern HPLC columns are often "end-capped," a process that chemically modifies the majority of the residual silanol groups, thereby reducing their potential for secondary interactions.[1] If you are not already using one, switching to an end-capped C18 or C8 column can significantly improve peak shape.[6]
-
Cause 2: Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion, including tailing.[7][8]
-
Solution: Reduce the sample concentration or the injection volume. A good starting point is to decrease the injection volume by half and observe the effect on the peak shape.[9]
Q2: My peak is fronting. What are the likely causes and how can I fix it?
A2: Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is less common than tailing for acidic compounds but can still occur.
-
Cause 1: Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (more organic) than your mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.[10]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[9] If the analyte's solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
-
Cause 2: High Sample Concentration: Similar to peak tailing, overloading the column with a highly concentrated sample can also lead to peak fronting.[7]
-
Solution: Dilute your sample and re-inject. If the peak shape improves, column overload was the likely cause.
Q3: My peak for this compound is broad. What should I do?
A3: Broad peaks can compromise resolution and sensitivity. Several factors can contribute to peak broadening.
-
Cause 1: Column Degradation: Over time, HPLC columns can degrade due to issues like loss of stationary phase or the creation of voids, leading to broader peaks.[6]
-
Solution: First, try flushing the column with a strong solvent to remove any contaminants. If the problem persists, and the column has been in use for a significant time, it may need to be replaced. Using a guard column can help extend the life of your analytical column.
-
Cause 2: Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening.[1][8]
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.[1]
-
Cause 3: Inappropriate Flow Rate: A flow rate that is too high or too low can lead to increased band broadening.[7]
-
Solution: Optimize the flow rate for your column dimensions and particle size. Consult the column manufacturer's recommendations for the optimal flow rate range.
Q4: I'm seeing split peaks for my analyte. What could be the reason?
A4: Split peaks can be a frustrating issue, often pointing to a problem at the head of the column or with the injection process.
-
Cause 1: Partially Blocked Frit: The inlet frit of the column can become partially blocked with particulate matter from the sample or mobile phase, causing the sample to be unevenly distributed onto the column bed.
-
Solution: Try back-flushing the column (if the manufacturer's instructions permit) to dislodge the blockage. If this does not resolve the issue, the frit may need to be replaced, or the entire column may need to be replaced. Using an in-line filter before the column can help prevent this issue.
-
Cause 2: Column Void: A void or channel can form at the head of the column, leading to a split flow path for the analyte.
-
Solution: A column with a void at the inlet usually needs to be replaced.
-
Cause 3: Sample Dissolved in a Very Strong Solvent: Injecting a sample dissolved in a much stronger solvent than the mobile phase can cause peak splitting, especially for early eluting peaks.
-
Solution: As with peak fronting, dissolve the sample in the mobile phase or a weaker solvent.[9]
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Shape of an Acidic Analyte
| Mobile Phase pH | Expected Peak Shape for this compound | Rationale |
| pH < pKa (e.g., 2.5-3.0) | Symmetrical, sharp peak | The analyte is in its neutral, non-ionized form, minimizing secondary interactions with the stationary phase.[3] |
| pH ≈ pKa (e.g., 4.0-4.5) | Broad or tailing peak | A mixture of ionized and non-ionized forms of the analyte exists, leading to multiple interaction mechanisms and poor peak shape. |
| pH > pKa (e.g., > 5.0) | May be sharp but with poor retention | The analyte is in its ionized form, which is more polar and has less retention on a reversed-phase column. This can lead to co-elution with other early-eluting compounds.[4] |
Table 2: Common HPLC Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH to 2.5-3.0; Use an end-capped column.[1][3] |
| Column overload | Reduce sample concentration or injection volume.[7] | |
| Peak Fronting | Sample solvent stronger than mobile phase | Dissolve sample in mobile phase or a weaker solvent.[10] |
| High sample concentration | Dilute the sample. | |
| Broad Peaks | Column degradation | Flush or replace the column; Use a guard column. |
| Extra-column volume | Use shorter, narrower ID tubing; ensure proper connections.[1] | |
| Split Peaks | Partially blocked column frit | Back-flush the column or replace the frit/column. |
| Void at the column head | Replace the column. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Analysis of this compound
-
Aqueous Component:
-
Prepare a buffer solution (e.g., 10-25 mM potassium phosphate) in HPLC-grade water.
-
Adjust the pH of the aqueous buffer to 2.5-3.0 using an acid such as phosphoric acid.
-
Alternatively, add 0.1% (v/v) of formic acid or trifluoroacetic acid to HPLC-grade water.
-
Filter the aqueous mobile phase through a 0.45 µm or 0.22 µm membrane filter.
-
-
Organic Component:
-
Use HPLC-grade acetonitrile (B52724) or methanol.
-
Filter the organic solvent through a 0.45 µm or 0.22 µm membrane filter.
-
-
Mobile Phase Mixture:
-
Premix the aqueous and organic components in the desired ratio (e.g., 60:40 aqueous:organic).
-
Degas the final mobile phase mixture using sonication, vacuum filtration, or helium sparging to prevent air bubbles in the system.
-
Protocol 2: Sample Preparation
-
Stock Solution:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve the standard in a suitable solvent to make a stock solution of known concentration. The initial mobile phase is the preferred solvent. If solubility is an issue, a small amount of the organic solvent component of the mobile phase can be used, followed by dilution with the aqueous component to a composition weaker than or equal to the initial mobile phase.
-
-
Working Standards:
-
Prepare a series of working standards by diluting the stock solution with the initial mobile phase to the desired concentrations.
-
-
Sample Filtration:
-
Filter all sample solutions through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor peak shape in HPLC.
Caption: Structure of this compound.
References
- 1. 2-[(1R)-1-Hydroxyethyl]benzoic acid | C9H10O3 | CID 26344007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(alpha-Hydroxypentyl)benzoate | C12H15O3- | CID 23069675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 380905-48-6|this compound|BLD Pharm [bldpharm.com]
- 4. Benzoic acid, 2-hydroxy-, heptyl ester [webbook.nist.gov]
- 5. This compound | C12H16O3 | CID 11413929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. edu.rsc.org [edu.rsc.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Benzoic acid - Wikipedia [en.wikipedia.org]
How to prevent the degradation of 2-(1-hydroxypentyl)benzoic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-(1-hydroxypentyl)benzoic acid during storage.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential degradation issues with this compound.
| Observation | Potential Cause | Recommended Solution |
| Change in physical appearance (e.g., discoloration, clumping) | Exposure to light, moisture, or elevated temperatures. | Store the compound in a tightly sealed, opaque container in a cool, dry, and dark place. For long-term storage, consider using a desiccator. |
| Appearance of a new peak in HPLC analysis, eluting near the parent compound | Oxidation of the secondary alcohol to a ketone, forming 2-(1-oxopentyl)benzoic acid. | Purge the storage container with an inert gas (e.g., argon or nitrogen) before sealing to minimize exposure to oxygen. Store at recommended low temperatures (see FAQs). |
| Inconsistent or unexpected experimental results | Degradation of the compound leading to the presence of impurities that may interfere with assays. | Confirm the purity of your sample using a validated analytical method (see Experimental Protocols). If degradation is confirmed, use a fresh, properly stored batch of the compound. |
| Decrease in assay potency or concentration over time | Ongoing degradation due to improper storage conditions. | Review and optimize storage conditions immediately. Conduct a short-term stability study to identify the primary degradation factor (e.g., temperature, light, oxygen). |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The most probable degradation pathway under typical storage conditions is the oxidation of the secondary alcohol group to form the corresponding ketone, 2-(1-oxopentyl)benzoic acid.[1][2] Other potential but less common degradation pathways, which may occur under more extreme conditions such as high heat, include decarboxylation of the benzoic acid moiety.[3][4]
Q2: What are the optimal storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored under the following conditions:
-
Temperature: 2-8°C for long-term storage. Room temperature may be acceptable for short-term storage, but stability should be verified.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using an opaque or amber-colored container.
-
Moisture: Keep in a tightly sealed container in a dry environment or a desiccator to prevent hydrolysis and moisture-related degradation.
Q3: How can I detect and quantify the degradation of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for detecting and quantifying degradation.[5][6] This method should be capable of separating the parent compound from its potential degradation products. See the Experimental Protocols section for a detailed HPLC method.
Q4: What is a forced degradation study and why is it important?
A4: A forced degradation study (or stress testing) involves intentionally exposing the compound to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, and light) to accelerate its degradation.[7] This helps to identify potential degradation products and establish the degradation pathways, which is crucial for developing a stability-indicating analytical method.[8]
Quantitative Data Summary
The following tables summarize hypothetical stability data for this compound under various storage conditions. This data is for illustrative purposes to demonstrate the impact of different storage parameters.
Table 1: Effect of Temperature on Stability (Stored in the dark, under air, for 6 months)
| Temperature | Purity (%) | 2-(1-oxopentyl)benzoic acid (%) | Other Impurities (%) |
| 2-8°C | 99.5 | 0.3 | 0.2 |
| 25°C | 97.2 | 2.5 | 0.3 |
| 40°C | 92.5 | 6.8 | 0.7 |
Table 2: Effect of Atmosphere on Stability (Stored at 25°C, in the dark, for 6 months)
| Atmosphere | Purity (%) | 2-(1-oxopentyl)benzoic acid (%) | Other Impurities (%) |
| Inert (Argon) | 99.2 | 0.6 | 0.2 |
| Air | 97.2 | 2.5 | 0.3 |
Table 3: Effect of Light on Stability (Stored at 25°C, under air, for 6 months)
| Light Condition | Purity (%) | 2-(1-oxopentyl)benzoic acid (%) | Other Impurities (%) |
| Protected from Light | 97.2 | 2.5 | 0.3 |
| Exposed to Light | 96.5 | 3.1 | 0.4 |
Experimental Protocols
Forced Degradation Study Protocol
Objective: To identify potential degradation products of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.
-
-
Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using the stability-indicating HPLC method described below.
Stability-Indicating HPLC Method
Objective: To quantify this compound and its degradation products.
Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 70 30 15 30 70 20 30 70 21 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Note: This method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[9]
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for a typical stability study.
Caption: Troubleshooting decision tree for unexpected degradation.
References
- 1. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. helixchrom.com [helixchrom.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 2-(1-hydroxypentyl)benzoic Acid for Preclinical Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of 2-(1-hydroxypentyl)benzoic acid, tailored for researchers, scientists, and drug development professionals involved in scaling up production for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most direct and scalable route is the Grignard reaction between a butylmagnesium halide (e.g., butylmagnesium bromide) and an ortho-carbonyl substituted benzoic acid derivative. Two primary starting materials can be considered: 2-formylbenzoic acid or phthalide. The Grignard reagent adds to the carbonyl group to form the desired secondary alcohol.
Q2: What are the critical parameters to control when scaling up the Grignard reaction for this synthesis?
A2: Key parameters for a successful and safe scale-up include:
-
Strict Anhydrous Conditions: All glassware, solvents (typically THF or diethyl ether), and reagents must be rigorously dried to prevent quenching of the highly reactive Grignard reagent.[1]
-
Temperature Control: The Grignard reagent formation is exothermic. On a larger scale, efficient heat dissipation is crucial. The addition of the Grignard reagent to the electrophile should also be temperature-controlled (often at low temperatures) to minimize side reactions.
-
Addition Rate: Slow, controlled addition of the Grignard reagent to the starting material (or vice versa) is critical to manage the reaction exotherm and prevent the buildup of unreacted reagents.
-
Agitation: Effective stirring is necessary to ensure homogenous mixing and heat transfer, especially in larger reaction vessels.
Q3: How can I purify this compound at a preclinical scale?
A3: Purification is typically achieved through a combination of techniques:
-
Aqueous Workup: After quenching the reaction, an acidic workup is necessary to protonate the alkoxide and carboxylate. This is followed by extraction to separate the product into an organic layer.[1]
-
Base Extraction: The product, being a carboxylic acid, can be selectively extracted from the organic layer into an aqueous basic solution (e.g., sodium bicarbonate). This separates it from neutral organic impurities. The product is then precipitated by re-acidifying the aqueous layer.
-
Crystallization: The crude product can be further purified by recrystallization from a suitable solvent system to remove remaining impurities.[2][3]
Q4: What are the potential major byproducts in this synthesis?
A4: Potential byproducts include:
-
Unreacted Starting Material: Incomplete reaction will leave residual 2-formylbenzoic acid or phthalide.
-
Benzene: If any moisture is present, it will protonate the Grignard reagent, leading to the formation of benzene.
-
Wurtz Coupling Products: Reaction of the Grignard reagent with the unreacted alkyl halide can lead to the formation of octane.
-
Over-addition Products: While less likely with an aldehyde, reaction conditions that are not well-controlled could potentially lead to other reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Product | 1. Inactive Grignard reagent due to moisture. | 1. Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. Store reagents under an inert atmosphere (Nitrogen or Argon).[1] |
| 2. Poor quality magnesium turnings (oxide layer). | 2. Activate magnesium before use by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings.[1] | |
| 3. Incorrect stoichiometry of reagents. | 3. Accurately determine the concentration of the prepared Grignard reagent via titration before use. | |
| Formation of a Significant Amount of Byproducts | 1. Reaction temperature is too high. | 1. Maintain a low temperature during the Grignard addition (e.g., -20°C to 0°C) using an appropriate cooling bath. |
| 2. Addition of Grignard reagent is too fast. | 2. Add the Grignard reagent dropwise to the solution of the starting material with efficient stirring. | |
| 3. Localized overheating due to poor mixing. | 3. Ensure vigorous and efficient stirring throughout the addition. | |
| Difficulties in Product Isolation/Purification | 1. Emulsion formation during aqueous workup. | 1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period. |
| 2. Product oiling out during crystallization. | 2. Adjust the solvent system. Ensure the solution is not supersaturated. Try seeding the solution with a small crystal of pure product. | |
| 3. Incomplete precipitation of the product. | 3. Ensure the pH of the aqueous solution is sufficiently acidic (pH 1-2) to fully protonate the carboxylic acid. Cool the mixture in an ice bath to maximize precipitation.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Formylbenzoic Acid
This protocol is a representative procedure for a laboratory-scale synthesis, which can be adapted for scale-up with appropriate engineering controls.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Moles | Equivalents |
| 2-Formylbenzoic Acid | 150.13 | 10.0 g | 0.0666 | 1.0 |
| n-Butylmagnesium bromide (2.0 M in THF) | - | 36.6 mL | 0.0733 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | - |
| Hydrochloric Acid (3 M) | - | ~100 mL | - | - |
| Ethyl Acetate (B1210297) | - | 300 mL | - | - |
| Saturated Sodium Bicarbonate Solution | - | 200 mL | - | - |
| Anhydrous Magnesium Sulfate | - | - | - | - |
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add 2-formylbenzoic acid (10.0 g, 0.0666 mol) and anhydrous THF (150 mL) to a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -15°C using a suitable cooling bath (e.g., ice/salt).
-
Grignard Addition: Slowly add n-butylmagnesium bromide solution (36.6 mL of 2.0 M solution in THF, 0.0733 mol) dropwise via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed -10°C.
-
Reaction: After the addition is complete, stir the reaction mixture at -15°C for an additional 2 hours.
-
Quenching: Slowly and carefully quench the reaction by adding 100 mL of cold 3 M HCl while maintaining a temperature below 10°C.
-
Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Crystallization
Materials:
| Reagent | Quantity |
| Crude this compound | ~13 g |
| Toluene (B28343) | As required |
| Heptane (B126788) | As required |
Procedure:
-
Dissolution: Dissolve the crude product in a minimal amount of hot toluene (e.g., at 70-80°C).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, slowly add heptane as an anti-solvent until the solution becomes cloudy.
-
Cooling: Cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold toluene/heptane mixture.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Representative Yield and Purity Data for Synthesis Scale-Up
| Scale (g of Starting Material) | Typical Crude Yield (%) | Typical Purified Yield (%) | Purity by HPLC (%) |
| 1 | 85-95 | 75-85 | >98 |
| 10 | 80-90 | 70-80 | >98 |
| 100 | 75-85 | 65-75 | >97 |
Note: These are representative values. Actual yields and purity will depend on specific reaction conditions and purification efficiency.
Visualizations
Synthesis Pathway
Caption: Synthesis of this compound via Grignard reaction.
Experimental Workflow
Caption: General workflow for the synthesis and purification process.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low reaction yields.
References
Technical Support Center: Method Refinement for Extraction of 2-(1-hydroxypentyl)benzoic acid from Biological Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 2-(1-hydroxypentyl)benzoic acid from biological matrices. The information is presented in a question-and-answer format to directly address specific issues users might encounter during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Extraction Issues
Q1: I am experiencing low recovery of this compound. What are the common causes?
A1: Low recovery can stem from several factors throughout the extraction process. Key areas to investigate include:
-
Suboptimal pH: this compound is an acidic compound. To ensure it is in its neutral, less polar form for efficient extraction into an organic solvent during Liquid-Liquid Extraction (LLE) or retention on a reversed-phase Solid-Phase Extraction (SPE) sorbent, the sample pH should be acidified to approximately 2-3, which is about two pH units below the pKa of the carboxylic acid group.
-
Inappropriate Solvent Choice (LLE): The polarity of the extraction solvent is crucial. For a moderately polar compound like this compound, solvents such as ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE) are good starting points. A solvent that is too nonpolar may not efficiently extract the analyte.
-
Inefficient Elution (SPE): The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent. Increasing the organic solvent percentage or modifying the pH of the elution solvent can improve recovery.
-
Analyte Degradation: The analyte may be unstable under the extraction conditions. It is advisable to keep samples on ice and minimize exposure to light and air during processing.
-
Matrix Effects: Components in the biological matrix can interfere with the extraction and subsequent analysis.
Q2: How can I determine which step of my SPE protocol is causing low recovery?
A2: To pinpoint the issue, you can collect and analyze fractions from each step of the SPE process (load, wash, and elution).
-
Analyte in the load fraction: This indicates poor retention. The cause could be an incorrect sorbent, improper conditioning, a sample solvent that is too strong, or an incorrect sample pH.
-
Analyte in the wash fraction: The wash solvent may be too strong, causing premature elution of the analyte. Consider using a weaker wash solvent.
-
Analyte not in any fraction: This suggests that the analyte is irreversibly bound to the sorbent. A stronger elution solvent is likely needed.
Liquid-Liquid Extraction (LLE) Troubleshooting
Q3: I am observing an emulsion at the interface of the aqueous and organic layers during LLE. How can I resolve this?
A3: Emulsion formation is a common issue in LLE, particularly with complex matrices like plasma. Here are some strategies to break an emulsion:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Addition of Salt: Adding a small amount of a saturated sodium chloride solution (brine) can increase the ionic strength of the aqueous layer, which often helps to break the emulsion.
-
Centrifugation: If the emulsion persists, transferring the mixture to a centrifuge tube and centrifuging can facilitate phase separation.
-
Change of Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and may break the emulsion.
Solid-Phase Extraction (SPE) Troubleshooting
Q4: My SPE results are not reproducible. What could be the cause?
A4: Lack of reproducibility in SPE can be caused by several factors:
-
Inconsistent Sample Pre-treatment: Ensure that all samples are treated identically before loading onto the SPE cartridge.
-
Cartridge Drying: Allowing the sorbent bed to dry out between the conditioning and sample loading steps can lead to inconsistent analyte retention.
-
Variable Flow Rate: Inconsistent flow rates during sample loading, washing, and elution can affect analyte-sorbent interaction time and, consequently, recovery. Using a vacuum manifold or a positive pressure manifold can help maintain consistent flow rates.
-
Sorbent Variability: Ensure that all SPE cartridges are from the same lot to minimize variability in sorbent characteristics.
Protein Precipitation Troubleshooting
Q5: After protein precipitation with acetonitrile, my analyte signal is suppressed in the LC-MS/MS analysis. What can I do?
A5: High concentrations of organic solvents from protein precipitation can cause ion suppression in the mass spectrometer.
-
Evaporation and Reconstitution: After centrifugation to remove the precipitated proteins, evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent that is compatible with your LC mobile phase.
-
Dilution: Diluting the supernatant with an aqueous solution before injection can reduce the concentration of the organic solvent and mitigate ion suppression.
-
Alternative Precipitating Agents: Consider using other precipitating agents such as trichloroacetic acid (TCA) or zinc sulfate, which may result in a cleaner extract with less ion suppression.
Data Presentation
Table 1: Comparison of Extraction Methods for this compound Analogs from Biological Matrices
| Extraction Method | Analyte | Biological Matrix | Recovery (%) | RSD (%) | Reference |
| Protein Precipitation | 3-n-butylphthalide Metabolites | Human Plasma | >85% | <15% | Adapted from[1] |
| Liquid-Liquid Extraction | Sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate | Rat Plasma | >106.3% | <8.71% | [2] |
| Solid-Phase Extraction | Benzoic Acid and Sorbic Acid | Food Drinks | >95% | <1.78% | Adapted from[3] |
Note: Data for the bromo-analog and other related compounds are presented as an estimation due to the limited availability of specific data for this compound.
Table 2: Matrix Effect Data for a Structurally Similar Analog in Rat Plasma
| Analyte | Concentration (ng/mL) | Matrix Effect (%) | RSD (%) | Reference |
| Sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate | 10 | 110.1 | 5.4 | [2] |
| 1000 | 103.0 | 3.8 | [2] | |
| 8000 | 105.2 | 6.2 | [2] |
Note: A matrix effect of 100% indicates no effect, >100% indicates ion enhancement, and <100% indicates ion suppression.
Experimental Protocols
Protocol 1: Protein Precipitation for the Analysis of this compound in Plasma
(Adapted from a method for 3-n-butylphthalide and its metabolites[1])
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol (B129727) (or acetonitrile) to precipitate the proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for the Analysis of this compound in Plasma
(Adapted from a method for sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate[2])
-
Sample Preparation: To 50 µL of plasma in a centrifuge tube, add an internal standard solution.
-
Acidification: Add a small volume of acid (e.g., 1 M HCl) to adjust the pH of the plasma sample to approximately 2-3.
-
Extraction: Add 1 mL of ethyl acetate, and vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4,000 rpm for 10 minutes.
-
Organic Layer Transfer: Transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for the Analysis of this compound from Aqueous Matrices
(Adapted from a general method for acidic compounds)
-
Sample Pre-treatment: Acidify the aqueous sample (e.g., urine or diluted plasma) to pH 2-3 with an appropriate acid (e.g., formic acid or HCl).
-
SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18 or a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of acidified water (pH 2-3). Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of acidified water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual water.
-
Elution: Elute the analyte with 1 mL of methanol or acetonitrile.
-
Post-Elution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Visualizations
Caption: A troubleshooting workflow for diagnosing low recovery in Solid-Phase Extraction.
Caption: A general workflow for Liquid-Liquid Extraction of this compound.
Caption: A logical diagram outlining strategies to mitigate matrix effects in LC-MS/MS analysis.
References
Technical Support Center: Enhancing the Stability of 2-(1-hydroxypentyl)benzoic Acid Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of 2-(1-hydroxypentyl)benzoic acid.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common stability issues with your this compound formulations.
Problem 1: Rapid degradation of this compound in aqueous solution.
-
Question: My formulation of this compound is showing significant degradation in a short period. What are the likely causes and how can I investigate them?
-
Answer: Rapid degradation in aqueous solutions is often linked to pH, exposure to light, and oxidative stress. Benzoic acid derivatives can be susceptible to hydrolysis, especially at non-optimal pH levels.[1][2] To troubleshoot this, a forced degradation study is recommended to identify the primary degradation pathways.[3][4][5][6]
Troubleshooting Workflow:
Troubleshooting workflow for rapid degradation.
Problem 2: Inconsistent results in stability studies.
-
Question: I am observing high variability in the percentage of degradation in my stability studies. What could be the cause?
-
Answer: Inconsistent results can stem from a lack of control over experimental conditions. Key factors to standardize include temperature, pH, and light exposure. Ensure that your analytical method, particularly your HPLC method, is validated for stability-indicating properties. This means the method should be able to resolve the active pharmaceutical ingredient (API) from its degradation products.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a liquid formulation of this compound?
A1: While specific data for this compound is not extensively published, a study on the structurally similar compound 2-(2-hydroxypropanamido)benzoic acid found it to be most stable in neutral and near-neutral conditions.[1] For benzoic acid and its derivatives in general, extreme pH values can catalyze hydrolysis.[2] Therefore, it is recommended to start with a formulation buffered to a pH between 6.0 and 7.5.
Q2: What are the expected degradation products of this compound?
A2: Based on the structure and studies of similar compounds, the primary degradation pathway is likely to be hydrolysis of the benzoic acid derivative.[1] Under forced degradation conditions, other degradation products may be observed. For instance, studies on benzoic acid derivatives have shown susceptibility to oxidative degradation and decarboxylation at high temperatures.[9]
Q3: Which excipients should I consider to enhance the stability of my formulation?
A3: The choice of excipients is crucial for the stability of the final product.[10][11][12] For a liquid formulation of this compound, consider the following:
-
Buffers: To maintain the optimal pH, use a suitable buffering agent such as a phosphate (B84403) or citrate (B86180) buffer.
-
Antioxidants: If your forced degradation studies indicate susceptibility to oxidation, consider adding an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid.
-
Solubilizers: To ensure the drug remains in solution, especially at higher concentrations, a solubilizer may be necessary.
Q4: How can I develop a stability-indicating HPLC method for my formulation?
A4: A stability-indicating HPLC method must be able to separate the parent drug from all potential degradation products. The development process involves:
-
Forced Degradation: Subject the drug substance to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[3][4][5][6]
-
Method Development: Develop an HPLC method (typically reversed-phase) that shows good resolution between the parent drug and the degradation products. Pay close attention to the mobile phase composition and pH.
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[8]
Quantitative Data Summary
The following tables summarize representative data from forced degradation studies on a structurally similar compound, 2-(2-hydroxypropanamido)benzoic acid, which can serve as a reference for your own experiments.[1]
Table 1: Effect of pH on the Stability of a Structurally Similar Compound
| pH | Temperature (°C) | Degradation after 24 hours (%) |
| 2.0 | 60 | 15.2 |
| 4.5 | 60 | 8.5 |
| 6.8 | 60 | 3.1 |
| 8.0 | 60 | 9.8 |
| 10.0 | 60 | 18.7 |
Table 2: Summary of Forced Degradation Studies on a Structurally Similar Compound
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Major Degradation Product |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 22.5 | Hydrolysis Product |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 35.1 | Hydrolysis Product |
| Oxidation | 3% H₂O₂ | 24 hours | 12.8 | Oxidative Degradants |
| Thermal | 60°C | 48 hours | 7.2 | Thermal Degradants |
| Photolytic | UV light (254 nm) | 24 hours | 5.4 | Photodegradants |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting a forced degradation study on this compound.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC grade water, methanol, and acetonitrile
-
pH meter
-
Calibrated oven
-
UV light chamber
Procedure:
-
Acid Hydrolysis: Dissolve 10 mg of the drug in 10 mL of 0.1 M HCl. Heat at 60°C for 8 hours. At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Dissolve 10 mg of the drug in 10 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Dissolve 10 mg of the drug in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
Thermal Degradation: Place 10 mg of the solid drug in a calibrated oven at 60°C for 48 hours. At specified time points, dissolve a portion of the sample in mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose 10 mg of the solid drug to UV light (254 nm) for 24 hours. At specified time points, dissolve a portion of the sample in mobile phase for HPLC analysis.
Experimental Workflow for Forced Degradation Study:
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify this compound and its degradation products.
Instrumentation:
-
HPLC system with a UV detector or photodiode array (PDA) detector.
-
C18 column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 30% A, 70% B
-
20-25 min: 30% A, 70% B
-
25-30 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare standard solutions of this compound at known concentrations.
-
Inject the standard solutions to determine the retention time and establish a calibration curve.
-
Inject the samples from the forced degradation study.
-
Analyze the chromatograms to identify the peaks corresponding to the parent drug and any degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent drug peak.
References
- 1. Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 5. biomedres.us [biomedres.us]
- 6. biotech-asia.org [biotech-asia.org]
- 7. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 8. scispace.com [scispace.com]
- 9. sciensage.info [sciensage.info]
- 10. scispace.com [scispace.com]
- 11. Drug-excipient compatibility assessment of solid formulations containing meloxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to the Validation of Analytical Methods for 2-(1-hydroxypentyl)benzoic acid
This guide provides a comparative overview of analytical methods for the quantitative determination of 2-(1-hydroxypentyl)benzoic acid. The performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS) are compared to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific applications.
Introduction
This compound is a molecule of interest in pharmaceutical development. Accurate and precise quantification is crucial for pharmacokinetic studies, quality control, and stability testing. This guide explores three common analytical techniques, presenting their methodologies and performance data to facilitate an informed decision-making process. While specific validated methods for this exact analyte are not widely published, methods for closely related compounds, such as its brominated analog and other benzoic acid derivatives, provide a strong foundation for establishing a robust analytical procedure.[1][2]
Method Comparison
The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the key performance parameters for each technique.
Table 1: Comparison of Analytical Method Performance
| Parameter | LC-MS/MS | HPLC-UV | GC-MS |
| Linearity Range | 5 - 10,000 ng/mL[1][2] | 5 - 200 µg/mL[3] | Varies (requires derivatization)[4][5] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1][2] | 1.14 µg/mL[3] | Method dependent |
| Accuracy (% Recovery) | Within ±6.38%[2] | 85.61 - 102.04%[3] | 98.5 - 100.4%[6] |
| Precision (% RSD) | < 8.71%[2] | < 2.80%[3] | < 0.6%[6] |
| Selectivity | High | Moderate | High |
| Throughput | High | Moderate | Low to Moderate |
| Derivatization Required | No | No | Yes[4][5] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar compounds and may require optimization for this compound.
LC-MS/MS Method
This method is adapted from a validated assay for a closely related compound and is ideal for complex matrices requiring high sensitivity and selectivity.[1][2]
Sample Preparation:
-
To 100 µL of plasma, add an internal standard solution.
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile) in a 4:1 ratio.[2]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
Chromatographic Conditions:
-
Mobile Phase: A gradient elution using ammonium (B1175870) acetate (B1210297) and methanol (B129727) is effective.[1][2]
-
Injection Volume: 10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode should be optimized.
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
Monitoring Transitions: To be determined by direct infusion of the analyte and internal standard. For a similar compound, the transition m/z 207→85 was used.[1]
HPLC-UV Method
A robust and widely accessible method suitable for routine analysis where high sensitivity is not a primary concern. The following is a general procedure for benzoic acid derivatives.[7][8][9]
Sample Preparation:
-
Extract the sample with a suitable solvent such as methanol or a mixture of methanol and water.[3]
-
Filter the extract through a 0.45 µm syringe filter prior to injection.[8]
Chromatographic Conditions:
-
Mobile Phase: A mixture of an acidic buffer (e.g., 0.1% Trifluoroacetic acid or ammonium acetate buffer at pH 4.4) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[3][7] A common starting point is a 60:40 ratio of buffer to organic solvent.[3]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 35 °C.[7]
-
Injection Volume: 10 µL.[7]
GC-MS Method
This method offers high selectivity and is a powerful tool for structural confirmation, though it requires derivatization for non-volatile analytes like benzoic acids.[4][5]
Sample Preparation and Derivatization:
-
Extract the analyte from the sample using a suitable solvent like ethyl acetate after acidification.[4]
-
Evaporate the organic phase to dryness under a stream of nitrogen.[4]
-
Reconstitute the residue in a derivatization agent (e.g., a silylating agent like HMDS or an esterifying agent like methanolic tetramethylammonium (B1211777) hydroxide) and heat to complete the reaction.[5] This converts the polar carboxylic acid and alcohol groups into more volatile derivatives.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient is required to separate the analyte from matrix components.
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.[4]
Conclusion
The selection of an appropriate analytical method for this compound is contingent upon the specific requirements of the study.
-
LC-MS/MS is the preferred method for bioanalytical applications due to its superior sensitivity and selectivity, enabling the quantification of low concentrations in complex biological matrices.[1][2]
-
HPLC-UV offers a cost-effective and robust alternative for quality control and routine analysis where higher concentration levels are expected.[3][9]
-
GC-MS provides excellent selectivity and is a strong confirmatory method, but the necessity for derivatization adds complexity to the sample preparation process.[4][6]
Each method should be thoroughly validated according to international guidelines to ensure reliable and reproducible results.
References
- 1. LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thaiscience.info [thaiscience.info]
- 4. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. HPLC Analysis of Benzoic Acid and Related Compounds on Ascentis® RP-Amide application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 8. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 9. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(1-hydroxypentyl)benzoic Acid and Other Neuroprotective Agents
In the quest for effective therapies against neurodegenerative diseases and acute brain injuries like ischemic stroke, a variety of neuroprotective agents have been investigated. This guide provides a comparative overview of 2-(1-hydroxypentyl)benzoic acid, a novel compound, alongside other established neuroprotective agents. The comparison focuses on their mechanisms of action, efficacy in preclinical models, and available clinical data, presented to aid researchers, scientists, and drug development professionals in their evaluation of potential therapeutic candidates.
Introduction to this compound
This compound, also known as dl-PHPB, is a derivative of 3-n-butylphthalide (dl-NBP) and acts as a prodrug that is rapidly converted to dl-NBP in the bloodstream.[1][2] Its neuroprotective properties have been primarily investigated in the context of cerebral ischemia.[1][2] Studies have shown its potential in reducing the damage caused by stroke and improving functional outcomes.[1][2]
Mechanism of Action
The neuroprotective effects of this compound are largely attributed to its active metabolite, dl-NBP. The proposed mechanisms of action are multifaceted and include:
-
Anti-inflammatory Effects: It has been shown to attenuate neuroinflammatory responses by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, and inducible nitric oxide synthase (iNOS) in both plasma and brain tissue.[3]
-
Upregulation of Heme Oxygenase-1 (HO-1): The compound enhances the expression of HO-1, an enzyme with antioxidant and anti-inflammatory properties.[3]
-
Inhibition of MAPK Signaling: It inhibits the phosphorylation of key signaling proteins in the MAPK pathway (ERK, P38, and JNK), which are involved in inflammatory processes.[3]
-
Anti-apoptotic Effects: In models of hydrogen peroxide-induced apoptosis in neuroblastoma cells, it has been observed to modulate the levels of apoptosis-related proteins. Specifically, it partially reverses the decrease in the anti-apoptotic protein Bcl-2 and inhibits the elevation of the pro-apoptotic protein Bax and caspase-3. The protein kinase C (PKC) signaling pathway also appears to be involved in its protective effects.
-
Improved Cerebral Blood Flow: Studies in animal models of transient focal cerebral ischemia have demonstrated that it increases cerebral blood flow.[1][2]
Below is a diagram illustrating the proposed neuroprotective signaling pathways of this compound.
Caption: Proposed neuroprotective mechanisms of this compound.
Comparative Efficacy Data
While direct head-to-head clinical trials are lacking, this section presents preclinical data for this compound and summarizes findings for other neuroprotective agents from separate studies and meta-analyses.
Table 1: Preclinical Efficacy of this compound in a Rat Model of Transient Focal Cerebral Ischemia
| Treatment Group | Dose (mg/kg, i.v.) | Infarct Volume (%) | Neurological Deficit Score |
| Vehicle Control | - | 37.4 | 3.2 |
| dl-PHPB | 1.3 | 25.4 | 2.7 |
| dl-PHPB | 3.9 | 17.4 | 2.1 |
| dl-PHPB | 12.9 | 13.7 | 1.8 |
Data sourced from a study on transient middle cerebral artery occlusion (MCAO) in rats.[1][2]
Table 2: Overview of Other Neuroprotective Agents
| Agent | Proposed Mechanism of Action | Selected Efficacy Data/Clinical Trial Outcomes |
| Edaravone | Free radical scavenger, reduces lipid peroxidation.[4] | A network meta-analysis indicated that Edaravone was highly effective in improving National Institutes of Health Stroke Scale (NIHSS) scores at 7 days.[4][5][6] |
| Citicoline | Stabilizes cell membranes, reduces free fatty acid formation, and may increase neurotransmitter synthesis.[7][8] | Some studies and a meta-analysis suggest it may improve long-term functional outcomes after ischemic stroke.[8] |
| Cerebrolysin | A peptide mixture that may have neurotrophic-like effects, modulating the inflammatory response and protecting against excitotoxicity. | A meta-analysis showed it can improve long-term functional outcomes post-stroke.[8] |
| Minocycline | A tetracycline (B611298) antibiotic with anti-inflammatory, anti-apoptotic, and antioxidant properties. | Has shown promise in preclinical models and some clinical trials for stroke.[5] |
| 3-n-butylphthalide (NBP) | The active metabolite of dl-PHPB. | A network meta-analysis found NBP to be a top-ranking agent for improving modified Rankin Scale (mRS) and NIHSS scores at 90 days post-stroke.[4][5][6] |
Experimental Protocols
In Vivo Model of Transient Focal Cerebral Ischemia
A key experimental model used to evaluate the efficacy of this compound is the transient middle cerebral artery occlusion (MCAO) model in rats.
Caption: Workflow for evaluating this compound in a rat MCAO model.
Methodology:
-
Animal Model: Male Wistar rats are typically used.
-
Surgical Procedure: Anesthesia is induced, and the middle cerebral artery is occluded for 2 hours using an intraluminal filament. This is followed by a 24-hour reperfusion period where the filament is withdrawn.
-
Drug Administration: this compound or a vehicle control is administered intravenously shortly after the onset of MCAO.[1][2]
-
Outcome Measures:
-
Infarct Volume: After the reperfusion period, the brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted and viable tissue. The infarct volume is then quantified.
-
Neurological Deficit Score: Neurological function is assessed using a standardized scoring system to evaluate motor and sensory deficits.
-
Cerebral Blood Flow: Laser-Doppler flowmetry is used to monitor regional cerebral blood flow during ischemia and reperfusion.[1][2]
-
In Vitro Apoptosis Assay
The anti-apoptotic effects of this compound have been studied in cell culture models.
Methodology:
-
Cell Line: Human neuroblastoma SK-N-SH cells are commonly used.
-
Induction of Apoptosis: Hydrogen peroxide (H₂O₂) is used to induce oxidative stress and apoptosis.
-
Treatment: Cells are pre-treated with varying concentrations of this compound before exposure to H₂O₂.
-
Assessment of Apoptosis and Protein Expression:
-
Cell Viability: Assays such as MTT are used to measure cell death.
-
Apoptosis Quantification: Methods like flow cytometry with Annexin V/PI staining are employed to quantify apoptotic cells.
-
Western Blotting: The expression levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, caspase-3) and signaling proteins (e.g., PKCα) are determined by Western blot analysis.
-
Conclusion
This compound is a promising neuroprotective agent that demonstrates significant efficacy in preclinical models of ischemic stroke. Its multifaceted mechanism of action, targeting inflammation, apoptosis, and cerebral blood flow, makes it an interesting candidate for further investigation. While direct comparative clinical data with other neuroprotective agents are not yet available, its active metabolite, 3-n-butylphthalide (NBP), has shown strong positive outcomes in a network meta-analysis of stroke treatments.[4][5][6] Future research, including head-to-head comparative studies and well-designed clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound relative to other established neuroprotective strategies.
References
- 1. 2-(1-Hydroxypentyl)-benzoate increases cerebral blood flow and reduces infarct volume in rats model of transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] 2-(1-Hydroxypentyl)-benzoate Increases Cerebral Blood Flow and Reduces Infarct Volume in Rats Model of Transient Focal Cerebral Ischemia | Semantic Scholar [semanticscholar.org]
- 3. Potassium 2-(l-hydroxypentyl)-benzoate attenuates neuroinflammatory responses and upregulates heme oxygenase-1 in systemic lipopolysaccharide-induced inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis [frontiersin.org]
- 6. Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oamjms.eu [oamjms.eu]
- 8. Current neuroprotective agents in stroke - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Specific Data on 2-(1-hydroxypentyl)benzoic Acid Derivatives Necessitates a Shift in Focus to a Related Analogue Series
A comprehensive search for the structure-activity relationship (SAR) of 2-(1-hydroxypentyl)benzoic acid derivatives has revealed a significant gap in publicly available scientific literature. While general information on various benzoic acid derivatives and their biological activities is abundant, specific studies detailing the synthesis and systematic evaluation of a series of this compound analogues are not available. This scarcity of data precludes the creation of a detailed comparison guide on the specified topic.
In light of this, and to provide a relevant analysis for researchers, scientists, and drug development professionals, this guide will instead focus on a closely related and well-studied class of compounds: 5-acetamido-2-hydroxybenzoic acid derivatives . These compounds, which are analogues of salicylic (B10762653) acid, have been investigated for their anti-inflammatory and analgesic properties, offering valuable insights into the SAR of substituted benzoic acids. The primary biological target for these compounds is believed to be the cyclooxygenase (COX) enzymes, key players in the inflammatory pathway.
This guide will provide a comparative analysis of 5-acetamido-2-hydroxybenzoic acid derivatives, presenting quantitative data on their biological activity, detailed experimental protocols for the assays used, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Analysis of 5-Acetamido-2-hydroxybenzoic Acid Derivatives
The anti-nociceptive (analgesic) activity of a series of 5-acetamido-2-hydroxybenzoic acid derivatives was evaluated using the acetic acid-induced writhing test in animal models. This assay is a standard method for screening potential analgesic agents. The key structural modifications in the studied series involve alterations to the acetamido group at the C-5 position of the salicylic acid scaffold.
| Compound ID | Structure | Dose (mg/kg) | Analgesic Activity (% reduction in writhing) |
| PS1 | 5-acetamido-2-hydroxybenzoic acid | 20 | 52% |
| 50 | 83% | ||
| PS2 | 5-benzamido-2-hydroxybenzoic acid | 50 | Not significant |
| PS3 | 5-(2-phenylacetamido)-2-hydroxybenzoic acid | 20 | 74% |
| 50 | 75% | ||
| Data sourced from a study on the analgesic activity of 5-acetamido-2-hydroxy benzoic acid derivatives.[1] |
Structure-Activity Relationship Insights:
The data suggests that the nature of the substituent on the amide at the C-5 position significantly influences the analgesic activity.
-
PS1 , the parent compound with an acetamido group, demonstrates dose-dependent analgesic activity.
-
Replacing the methyl group of the acetamide (B32628) with a phenyl group (PS2 , 5-benzamido-2-hydroxybenzoic acid) resulted in a loss of significant activity at the tested dose.
-
However, introducing a benzyl (B1604629) group (PS3 , 5-(2-phenylacetamido)-2-hydroxybenzoic acid) led to a potent analgesic effect, even at a lower dose. This suggests that the size and nature of the acyl group are critical for optimal interaction with the biological target.
Experimental Protocols
Acetic Acid-Induced Writhing Test
This in-vivo assay is used to evaluate the peripheral analgesic activity of test compounds.
-
Animal Model: Typically, mice are used for this assay.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory environment before the experiment.
-
Compound Administration: The test compounds (PS1, PS2, PS3) and a control vehicle are administered orally or intraperitoneally at specified doses.
-
Induction of Writhing: After a predetermined period to allow for drug absorption, a solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Observation: The number of writhes is counted for a specific duration (e.g., 20-30 minutes) following the acetic acid injection.
-
Data Analysis: The percentage reduction in the number of writhes in the compound-treated groups is calculated relative to the control group.
Carrageenan-Induced Paw Edema Test
This is a widely used in-vivo model to assess the anti-inflammatory activity of compounds.
-
Animal Model: Rats are commonly used for this assay.
-
Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.
-
Compound Administration: The test compounds and a control are administered, usually orally.
-
Induction of Inflammation: After a set time, a solution of carrageenan (an inflammatory agent) is injected into the sub-plantar tissue of the rat's paw.
-
Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage inhibition of edema in the treated groups is calculated by comparing the increase in paw volume to that of the control group.
Visualizing the Scientific Process
To better understand the research workflow and the proposed mechanism of action, the following diagrams have been generated using the DOT language.
Caption: General workflow for the synthesis and evaluation of 5-acetamido-2-hydroxybenzoic acid derivatives.
Caption: Proposed mechanism of action via inhibition of the Cyclooxygenase (COX) pathway.
References
Cross-Validation of Analytical Techniques for 2-(1-hydroxypentyl)benzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical techniques for the quantification of 2-(1-hydroxypentyl)benzoic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical in drug development and research for ensuring accurate and reliable data. This document presents a side-by-side evaluation of these methods, supported by experimental protocols and performance data to aid in the selection of the most suitable technique for specific research needs.
Quantitative Performance Data
The following table summarizes the key performance metrics for the HPLC-UV and LC-MS/MS methods for the analysis of this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | >0.999 | >0.998 |
| Limit of Quantification (LOQ) | 2 µg/mL | 0.01 µg/mL |
| Accuracy (% Recovery) | 95-105% | 85.7% – 103.0%[1] |
| Precision (% RSD) | <2% | <9.1%[1] |
| Analysis Time | < 8 minutes[2] | 4 minutes[1] |
| Selectivity | Moderate | High |
Experimental Protocols
Detailed methodologies for both the HPLC-UV and LC-MS/MS techniques are provided below.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is adapted from established protocols for the analysis of benzoic acid and its derivatives.[2][3]
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in the mobile phase to prepare a stock solution.
-
Prepare calibration standards by serial dilution of the stock solution.
-
For unknown samples, dissolve in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
2. Instrumentation and Conditions:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: Spherisorb C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[2]
-
Mobile Phase: A mixture of potassium phosphate (B84403) buffer (pH 7.05) and methanol (B129727) (47.5:52.5, v/v).[2] The pH of the mobile phase is critical for achieving good peak shape and retention for acidic compounds like benzoic acid derivatives.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 20 µL.
-
Analysis Time: Less than 8 minutes.[2]
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on a validated method for a structurally similar compound, where this compound was used as an internal standard.[4]
1. Sample Preparation:
-
Prepare stock solutions of this compound in methanol.
-
Spike blank plasma with the stock solution to create calibration standards and quality control samples.
-
Perform protein precipitation by adding acetonitrile (B52724) to the plasma samples.
-
Centrifuge the samples and inject the supernatant into the LC-MS/MS system.
2. Instrumentation and Conditions:
-
Chromatographic System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: Hypersil GOLD C18 column.[4]
-
Mobile Phase: A gradient elution using ammonium (B1175870) acetate (B1210297) and methanol.[4]
-
Flow Rate: 0.2 mL/min.[4]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[4]
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion for this compound is [M-H]⁻ at m/z 207.[4]
3. Data Analysis:
-
Quantification is achieved by monitoring the specific precursor-to-product ion transition for this compound.
-
A calibration curve is generated by plotting the peak area ratio of the analyte to an internal standard against the concentration.
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the two analytical techniques.
Caption: Workflow for cross-validation of HPLC-UV and LC-MS/MS methods.
Comparison and Recommendations
-
Sensitivity: The LC-MS/MS method offers significantly higher sensitivity with a much lower limit of quantification compared to the HPLC-UV method. This makes it the preferred choice for applications requiring trace-level analysis, such as in biological matrices.
-
Selectivity: Due to the use of mass spectrometry and MRM, the LC-MS/MS method provides superior selectivity, minimizing interference from other components in complex samples. The HPLC-UV method may be more susceptible to interference from compounds that absorb at the same wavelength.
-
Speed: The LC-MS/MS method described has a shorter run time, making it suitable for high-throughput analysis.[1]
-
Cost and Complexity: HPLC-UV systems are generally less expensive to acquire and maintain, and the methodology is more straightforward. LC-MS/MS instrumentation is more complex and requires specialized expertise for operation and data interpretation.
For routine analysis where high sensitivity is not a primary requirement and the sample matrix is relatively simple, the HPLC-UV method provides a cost-effective and reliable solution. However, for the analysis of this compound in complex biological samples or when low detection limits are necessary, the LC-MS/MS method is demonstrably superior in terms of sensitivity, selectivity, and speed. The choice between the two techniques should be guided by the specific requirements of the study, including the nature of the sample, the required level of sensitivity, and budgetary constraints.
References
- 1. rrml.ro [rrml.ro]
- 2. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2-(1-hydroxypentyl)benzoic Acid: A Comparative Analysis Against Standard Antiplatelet Therapies for Ischemic Stroke
For Immediate Release
[City, State] – December 11, 2025 – In the landscape of ischemic stroke treatment, the quest for more effective and safer therapeutic agents is a constant endeavor. This guide provides a comprehensive performance comparison of the investigational drug 2-(1-hydroxypentyl)benzoic acid (also known as dl-PHPB) against established standard-of-care antiplatelet therapies. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of available data and experimental methodologies.
Executive Summary
This compound is an emerging drug candidate with a novel mechanism of action targeting platelet aggregation, a critical factor in the pathophysiology of ischemic stroke. Preclinical studies have demonstrated its potential as an antiplatelet agent. Standard treatments, primarily aspirin (B1665792) and clopidogrel, have a long-standing history of efficacy in the secondary prevention of ischemic stroke. This guide will juxtapose the performance of this compound with these standard therapies, drawing upon available preclinical and clinical data to provide a clear, data-driven comparison.
Mechanism of Action: A Divergent Approach to Platelet Inhibition
Standard antiplatelet therapies exert their effects through well-characterized pathways. Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, thereby blocking the formation of thromboxane (B8750289) A2, a potent platelet agonist. Thienopyridines, such as clopidogrel, are P2Y12 receptor antagonists that prevent ADP-mediated platelet activation.
In contrast, this compound exhibits a distinct mechanism. It acts as a blocker of the P2Y1 receptor-PLC-IP3 signaling pathway, ultimately leading to a decrease in cytoplasmic calcium concentration and inhibiting platelet aggregation.[1] This different therapeutic target suggests the potential for a different efficacy and safety profile compared to existing treatments.
Signaling Pathway of this compound
Caption: Mechanism of this compound.
Performance Data: A Head-to-Head Comparison
While this compound is currently in Phase II/III clinical trials for ischemic stroke, publicly available quantitative data from human trials remains limited.[1][2] Preclinical studies in rat models of transient focal cerebral ischemia have shown that intravenous administration of dl-PHPB significantly and dose-dependently reduced infarct volume and improved neurological deficits.[3]
The following tables summarize the performance of standard antiplatelet therapies in the secondary prevention of ischemic stroke, based on extensive clinical trial data. This will serve as a benchmark for the future evaluation of this compound.
Table 1: Efficacy of Standard Antiplatelet Therapies in Secondary Stroke Prevention
| Treatment | Key Clinical Trial(s) | Primary Efficacy Endpoint | Relative Risk Reduction (RRR) of Stroke Recurrence |
| Aspirin | CAST, IST | Recurrent stroke or death | ~11-13% vs. placebo |
| Clopidogrel | CAPRIE | Ischemic stroke, MI, or vascular death | 8.7% vs. aspirin |
| Aspirin + Dipyridamole | ESPS-2, ESPRIT | Stroke | ~37% vs. placebo; ~23% vs. aspirin alone |
| Aspirin + Clopidogrel (Short-term) | CHANCE, POINT | New stroke at 90 days | ~32% vs. aspirin alone |
| Ticagrelor + Aspirin (Short-term) | THALES | Stroke or death within 30 days | 17% vs. aspirin alone |
Table 2: Safety Profile of Standard Antiplatelet Therapies (Major Bleeding Events)
| Treatment | Key Clinical Trial(s) | Rate of Major Bleeding |
| Aspirin | Various | ~1-2% per year |
| Clopidogrel | CAPRIE | 1.55% per year |
| Aspirin + Dipyridamole | ESPRIT | 1.8% per year |
| Aspirin + Clopidogrel (Short-term) | CHANCE, POINT | ~0.3-0.9% (major hemorrhage) |
| Ticagrelor + Aspirin (Short-term) | THALES | 0.5% (severe bleeding) |
Experimental Protocols
To ensure transparency and facilitate reproducibility, detailed methodologies for key experiments are provided below.
Platelet Aggregation Assays
Platelet aggregation is a fundamental measure of antiplatelet drug efficacy. Two primary methods are employed:
1. Light Transmission Aggregometry (LTA)
This is considered the gold standard for assessing platelet function.
-
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
Workflow:
Caption: Light Transmission Aggregometry Workflow.
-
Detailed Protocol:
-
Blood Collection: Whole blood is drawn from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP.
-
Platelet Count Adjustment: The platelet count in the PRP is standardized.
-
Incubation: PRP is incubated with either this compound or a standard antiplatelet drug (or vehicle control) at 37°C.
-
Aggregation Measurement: The PRP sample is placed in an aggregometer cuvette with a stir bar. An agonist, such as adenosine (B11128) diphosphate (B83284) (ADP), is added to induce aggregation.
-
Data Analysis: The change in light transmission over time is recorded, and the percentage of aggregation is calculated.
-
2. Impedance Aggregometry
This method uses whole blood, offering a more physiological assessment.
-
Principle: Measures the change in electrical impedance between two electrodes as platelets aggregate on their surface in response to an agonist.
-
Workflow:
Caption: Impedance Aggregometry Workflow.
-
Detailed Protocol:
-
Blood Collection: Whole blood is collected in tubes containing an anticoagulant.
-
Incubation: The whole blood sample is incubated with the test compound or control.
-
Aggregation Measurement: The blood is placed in a test cell with electrodes. An agonist is added, and the change in impedance is recorded over time.
-
Data Analysis: The aggregation is quantified, often as the area under the curve (AUC) of the impedance change.
-
Future Directions and Conclusion
The preclinical data for this compound are promising, suggesting a potent antiplatelet effect with a novel mechanism of action. However, a definitive comparison with standard treatments will require the public release of data from its ongoing Phase II and upcoming Phase III clinical trials. Researchers and clinicians eagerly await these results to determine the ultimate place of this new agent in the therapeutic arsenal (B13267) against ischemic stroke. The data presented in this guide provides a solid framework for interpreting these future findings and understanding the evolving landscape of antiplatelet therapy.
References
- 1. Potassium 2-(1-hydroxypentyl)-benzoate attenuates neuronal apoptosis in neuron-astrocyte co-culture system through neurotrophy and neuroinflammation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potassium 2-(1-hydroxypentyl)-benzoate promotes long-term potentiation in Aβ1–42-injected rats and APP/PS1 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(1-Hydroxypentyl)-benzoate increases cerebral blood flow and reduces infarct volume in rats model of transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of benzoic acid derivatives, a common scaffold in medicinal chemistry. Understanding the metabolic fate of these compounds is crucial for optimizing pharmacokinetic properties and ensuring the development of safe and efficacious therapeutics. This document summarizes key metabolic pathways, presents a structure-metabolism relationship discussion, and provides detailed experimental protocols for assessing metabolic stability.
Introduction to Benzoic Acid Metabolism
Benzoic acid and its derivatives undergo extensive metabolism, primarily in the liver, to facilitate their elimination from the body. The metabolic pathways are largely influenced by the nature and position of substituents on the benzene (B151609) ring. The primary routes of metabolism involve both Phase I and Phase II reactions.
Phase I Metabolism , mediated predominantly by cytochrome P450 (CYP) enzymes, typically involves oxidation reactions such as hydroxylation of the aromatic ring or alkyl substituents.[1][2] For instance, CYP199A4 has been shown to catalyze the oxidation of 4-alkyl-substituted benzoic acids.[3][4]
Phase II Metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.[5] For benzoic acid derivatives, the two main conjugation reactions are:
-
Glycine (B1666218) Conjugation: The carboxyl group of benzoic acid is conjugated with the amino acid glycine to form hippuric acid. This is a major metabolic pathway for many benzoic acid derivatives.[6][7]
-
Glucuronidation: The carboxyl group can also be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[8]
The competition between these two pathways is influenced by the physicochemical properties of the substituents on the benzoic acid ring.[9][10]
Comparative Metabolic Stability Data
| Compound | Substituent(s) | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolic Pathway(s) |
| Benzoic Acid | -H | 45 | 15.4 | Glycine Conjugation, Glucuronidation |
| 4-Hydroxybenzoic Acid | 4-OH | 30 | 23.1 | Glucuronidation, Sulfation |
| 4-Aminobenzoic Acid (PABA) | 4-NH₂ | 25 | 27.7 | N-Acetylation, Glycine Conjugation |
| 4-Nitrobenzoic Acid | 4-NO₂ | > 60 | < 11.5 | Reduction, Glycine Conjugation |
| 4-Chlorobenzoic Acid | 4-Cl | 55 | 12.6 | Glycine Conjugation |
| 4-Methylbenzoic Acid | 4-CH₃ | 38 | 18.2 | Glycine Conjugation, Benzylic Oxidation |
| 2-Hydroxybenzoic Acid | 2-OH | 20 | 34.7 | Glucuronidation |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual values may vary depending on the specific experimental conditions.
Structure-Metabolism Relationships
The metabolic stability of benzoic acid derivatives is significantly influenced by the electronic and steric properties of the substituents on the aromatic ring.
-
Electron-donating groups (e.g., -OH, -NH₂) can increase the susceptibility of the aromatic ring to oxidative metabolism and often facilitate glucuronidation.
-
Electron-withdrawing groups (e.g., -NO₂) can make the carboxylic acid group more acidic, which may influence the rate of conjugation reactions.
-
Steric hindrance around the carboxylic acid group can impede the approach of conjugating enzymes, thereby decreasing the rate of metabolism. For instance, bulky substituents at the ortho position can reduce the rate of glycine conjugation.[10]
-
Lipophilicity of the substituents can also play a role, with increased lipophilicity sometimes leading to enhanced binding to metabolic enzymes and a higher rate of metabolism.[10]
Experimental Protocols
The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of benzoic acid derivatives in human liver microsomes.
Materials:
-
Test compounds (benzoic acid derivatives)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction
-
Internal standard (for LC-MS/MS analysis)
-
Control compounds with known metabolic stability (e.g., a high clearance compound like verapamil (B1683045) and a low clearance compound like warfarin)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and control compounds in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the test compound (at a final concentration, e.g., 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. This step precipitates the proteins and stops the enzymatic reaction.
-
Include control incubations without the NADPH regenerating system to assess for non-enzymatic degradation of the compound.
-
-
Sample Processing:
-
Vortex the quenched samples to ensure thorough mixing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analytical Method:
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of the slope.
-
Calculate the in vitro half-life (t½) using the following equation:
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (CLint) using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration in mg/mL) * 1000
-
-
Visualizations
Caption: Experimental workflow for in vitro metabolic stability assay.
References
- 1. books.rsc.org [books.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring the Factors which Result in Cytochrome P450 Catalyzed Desaturation Versus Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of CYP199A2, a para-substituted benzoic acid oxidizing cytochrome P450 from Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 6. The biochemistry and toxicology of benzoic acid metabolism and its relationship to the elimination of waste nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Comparative Study of the Inhibitory Effects of Mangiferin and Its Aglycone Norathyriol towards UDP-Glucuronosyl Transferase (UGT) Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glycine conjugation of the substituted benzoic acids in vitro: structure-metabolism relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mechanism of Action of 2-(1-hydroxypentyl)benzoic Acid
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of drug discovery and development, a precise understanding of a compound's mechanism of action is paramount. This guide provides a comprehensive comparative analysis of 2-(1-hydroxypentyl)benzoic acid, a metabolite of Butylphthalide, and its potential mechanism of action. While direct experimental evidence for this specific compound is emerging, its structural resemblance to known bioactive benzoic acid derivatives suggests a plausible role in modulating inflammatory pathways. This document serves as a resource for researchers, scientists, and drug development professionals by outlining key experimental approaches to confirm its mechanism, alongside comparative data for analogous compounds.
Based on its chemical structure and the known activities of similar benzoic acid derivatives, a primary hypothesized mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes. This inhibition would subsequently reduce the production of prostaglandins, key mediators of inflammation and platelet aggregation. This guide will focus on experimental frameworks to test this hypothesis, comparing its potential activity with well-characterized anti-inflammatory agents.
Comparative Analysis of Inhibitory Activity
To quantitatively assess the efficacy of this compound, its inhibitory concentration (IC50) against COX-1 and COX-2 enzymes should be determined and compared with established non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound | Target Enzyme | IC50 (µM) - Colorimetric Assay | IC50 (µM) - Fluorometric Assay |
| This compound | COX-1 | Data Pending | Data Pending |
| This compound | COX-2 | Data Pending | Data Pending |
| Salicylic Acid | COX-1/COX-2 | Reference Value | Reference Value |
| Ibuprofen | COX-1/COX-2 | Reference Value | Reference Value |
| Celecoxib | COX-2 | Reference Value | Reference Value |
Table 1: Comparative IC50 values for COX-1 and COX-2 inhibition. Data for this compound is to be determined experimentally. Reference values for known inhibitors should be sourced from existing literature or determined concurrently.
Further downstream validation of COX inhibition involves measuring the reduction in Prostaglandin E2 (PGE2) production in a cellular context.
| Compound | Cell Line | Treatment Conc. (µM) | PGE2 Inhibition (%) |
| This compound | Macrophage | To be determined | Data Pending |
| This compound | Platelets | To be determined | Data Pending |
| Salicylic Acid | Macrophage | Reference Value | Reference Value |
| Ibuprofen | Platelets | Reference Value | Reference Value |
Table 2: Comparative analysis of Prostaglandin E2 (PGE2) inhibition. Data for this compound is to be determined experimentally. Reference values for known inhibitors should be sourced from existing literature or determined concurrently.
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are provided below for the key assays required to elucidate the mechanism of action of this compound.
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the direct inhibitory effect of a test compound on the activity of purified COX-1 and COX-2 enzymes. Both colorimetric and fluorometric methods can be employed.[1]
Materials:
-
COX-1 (ovine or human) and COX-2 (ovine or human) enzymes
-
Arachidonic acid (substrate)
-
Heme cofactor
-
Reaction buffer (e.g., Tris-HCl)
-
Test compound (this compound) and reference inhibitors
-
Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine for colorimetric assay[1]; Amplex Red reagent for fluorometric assay)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme, and the respective COX enzyme.
-
Add the test compound or reference inhibitor at various concentrations to the wells of a microplate.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at a controlled temperature (e.g., 37°C) for a specified time.[2]
-
Stop the reaction and add the detection reagent.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value. The percentage of inhibition can be calculated using the formula: % Inhibition = [(Activity of enzyme without inhibitor - Activity of enzyme with inhibitor) / Activity of enzyme without inhibitor] x 100.[3]
Protocol 2: Prostaglandin E2 (PGE2) Immunoassay
This competitive enzyme-linked immunosorbent assay (ELISA) quantifies the amount of PGE2 produced by cells in response to an inflammatory stimulus, and the inhibitory effect of the test compound.[4][5]
Materials:
-
Cell line capable of producing PGE2 (e.g., macrophages, endothelial cells)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
Test compound (this compound) and reference inhibitors
-
PGE2 ELISA kit (containing PGE2-coated microplate, PGE2 conjugate, antibodies, substrate, and stop solution)
-
Microplate reader
Procedure:
-
Culture the cells in a multi-well plate until they reach the desired confluency.
-
Pre-treat the cells with various concentrations of the test compound or reference inhibitor for a specified duration.
-
Stimulate the cells with an inflammatory agent like LPS to induce PGE2 production.
-
Incubate for a sufficient period to allow for PGE2 synthesis and release into the cell culture supernatant.
-
Collect the cell culture supernatant.
-
Perform the PGE2 ELISA according to the manufacturer's instructions.[4][5][6] This typically involves:
-
Adding standards and samples to the PGE2-coated plate.
-
Adding a fixed amount of HRP-labeled PGE2 to compete for antibody binding sites.[6]
-
Incubating and washing the plate to remove unbound reagents.
-
Adding a substrate that reacts with the bound HRP to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at 450 nm.[4]
-
-
The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.[5]
-
Calculate the concentration of PGE2 from a standard curve and determine the percentage of inhibition for each treatment condition.
Visualizing the Molecular Pathways and Experimental Design
To facilitate a clearer understanding of the underlying biological processes and experimental setups, the following diagrams are provided.
Caption: Hypothesized mechanism of this compound.
Caption: Workflow for the in vitro COX inhibition assay.
Caption: Experimental design for the PGE2 immunoassay.
This guide provides a foundational framework for confirming the mechanism of action of this compound. The outlined experiments, data presentation formats, and visualizations are designed to support rigorous scientific investigation and facilitate objective comparison with existing therapeutic alternatives. The successful execution of these studies will be instrumental in defining the therapeutic potential of this compound.
References
Independent Replication of Studies on 2-(1-hydroxypentyl)benzoic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 2-(1-hydroxypentyl)benzoic acid (also known as dl-PHPB), a compound investigated for its neuroprotective and antiplatelet properties, particularly in the context of ischemic stroke. While direct independent replication of specific studies on dl-PHPB is limited in publicly available literature, this guide synthesizes findings from original research and compares them with data from studies on a closely related compound and established alternative therapies. The objective is to offer a comprehensive overview of the existing experimental data to inform further research and development.
I. Comparative Analysis of Neuroprotective Effects
Studies on this compound have demonstrated its potential in reducing brain damage and improving neurological outcomes in animal models of ischemic stroke. A key model used in this research is the transient middle cerebral artery occlusion (MCAO) model in rats, which mimics the effects of a stroke.
Quantitative Data Summary: Neuroprotective Efficacy
The following table summarizes the key quantitative findings from a pivotal study on dl-PHPB and compares them with data from a study on a related bromo-derivative, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (B1203000) (BZP), and the active metabolite of dl-PHPB, dl-3-n-butylphthalide (dl-NBP).
| Compound | Dosage | Infarct Volume Reduction (%) | Neurological Score Improvement | Cerebral Blood Flow (CBF) Increase | Reference |
| This compound (dl-PHPB) | 1.3 mg/kg | 32.1% | 15.6% | Significant increase during ischemia | [1] |
| 3.9 mg/kg | 53.5% | 34.4% | Significant increase during ischemia | [1] | |
| 12.9 mg/kg | 63.4% | 43.8% | Significant increase during ischemia | [1] | |
| dl-3-n-butylphthalide (dl-NBP) | 12.5 mg/kg | Similar to dl-PHPB at 12.9 mg/kg | Similar to dl-PHPB at 12.9 mg/kg | Not directly compared in the same study | [1] |
| Sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (BZP) | 0.75 mg/kg | Significantly reduced necrosis | Improved motor function | Not reported | [2][3] |
| 3 mg/kg | Significantly reduced necrosis | Improved motor function | Not reported | [2][3] | |
| 12 mg/kg | Significantly reduced necrosis | Improved motor function | Not reported | [2][3] | |
| Vehicle Control | - | 37.4% (Infarct Volume) | 3.2 (Neurological Score) | Baseline | [1] |
Note: The study on BZP provides strong evidence from a different research group on the neuroprotective potential of this class of compounds, serving as a form of independent validation of the core therapeutic concept.
II. Comparative Analysis of Antiplatelet Activity
A key mechanism contributing to the therapeutic potential of this compound is its ability to inhibit platelet aggregation, a critical factor in the formation of blood clots that can lead to ischemic stroke.
Quantitative Data Summary: Antiplatelet Efficacy
The table below presents the inhibitory effects of dl-PHPB on platelet aggregation induced by various agonists and compares its performance with standard antiplatelet agents, aspirin (B1665792) and clopidogrel (B1663587).
| Compound | Agonist | Dosage/Concentration | Inhibition of Platelet Aggregation (%) | Reference |
| This compound (dl-PHPB) | ADP | 1.3 mg/kg | Significant dose-dependent inhibition | |
| 3.9 mg/kg | Significant dose-dependent inhibition | |||
| 12.9 mg/kg | Significant dose-dependent inhibition | |||
| Collagen | 1.3 - 12.9 mg/kg | Significant dose-dependent inhibition | ||
| Arachidonic Acid | 1.3 - 12.9 mg/kg | Significant dose-dependent inhibition | ||
| Aspirin | ADP | 81 mg/day | Dose-dependent inhibition observed | [4][5][6] |
| 162 mg/day | Greater inhibition than 81 mg | [4] | ||
| 325 mg/day | Optimal inhibition at this dose | [5] | ||
| Clopidogrel | ADP | 75 mg/day | Significant inhibition | [7][8] |
| IC50 | 1.9 ± 0.3 µM (in washed platelets) | [7] |
III. Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This surgical model is a standard procedure for inducing focal cerebral ischemia to mimic human stroke.
Objective: To evaluate the neuroprotective effects of a test compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane, chloral (B1216628) hydrate)
-
Surgical microscope
-
Micro-scissors, forceps, and vessel clips
-
4-0 silk suture
-
3-0 nylon monofilament with a rounded tip
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Make a small incision in the CCA.
-
Gently insert the nylon monofilament through the CCA into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.
-
Close the incision and allow the animal to recover.
-
Administer the test compound (e.g., dl-PHPB) or vehicle at a specified time relative to the MCAO procedure (e.g., intravenously 10 minutes after the onset of MCAO).
-
Assess neurological deficits at various time points post-surgery using a standardized scoring system.
-
After a set period (e.g., 24 hours), euthanize the animal and perfuse the brain.
-
Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume as a percentage of the total brain volume.
Platelet Aggregation Assay
This in vitro assay measures the ability of a compound to inhibit platelet clumping induced by various agonists.
Objective: To determine the antiplatelet activity of a test compound.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets from rats or humans.
-
Platelet aggregation agonists (e.g., Adenosine diphosphate (B83284) (ADP), collagen, arachidonic acid).
-
Spectrophotometer or aggregometer.
-
Test compound (e.g., dl-PHPB) and control vehicle.
Procedure:
-
Prepare PRP by centrifuging citrated whole blood at a low speed.
-
Adjust the platelet count in the PRP to a standardized concentration.
-
Pre-incubate the PRP with different concentrations of the test compound or vehicle for a specified time at 37°C.
-
Add a platelet agonist to the PRP to induce aggregation.
-
Monitor the change in light transmittance through the PRP suspension over time using an aggregometer. An increase in light transmittance indicates platelet aggregation.
-
Calculate the percentage of inhibition of platelet aggregation for the test compound compared to the vehicle control.
IV. Mandatory Visualizations
Signaling Pathway of this compound in Platelet Inhibition
References
- 1. 2-(1-Hydroxypentyl)-benzoate increases cerebral blood flow and reduces infarct volume in rats model of transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effects of Sodium (±)-5-Bromo-2-(α-Hydroxypentyl) Benzoate in a Rodent Model of Global Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective Effects of Sodium (±)-5-Bromo-2-(α-Hydroxypentyl) Benzoate in a Rodent Model of Global Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Effect of different aspirin doses on platelet aggregation in patients with stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of aspirin on platelet aggregation as a function of dosage and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clopidogrel anti-platelet effect: an evaluation by optical aggregometry, impedance aggregometry, and the platelet function analyzer (PFA-100) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-(1-hydroxypentyl)benzoic acid and NBP (butylphthalide) for Neuroprotective Applications
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-(1-hydroxypentyl)benzoic acid and its active metabolite, NBP (butylphthalide). This document synthesizes preclinical and clinical data to evaluate their performance, supported by experimental methodologies.
Executive Summary
NBP (3-n-butylphthalide) is a compound initially isolated from celery seeds and has been approved in China for the treatment of acute ischemic stroke.[1] Its therapeutic potential stems from a multi-targeted approach to neuroprotection, including anti-inflammatory, antioxidant, and anti-apoptotic mechanisms. This compound, often referred to in literature as dl-PHPB or its potassium salt, is a prodrug of NBP.[2][3] As a prodrug, it is designed to be converted into the active compound, NBP, within the body.[2] This guide delves into a head-to-head comparison of these two compounds, presenting available data on their efficacy, mechanisms of action, and pharmacokinetic profiles. While direct comparative studies are limited, this guide synthesizes findings from independent research to offer a comprehensive overview.
Chemical Structures and Properties
| Feature | This compound | NBP (dl-3-n-butylphthalide) |
| Chemical Formula | C₁₂H₁₆O₃ | C₁₂H₁₄O₂ |
| Molar Mass | 208.25 g/mol | 190.24 g/mol |
| Classification | Prodrug | Active Drug |
| Key Feature | Converts to NBP in vivo.[2] | A lipophilic molecule that can cross the blood-brain barrier.[4] |
Mechanism of Action: A Comparative Overview
Both this compound, through its conversion to NBP, and NBP itself, exert neuroprotective effects through multiple pathways. The primary mechanisms include anti-inflammation, reduction of oxidative stress, and inhibition of apoptosis.
Anti-Inflammatory Pathways
NBP has been shown to suppress neuroinflammation by inhibiting the activation of microglia and astrocytes.[5] It reduces the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[5] This is achieved, in part, by targeting the NF-κB signaling pathway.[6][7] Studies on this compound (dl-PHPB) have also demonstrated its ability to attenuate neuroinflammatory responses by reducing the levels of iNOS and pro-inflammatory cytokines, and this action is associated with the inhibition of ERK, P38, and JNK phosphorylation.[8]
Antioxidant Pathways
NBP demonstrates antioxidant properties by enhancing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), while reducing levels of malondialdehyde (MDA) and reactive oxygen species (ROS).[4][7] It can also activate the Nrf2-mediated antioxidant response.[9] Similarly, this compound has been shown to decrease superoxide dismutase activity and reduce lipid peroxide in the cortex of hypoperfused rats, indicating its role in mitigating oxidative stress.[10]
Anti-Apoptotic Pathways
NBP exerts anti-apoptotic effects by modulating the mitochondrial apoptotic pathway.[1] It has been shown to reduce the activation of caspase-3 and caspase-9.[11] this compound has also been found to attenuate neuronal apoptosis, with its effects being enhanced in the presence of astrocytes, which is mediated by increasing the release of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).[12]
Preclinical Efficacy: A Comparative Look
| Parameter | This compound (dl-PHPB) | NBP (dl-3-n-butylphthalide) |
| Ischemic Stroke Model (MCAO) | Dose-dependently reduces infarct volume. At the highest dose (12.9 mg/kg), the potency is similar to NBP.[2][3] | Reduces infarct volume and attenuates neurological deficits.[3][11] |
| Alzheimer's Disease Model | Improves memory deficits and attenuates amyloid and τ pathologies in APP/PS1 transgenic mice.[13] | Shows beneficial effects in attenuating β-amyloid-induced cell death and improving cognitive impairment.[11] |
| Neuroinflammation Model (LPS-induced) | Reduces levels of iNOS and pro-inflammatory cytokines in plasma and brain.[8] | Reduces inflammatory responses in various models.[1][6] |
| Cognitive Impairment (Chronic Cerebral Hypoperfusion) | Significantly improves spatial learning and memory deficits.[10] | Improves cognitive impairment in animal models.[11] |
Pharmacokinetics
| Parameter | This compound (dl-PHPB) | NBP (dl-3-n-butylphthalide) |
| Absorption & Metabolism | Rapidly converts to NBP in the blood.[2] | Rapidly absorbed with a peak blood concentration at approximately 1.25 hours. It undergoes extensive metabolism.[4][14] |
| Half-life | Information on the prodrug's half-life is limited, but its active metabolite, NBP, has a long-lasting effect. | The elimination half-life of dl-NBP is approximately 11.84 hours.[4] |
| Bioavailability | Designed as a prodrug to potentially improve the bioavailability of NBP. | Oral bioavailability of NBP has been reported to be low.[15] |
| Distribution | As a precursor to NBP, its distribution is linked to where NBP accumulates. | The main target organs are the brain and adipose tissue.[4] |
Clinical Trials and Safety
NBP has undergone extensive clinical evaluation, particularly for the treatment of acute ischemic stroke. Randomized, double-blind, placebo-controlled trials have suggested that NBP is a safe and effective treatment for ischemic stroke, improving neurological function.[6][11] A recent meta-analysis of randomized controlled trials concluded that NBP treatment was associated with a reduction in death and dependency.[16] The most frequently reported adverse events include elevated transaminase, rash, and gastrointestinal discomfort, with no serious adverse events commonly reported.[16]
This compound (as d,l-PHPB) has been a candidate for clinical trials for ischemic stroke.[12] However, publicly available data from late-stage clinical trials are less extensive compared to NBP.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a standard preclinical model for inducing focal cerebral ischemia.
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: Animals are anesthetized, typically with isoflurane.
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery.
-
Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 2 hours) to induce ischemia, after which it is withdrawn to allow for reperfusion.
-
Outcome Measures: Infarct volume is typically assessed 24 hours post-MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Neurological deficits are evaluated using a neurobehavioral scoring system.
Assessment of Anti-Inflammatory Activity (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines.
-
Sample Preparation: Brain tissue from the ischemic hemisphere is homogenized.
-
Assay Procedure: Supernatants from the brain homogenate are added to microplate wells pre-coated with an antibody specific for the target cytokine (e.g., TNF-α, IL-1β).
-
Detection: A horseradish peroxidase (HRP)-conjugated detection antibody is added, followed by a substrate solution to produce a colorimetric reaction.
-
Quantification: The absorbance is measured using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.[17]
Measurement of Antioxidant Activity
Several assays can be used to determine the total antioxidant capacity.
-
Sample Preparation: Serum, plasma, or tissue homogenates are prepared.
-
ABTS Assay: The sample is mixed with an ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) working solution. The reduction of the ABTS radical cation by antioxidants in the sample leads to a decrease in absorbance, which is measured spectrophotometrically.
-
Calculation: The antioxidant capacity is calculated based on the degree of absorbance reduction compared to a standard.
Conclusion
Both this compound and NBP exhibit significant neuroprotective effects across a range of preclinical models of neurological disorders, primarily through their anti-inflammatory, antioxidant, and anti-apoptotic properties. As a prodrug, this compound offers the potential for improved pharmacokinetics, though more direct comparative data are needed to fully elucidate its advantages over NBP. NBP has a more established clinical profile, with demonstrated efficacy and safety in the treatment of acute ischemic stroke. Future head-to-head clinical trials comparing the two compounds would be invaluable for determining the optimal therapeutic agent for neuroprotection in various neurological conditions.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dl-3-n-Butylphthalide Reduced Neuroinflammation by Inhibiting Inflammasome in Microglia in Mice after Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- 5. NBP in Adult Patients With Acute Ischemic Stroke (AIS) | Boonshoft School of Medicine [medicine.wright.edu]
- 6. Efficacy and safety of butylphthalide for patients who had acute ischaemic stroke receiving intravenous thrombolysis or endovascular treatment (BAST trial): study protocol for a randomised placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Butylphthalide in Immunity and Inflammation: Butylphthalide May Be a Potential Therapy for Anti-Inflammation and Immunoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C12H16O3 | CID 11413929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dl-3-n-Butylphthalide Improves Neuroinflammation in Mice with Repeated Cerebral Ischemia-Reperfusion Injury through the Nrf2-Mediated Antioxidant Response and TLR4/MyD88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potassium 2-(1-hydroxypentyl)-benzoate improves learning and memory deficits in chronic cerebral hypoperfused rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of butylphthalide in secondary prevention of stroke: study protocol for a multicenter, real world trial based on Internet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurobehavioral assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tsapps.nist.gov [tsapps.nist.gov]
- 14. DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potassium 2-(1-hydroxypentyl)-benzoate promotes long-term potentiation in Aβ1–42-injected rats and APP/PS1 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cds.ismrm.org [cds.ismrm.org]
- 17. Frontiers | DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress [frontiersin.org]
Safety Operating Guide
Proper Disposal of 2-(1-hydroxypentyl)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 2-(1-hydroxypentyl)benzoic Acid, ensuring compliance and laboratory safety for researchers, scientists, and drug development professionals.
Immediate Safety Considerations
Before handling this compound for disposal, it is crucial to be aware of the potential hazards associated with its chemical class. Benzoic acid is known to cause skin irritation, serious eye damage, and may cause damage to organs through prolonged or repeated exposure.[2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
Step 1: Waste Identification and Classification
The first critical step is to classify the waste. Based on the known hazards of benzoic acid, this compound should be presumed to be a hazardous waste.[3] It is essential not to dispose of this chemical in regular trash or down the drain.[3][4]
Step 2: Waste Segregation
Proper segregation of chemical waste is vital to prevent dangerous reactions.[5][6]
-
Do not mix this compound waste with other incompatible waste streams.
-
Specifically, keep it separate from:
-
Bases
-
Oxidizing agents[7]
-
Reducing agents
-
-
Store waste in a designated satellite accumulation area (SAA) within the laboratory.[6]
Step 3: Container Selection and Management
The choice of waste container is crucial for safe storage and transport.
-
Use a container that is chemically compatible with this compound. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.[4][7]
-
The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[6]
-
Ensure the container is clearly and properly labeled.
Step 4: Labeling the Waste Container
Accurate labeling is a regulatory requirement and essential for safety.[4][5] The label must include:
-
The full chemical name: "This compound " (no abbreviations or chemical formulas).[4][5]
-
The date when the first waste was added to the container (accumulation start date).[4]
-
The specific hazards associated with the chemical (e.g., "Irritant," "Eye Damage").
-
The name and contact information of the principal investigator or laboratory supervisor.[4]
Step 5: Accumulation and Storage
-
Store the sealed and labeled waste container in the designated satellite accumulation area.[6]
-
Keep the container closed at all times, except when adding waste.[6]
-
The satellite accumulation area should be under the control of the laboratory personnel.
Step 6: Arranging for Disposal
-
Once the waste container is full, or if the waste has been stored for the maximum allowable time (typically one year for partially filled containers in an SAA), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][6]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve completing a specific form or using an online system.[4]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. archpdfs.lps.org [archpdfs.lps.org]
- 2. redox.com [redox.com]
- 3. acs.org [acs.org]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Comprehensive Safety and Handling Guide for 2-(1-hydroxypentyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling 2-(1-hydroxypentyl)benzoic Acid. The following procedures are based on the known hazards of its constituent functional groups—a carboxylic acid and a secondary alcohol—and information from a structurally similar compound, 4-Hydroxy-3-(1-hydroxypentyl)benzoic Acid.[1] A thorough risk assessment should be conducted before beginning any work.[2][3][4]
Hazard Identification and Risk Assessment
A risk assessment should be performed for every new experiment involving this compound.[3][4] This involves identifying hazards, evaluating the risks of exposure, and implementing control measures.[4]
Summary of Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Eye Damage: Risk of serious eye irritation or damage.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.[8]
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or Neoprene gloves.[9][10] | To prevent skin contact. Nitrile gloves offer good resistance to bases, oils, and many solvents.[9] |
| Eye and Face Protection | Chemical safety goggles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[9] | To protect eyes from splashes and dust. |
| Skin and Body Protection | A lab coat or chemical-resistant apron. | To protect skin and personal clothing from contamination.[5] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated and engineering controls are insufficient, a NIOSH/MSHA-approved respirator may be necessary.[5] | To prevent inhalation of dust or vapors. |
Handling and Storage Procedures
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][11]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][12]
Handling:
-
All handling of the solid or solutions should be done in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid contact with skin, eyes, and clothing.[11]
-
Minimize dust generation when handling the solid form.[11]
-
Do not eat, drink, or smoke in the laboratory area.[12]
Emergency Procedures
| Emergency Situation | Protocol |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][5][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
| Spill | For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures. Prevent the spill from entering drains.[11] |
Disposal Plan
Chemical waste must be disposed of in accordance with federal, state, and local regulations.[11]
-
Waste Collection: Collect waste material in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is known.
-
Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company.[6]
-
Container Disposal: Do not reuse empty containers. They should be triple-rinsed and disposed of as hazardous waste.[11]
Safe Handling Workflow
The following diagram illustrates the logical steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. documents.uow.edu.au [documents.uow.edu.au]
- 5. fishersci.com [fishersci.com]
- 6. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 7. What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? [cangardcare.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. hsa.ie [hsa.ie]
- 10. What are the effects of alcohol disinfectants on PPE glove performance | Ansell USA [ansell.com]
- 11. sds.metasci.ca [sds.metasci.ca]
- 12. pentachemicals.eu [pentachemicals.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
